5-Thiazolepropanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(1,3-thiazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c8-6(9)2-1-5-3-7-4-10-5/h3-4H,1-2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLKHRAWUVKIQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50669222 | |
| Record name | 3-(1,3-Thiazol-5-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50669222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933724-95-9 | |
| Record name | 3-(1,3-Thiazol-5-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50669222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Synthesis of 3-(Thiazol-5-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the chemical structure and synthetic routes for 3-(thiazol-5-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. While direct literature on this specific molecule is sparse, this document outlines a scientifically robust, proposed synthesis based on established chemical transformations on the thiazole scaffold.
Introduction: The Significance of the Thiazole Moiety
Thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of pharmacologically active agents. Thiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The functionalization of the thiazole ring, particularly at the 5-position with an alkanoic acid side chain, offers a versatile platform for the development of novel therapeutic candidates. 3-(Thiazol-5-yl)propanoic acid represents a key building block in this class, providing a carboxylic acid functionality for further derivatization or for mimicking biological substrates.
Chemical Structure and Properties
3-(Thiazol-5-yl)propanoic acid, also referred to as 5-Thiazolepropanoic acid, is characterized by a propanoic acid group attached to the C5 position of the thiazole ring. The structural details are as follows:
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Molecular Formula: C₆H₇NO₂S[3]
-
Molecular Weight: 157.19 g/mol [3]
-
IUPAC Name: 3-(1,3-thiazol-5-yl)propanoic acid
The presence of the thiazole ring imparts aromatic character, while the propanoic acid side chain provides a flexible linker and a key acidic functional group. The nitrogen and sulfur heteroatoms in the thiazole ring are potential sites for hydrogen bonding and metal coordination, which can be crucial for biological activity.
Structural Representation:
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, transformation and preliminary bioassay of 3-(thiazol-2-yl(p-tolyl)amino)propanoic acid derivatives | Chemija [lmaleidykla.lt]
- 3. 3-(1,3-Thiazol-2-yl)propanoic acid | C6H7NO2S | CID 2760609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 3-(2-Bromo-1,3-thiazol-5-yl)propanoic acid | C6H6BrNO2S | CID 24741206 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Thiazole Core in Modern Chemistry
An In-depth Technical Guide to the Discovery and Synthetic History of 5-Thiazolepropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in numerous FDA-approved drugs and a vast array of biologically active compounds. Derivatives of thiazole have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties. This guide delves into the history of this vital heterocyclic system, with a specific focus on the synthetic evolution leading to compounds such as this compound. While a singular "discovery" of this compound is not prominently documented in the annals of chemical literature, its existence is a testament to the logical progression of synthetic organic chemistry. This document, therefore, traces the foundational discoveries that enabled its synthesis and presents a scientifically grounded, historical perspective on its creation.
PART 1: The Genesis of the Thiazole Ring System
The story of thiazole begins in the late 19th century, a period of fervent discovery in heterocyclic chemistry. In 1887, Arthur Hantzsch and J. H. Weber first reported the synthesis of the thiazole ring, laying the groundwork for over a century of research and development. This seminal work provided chemists with a reliable method to construct this valuable heterocyclic core, opening the door to the exploration of its chemical and biological properties.
PART 2: Foundational Synthesis: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis remains one of the most fundamental and widely utilized methods for the preparation of thiazoles. Its elegance lies in the condensation of two readily available components: an α-halocarbonyl compound and a thioamide.
Mechanism and Experimental Rationale
The reaction proceeds through a well-established mechanism that begins with the nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of the α-halocarbonyl. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. The choice of reactants allows for the introduction of various substituents onto the thiazole core, providing a versatile platform for creating diverse chemical libraries.
Caption: General schematic of the Hantzsch Thiazole Synthesis.
PART 3: The Emergence of 5-Substituted Thiazoles and the Conceptual Synthesis of this compound
The synthesis of thiazoles with specific substitution patterns, such as substitution at the 5-position, requires a more nuanced synthetic strategy than the direct Hantzsch synthesis might allow. The preparation of this compound serves as an excellent case study for the application of classical synthetic transformations to achieve a specific, non-commercially available target.
A Plausible Historical Synthetic Route
A logical and historically consistent approach to the synthesis of this compound would involve the creation of a 5-substituted thiazole precursor that can be elaborated into the desired propanoic acid side chain. A plausible route, based on established organic chemistry principles, is outlined below.
A key starting material for the introduction of a carbon chain at the 5-position is a 5-formylthiazole. While not directly accessible from the simplest Hantzsch synthesis, derivatives of 5-thiazolecarboxylic acid can be prepared and subsequently converted to the aldehyde. For instance, ethyl 5-thiazolecarboxylate is a known compound. This ester could be reduced to the corresponding alcohol and then oxidized to the aldehyde.
With the 5-formylthiazole in hand, a two-carbon extension to form the propanoate skeleton can be achieved through a variety of classic olefination reactions. The Wittig reaction or the Horner-Wadsworth-Emmons reaction are ideal candidates. These reactions would involve the treatment of the aldehyde with a phosphorus ylide or a phosphonate carbanion, respectively, to form an α,β-unsaturated ester.
The resulting α,β-unsaturated ester can then be reduced to the saturated ester. Catalytic hydrogenation is a standard and effective method for this transformation. Finally, hydrolysis of the ester group, typically under basic or acidic conditions, would yield the target molecule, this compound.
Caption: A plausible synthetic workflow for this compound.
Detailed Experimental Protocol (Conceptual)
Synthesis of Ethyl 3-(Thiazol-5-yl)acrylate: To a solution of 5-formylthiazole in an anhydrous aprotic solvent such as tetrahydrofuran (THF), triethyl phosphonoacetate is added, followed by a strong base like sodium hydride at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion. The product is then extracted and purified by column chromatography.
Synthesis of Ethyl 3-(Thiazol-5-yl)propanoate: The ethyl 3-(thiazol-5-yl)acrylate is dissolved in ethanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield the saturated ester.
Synthesis of this compound: The ethyl 3-(thiazol-5-yl)propanoate is dissolved in a mixture of ethanol and water, and an excess of a base such as sodium hydroxide is added. The mixture is heated to reflux until the ester is fully hydrolyzed. After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with cold water, and dried.
PART 4: Evolution of Synthetic Methodologies
While the conceptual pathway described above relies on robust and classical reactions, modern synthetic chemistry offers more direct and efficient routes. For instance, cross-coupling reactions, such as the Heck or Suzuki coupling, could potentially be employed to directly couple a 5-halothiazole with a suitable three-carbon building block. These modern methods often provide higher yields, greater functional group tolerance, and milder reaction conditions.
PART 5: Physicochemical Properties and Potential Applications
The structural features of this compound suggest its potential as a valuable building block in drug discovery. The thiazole core provides a metabolically stable and aromatic scaffold, while the propanoic acid moiety offers a handle for further functionalization or for mimicking natural amino acid substructures.
| Property | Value |
| Molecular Formula | C6H7NO2S |
| Molecular Weight | 157.19 g/mol |
| CAS Number | 14527-41-4 (for the related 5-Thiazolecarboxylic acid) |
Given the wide range of biological activities associated with thiazole-containing molecules, this compound could be explored for its potential in various therapeutic areas, including but not limited to:
-
Anticancer Agents: Many thiazole derivatives have shown potent anticancer activity.
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Antimicrobial Agents: The thiazole ring is a key component of some antibiotics.
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Anti-inflammatory Drugs: Certain thiazoles exhibit significant anti-inflammatory properties.
Conclusion
The journey to understanding a molecule like this compound is intrinsically linked to the history of its core chemical scaffold. From the pioneering work of Hantzsch and Weber, the field of thiazole chemistry has blossomed, providing chemists with a powerful toolkit for the synthesis of a vast array of functionalized derivatives. While this compound may not have a celebrated moment of discovery, its conceptual synthesis is a logical and elegant exercise in the application of fundamental organic chemistry principles. As the quest for novel therapeutics continues, such unassuming building blocks may yet play a crucial role in the development of the next generation of life-saving medicines.
An In-Depth Technical Guide to 5-Thiazolepropanoic Acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically significant drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged structure in the design of novel therapeutic agents. This guide focuses on a specific, less-documented member of this family: 5-Thiazolepropanoic acid. While direct experimental data for this compound is sparse, this document provides a comprehensive technical overview by integrating established principles of thiazole chemistry, data from its isomers and derivatives, and predictive modeling. This guide aims to serve as a foundational resource for researchers interested in exploring the potential of this compound and its analogs in drug discovery and development.
Core Molecular Attributes of this compound
Defining the fundamental physicochemical properties of a molecule is the first step in evaluating its potential as a drug candidate. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Chemical Identity and Molecular Weight
| Property | Value | Source |
| IUPAC Name | 3-(1,3-thiazol-5-yl)propanoic acid | - |
| Molecular Formula | C6H7NO2S | [3] |
| Molecular Weight | 157.19 g/mol | [4] |
| Isomer (2-substituted) CAS | 144163-65-5 | [4] |
Predicted Physicochemical Properties
The following table summarizes key physicochemical parameters predicted for this compound. These values are crucial for initial assessments of its drug-likeness and potential pharmacokinetic behavior.
| Parameter | Predicted Value | Significance in Drug Development |
| pKa | ~4.5 - 5.0 | Influences ionization state at physiological pH, affecting solubility and membrane permeability. |
| LogP | ~0.8 - 1.2 | Indicates lipophilicity and partitioning between aqueous and lipid environments; impacts absorption and distribution. |
| Aqueous Solubility | Moderately Soluble | Affects formulation possibilities and bioavailability. |
| Polar Surface Area | ~65 Ų | Influences membrane permeability and interactions with biological targets. |
Synthesis of the this compound Scaffold
The Hantzsch thiazole synthesis remains a robust and versatile method for constructing the thiazole ring and can be adapted for the preparation of this compound.[5] This approach involves the condensation of a thioamide with an α-halocarbonyl compound.
Proposed Synthetic Workflow
A plausible synthetic route to 3-(1,3-thiazol-5-yl)propanoic acid is outlined below. This multi-step synthesis starts from readily available starting materials.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol: A Representative Hantzsch Thiazole Synthesis
This protocol describes a general procedure for the Hantzsch synthesis, which can be adapted for the specific target molecule.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the α-haloketone (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
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Addition of Thioamide: To the stirred solution, add the thioamide (1 equivalent).
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Reaction Conditions: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
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Purification: The crude product is purified by recrystallization or column chromatography to yield the desired thiazole derivative.
Applications in Drug Discovery and Development
The thiazole ring is a key component in a variety of therapeutic agents, exhibiting a broad spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] While specific data on this compound is limited, its structural motifs suggest potential applications in several therapeutic areas.
Potential as an Anti-inflammatory Agent
Many thiazole-containing compounds have been investigated for their anti-inflammatory properties. The propanoic acid moiety of this compound could mimic the carboxylic acid function present in many non-steroidal anti-inflammatory drugs (NSAIDs), which is often crucial for their activity.
Role as a Scaffold in Anticancer Drug Design
The thiazole scaffold is present in several anticancer drugs.[1] The ability to functionalize the thiazole ring and the propanoic acid side chain provides opportunities for creating derivatives that could interact with various anticancer targets.
Hypothetical Signaling Pathway Involvement
Based on the known mechanisms of other thiazole-containing drugs, this compound derivatives could potentially modulate key signaling pathways involved in cell proliferation and inflammation, such as the NF-κB or MAPK pathways.
Caption: Potential inhibition of the NF-κB signaling pathway.
Conclusion and Future Directions
This compound represents an intriguing yet underexplored scaffold for drug discovery. This technical guide has provided a comprehensive overview based on the established chemistry of thiazoles and predictive modeling. Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its biological activities. The insights provided herein offer a solid foundation for researchers to embark on the exploration of this compound and its derivatives as potential therapeutic agents.
References
- 1. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PubChemLite - 3-(1,3-thiazol-5-yl)propanoic acid hydrochloride (C6H7NO2S) [pubchemlite.lcsb.uni.lu]
- 4. 3-(1,3-Thiazol-2-yl)propanoic acid | C6H7NO2S | CID 2760609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 5-Thiazolepropanoic Acid: A Comprehensive Technical Guide
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Thiazolepropanoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. As a critical building block, unambiguous structural confirmation and purity assessment are paramount. This document outlines the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this molecule. We delve into the causality behind experimental choices, provide detailed protocols, and offer in-depth interpretation of the spectral data. The guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to apply these analytical techniques for the structural elucidation of this compound and related heterocyclic systems.
Molecular Structure and Analytical Rationale
This compound is composed of a five-membered thiazole ring substituted at the 5-position with a propanoic acid side chain. The structural confirmation relies on identifying and correlating signals originating from both the heterocyclic aromatic core and the aliphatic carboxylic acid moiety.
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NMR Spectroscopy will be employed to map the proton and carbon framework of the molecule, confirming the connectivity and chemical environment of each atom.
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IR Spectroscopy will serve to identify key functional groups, most notably the carboxylic acid (O-H and C=O stretches) and the characteristic vibrations of the thiazole ring.
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Mass Spectrometry will confirm the molecular weight and provide insight into the molecule's stability and fragmentation patterns under ionization, further corroborating the proposed structure.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone technique for the structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei like ¹H and ¹³C.
Expertise & Causality: Experimental Choices
The choice of a deuterated solvent is critical and depends on the analyte's solubility. For this compound, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice. Its high polarity readily dissolves the carboxylic acid, and its exchangeable deuterium can identify the acidic -COOH proton. Chloroform-d (CDCl₃) can also be used, but the acidic proton may exchange or give a very broad signal, and solubility might be lower. The standard operating frequency for routine analysis is typically 300-500 MHz; higher fields offer better signal dispersion and resolution.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of purified this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) within a clean, dry 5 mm NMR tube.[1]
-
Homogenization: Ensure the sample is fully dissolved. Gentle sonication may be applied if necessary.
-
Acquisition: Acquire the spectra on a spectrometer operating at a nominal frequency (e.g., 400 MHz for ¹H). Standard pulse programs are used for both ¹H and ¹³C{¹H} acquisitions. For ¹³C NMR, a sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum provides a proton census of the molecule. The thiazole ring protons are expected in the aromatic region, while the propanoic acid chain protons will be in the aliphatic region.
Table 1: Expected ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.3 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid, typically very downfield and broad. |
| ~8.9 | Singlet | 1H | H2 | Proton at C2 of the thiazole ring, deshielded by the adjacent nitrogen and sulfur atoms.[2] |
| ~7.7 | Singlet | 1H | H4 | Proton at C4 of the thiazole ring. |
| ~3.2 | Triplet | 2H | H6 (-CH₂-) | Methylene group alpha to the thiazole ring, appears as a triplet due to coupling with H7. |
| ~2.8 | Triplet | 2H | H7 (-CH₂-) | Methylene group alpha to the carboxyl group, appears as a triplet due to coupling with H6. |
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments within the molecule.
Table 2: Expected ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~173 | C8 (C=O) | Carbonyl carbon of the carboxylic acid, highly deshielded. |
| ~152 | C2 | Thiazole ring carbon between N and S, significantly deshielded. |
| ~145 | C4 | Thiazole ring carbon adjacent to sulfur. |
| ~135 | C5 | Quaternary thiazole carbon attached to the side chain. |
| ~33 | C7 | Methylene carbon adjacent to the carbonyl group. |
| ~25 | C6 | Methylene carbon adjacent to the thiazole ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3]
Expertise & Causality: Experimental Choices
For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is often preferred over traditional KBr pellets. ATR is faster, requires minimal sample preparation, and avoids potential moisture contamination from KBr, which can interfere with the hydroxyl region of the spectrum.
Experimental Protocol: ATR-FTIR
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
IR Spectral Interpretation
The IR spectrum will be dominated by the strong absorptions from the carboxylic acid group and supplemented by signals from the thiazole ring.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |
| 2500-3300 | -COOH | O-H Stretch | Broad, Strong |
| ~1700 | -COOH | C=O Stretch | Sharp, Strong |
| ~3100 | Thiazole | =C-H Stretch | Medium-Weak |
| 1500-1600 | Thiazole | C=N Stretch | Medium |
| 1300-1450 | Propanoic Chain | C-H Bending | Medium |
| ~1250 | -COOH | C-O Stretch | Strong |
| 600-800 | Thiazole | C-S Stretch | Weak-Medium |
The most telling features are the extremely broad O-H stretch centered around 3000 cm⁻¹ (characteristic of a hydrogen-bonded carboxylic acid dimer) and the intense C=O stretch around 1700 cm⁻¹.[4]
Mass Spectrometry (MS)
MS is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5] It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
Expertise & Causality: Experimental Choices
Electron Ionization (EI) is a hard ionization technique that provides rich fragmentation data useful for structural elucidation.[5] However, it can sometimes lead to a weak or absent molecular ion peak. Electrospray Ionization (ESI), a softer technique, is excellent for confirming the molecular weight via the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, and is often coupled with liquid chromatography (LC-MS). For this guide, we will focus on the fragmentation pattern expected from EI.
Experimental Protocol: Electron Ionization MS
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[5]
-
Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
Fragmentation Analysis
The molecular weight of this compound (C₆H₇NO₂S) is 157.19 g/mol . The mass spectrum should show a molecular ion peak (M⁺˙) at m/z = 157.
The primary fragmentation is expected to occur at the propanoic acid side chain. A key fragmentation is the McLafferty rearrangement, common for carboxylic acids, and cleavage alpha to the carbonyl group or the thiazole ring.[6][7]
Caption: Proposed EI-MS fragmentation pathway for this compound.
Table 4: Major Expected Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Structure/Formula | Notes |
| 157 | [C₆H₇NO₂S]⁺˙ | M⁺˙ | Molecular Ion |
| 112 | [C₅H₆NS]⁺ | [M - COOH]⁺ | Loss of the carboxyl group as a radical. |
| 110 | [C₅H₄NS]⁺ | Thiazolylmethyl cation | Cleavage of the Cα-Cβ bond of the side chain. This is often a very stable and abundant fragment. |
| 84 | [C₃H₂NS]⁺ | Thiazolyl cation | Loss of the entire propanoic acid side chain. |
| 45 | [COOH]⁺ | Carboxyl cation | Resulting from cleavage alpha to the carbonyl group.[6] |
Conclusion
The collective data from NMR, IR, and MS provide a self-validating system for the comprehensive characterization of this compound. ¹H and ¹³C NMR confirm the precise atomic connectivity and chemical structure. IR spectroscopy provides definitive evidence for the presence of the critical carboxylic acid and thiazole functional groups. Finally, mass spectrometry confirms the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. Together, these techniques provide an unambiguous and trustworthy analytical profile essential for any research or development application.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. Propanoic acid [webbook.nist.gov]
- 5. uni-saarland.de [uni-saarland.de]
- 6. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
An In-depth Technical Guide to the Solubility and Stability of 5-Thiazolepropanoic Acid
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Physicochemical Landscape of Drug Development
In the intricate journey of drug discovery and development, a thorough understanding of a candidate molecule's physicochemical properties is not merely a regulatory checkbox; it is the very bedrock upon which successful formulation, efficacy, and safety are built. Among these properties, solubility and stability stand as the twin pillars determining a compound's fate. Poor aqueous solubility can lead to low bioavailability, while instability can result in loss of potency and the formation of potentially toxic degradants.
This guide provides a comprehensive technical exploration of the solubility and stability of 5-Thiazolepropanoic acid, a heterocyclic compound representative of a class of molecules with significant therapeutic potential. As a Senior Application Scientist, my objective is not to present a rigid, one-size-fits-all protocol, but rather to impart a strategic and logical framework for characterization. We will delve into the causality behind experimental choices, the importance of self-validating systems, and the integration of predictive and experimental data to build a robust understanding of this molecule.
This document is structured to guide the reader from fundamental principles to practical application, empowering you to not only assess the properties of this compound but also to apply these methodologies to other novel chemical entities.
Part 1: Physicochemical and Structural Characterization of this compound
Before delving into the complexities of solubility and stability, a foundational understanding of the molecule itself is paramount. This compound is a small organic molecule featuring a thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, and a propanoic acid side chain.
Molecular Structure and Key Functional Groups
The structure of this compound dictates its physicochemical behavior.
-
Thiazole Ring: The aromatic thiazole ring contributes to the molecule's overall planarity and electronic properties. With a pKa of approximately 2.5 for the conjugate acid, thiazoles are weakly basic compared to imidazoles[1]. The ring's electron-donating sulfur atom and electron-withdrawing nitrogen atom influence its reactivity and potential for intermolecular interactions.
-
Propanoic Acid Side Chain: The carboxylic acid group is the primary determinant of the molecule's acidic nature and its pH-dependent solubility. The presence of this ionizable group means that the overall charge of the molecule, and thus its interaction with polar solvents like water, will change significantly with pH.
Predicted Physicochemical Properties
In the absence of extensive experimental data for this compound, computational prediction tools provide a valuable starting point for understanding its likely properties. These predictions are derived from the molecule's structure using quantitative structure-property relationship (QSPR) models and other algorithms.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 157.19 g/mol | Influences diffusion, membrane permeability, and overall size. Generally, lower molecular weights are preferred for oral bioavailability (Lipinski's Rule of Five). |
| LogP (Octanol-Water Partition Coefficient) | ~1.5 - 2.0 | A measure of lipophilicity. This value suggests a moderate balance between hydrophilicity and lipophilicity, which is often favorable for drug absorption. |
| pKa (Acid Dissociation Constant) | ~4.0 - 4.5 | Indicates the pH at which the carboxylic acid group is 50% ionized. This is critical for predicting solubility changes in different physiological environments. |
| Aqueous Solubility (logS) | ~ -2.5 to -3.5 | Predicts the intrinsic solubility in water. This value suggests that the compound is likely to be sparingly soluble to slightly soluble in its neutral form. |
Part 2: A Deep Dive into the Solubility of this compound
Solubility is a critical determinant of a drug's absorption and bioavailability. For orally administered drugs, a compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.
Theoretical Framework: The "Why" Behind Solubility
The solubility of a solid in a liquid is governed by the interplay of two main energy considerations:
-
Crystal Lattice Energy: The energy required to break the intermolecular forces holding the solid crystal together.
-
Solvation Energy: The energy released when the individual molecules are surrounded by solvent molecules.
For a substance to dissolve, the solvation energy must overcome the crystal lattice energy.
pH-Dependent Aqueous Solubility
For an ionizable compound like this compound, pH is the most critical factor influencing its aqueous solubility.
-
At low pH (pH < pKa): The carboxylic acid group will be predominantly in its neutral, protonated form (-COOH). In this state, the molecule is less polar, and its solubility is at its minimum. This is often referred to as the intrinsic solubility (S₀) . A patent related to thiazole carboxylic acids suggests that their minimum solubility is typically observed in the pH range of 1.5-2.5[2].
-
At high pH (pH > pKa): The carboxylic acid group will be deprotonated to its carboxylate form (-COO⁻). The presence of this charged group dramatically increases the molecule's polarity and its ability to interact with water molecules through ion-dipole interactions, leading to a significant increase in solubility.
Solubility in Organic Solvents
Understanding the solubility in organic solvents is crucial for purification, formulation, and analytical method development. Based on the predicted LogP, this compound is expected to have good solubility in polar organic solvents.
Predicted Solubility Profile in Common Solvents:
| Solvent | Polarity Index | Predicted Solubility | Rationale |
| Methanol | 5.1 | High | The polar hydroxyl group of methanol can effectively solvate both the carboxylic acid and the thiazole ring through hydrogen bonding and dipole-dipole interactions. |
| Ethanol | 4.3 | High | Similar to methanol, but slightly less polar. |
| Acetonitrile | 5.8 | Moderate | A polar aprotic solvent that can engage in dipole-dipole interactions. |
| Acetone | 5.1 | Moderate | A polar aprotic solvent capable of accepting hydrogen bonds. |
| Dichloromethane | 3.1 | Low | A nonpolar solvent with limited ability to interact with the polar functional groups of this compound. |
| Hexane | 0.1 | Very Low | A nonpolar solvent, unlikely to overcome the crystal lattice energy of the polar molecule. |
Experimental Determination of Solubility: A Step-by-Step Protocol
While predictions are useful, experimental determination of solubility is the gold standard. The following protocol outlines a robust method for determining thermodynamic solubility.
Protocol: Equilibrium Solubility Determination by Shake-Flask Method
-
Objective: To determine the thermodynamic (equilibrium) solubility of this compound in various solvents.
-
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, pH buffers, methanol, acetonitrile)
-
Vials with screw caps
-
Shaker or rotator at a controlled temperature
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
Calibrated HPLC-UV system
-
-
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume of each solvent to the respective vials.
-
Equilibration: Tightly cap the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles.
-
Dilution: Accurately dilute the filtered saturated solution with an appropriate solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of this compound.
-
Calculation: Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.
-
Part 3: Unraveling the Stability Profile of this compound
Stability testing is a critical component of drug development, ensuring that the drug substance maintains its quality, purity, and potency throughout its shelf life. Forced degradation studies are an essential part of this process, providing insights into the intrinsic stability of the molecule and helping to develop stability-indicating analytical methods.
Principles of Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing. The goal is to generate degradation products and identify potential degradation pathways. Key stress conditions include:
-
Hydrolysis (Acidic and Basic): To assess susceptibility to degradation in aqueous environments at different pH values.
-
Oxidation: To evaluate the impact of oxidative stress.
-
Photolysis: To determine sensitivity to light.
-
Thermal Degradation: To assess the effect of high temperatures.
Predicted Stability of this compound
Based on the structure of this compound, several potential degradation pathways can be predicted:
-
Hydrolysis: The thiazole ring is generally stable to hydrolysis. However, under harsh acidic or basic conditions, reactions involving the carboxylic acid group (e.g., decarboxylation at very high temperatures) could occur.
-
Oxidation: The sulfur atom in the thiazole ring is a potential site for oxidation, which could lead to the formation of sulfoxides or sulfones.
-
Photolysis: Thiazole-containing compounds can be susceptible to photodegradation. Studies on other thiazole derivatives have shown that photo-irradiation can lead to complex rearrangements and degradation.
Experimental Protocol for Forced Degradation Studies
The following protocol provides a systematic approach to conducting forced degradation studies on this compound.
Protocol: Forced Degradation of this compound
-
Objective: To identify the degradation pathways and degradation products of this compound under various stress conditions.
-
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (e.g., 3%)
-
Methanol or other suitable co-solvent
-
Calibrated HPLC-UV/MS system
-
Photostability chamber
-
Oven
-
-
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or water).
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of HCl solution.
-
Heat the mixture (e.g., at 60 °C) for a defined period (e.g., 24 hours).
-
Withdraw samples at various time points, neutralize with NaOH, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of NaOH solution.
-
Keep the mixture at room temperature or heat gently for a defined period.
-
Withdraw samples, neutralize with HCl, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix the stock solution with a hydrogen peroxide solution.
-
Keep the mixture at room temperature for a defined period.
-
Withdraw samples and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Analyze the samples by HPLC.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat in an oven (e.g., at 70 °C) for a defined period.
-
Dissolve the stressed solid in a suitable solvent and analyze by HPLC.
-
-
Analysis:
-
Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC method.
-
Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify the mass of the degradation products.
-
-
Part 4: Conclusion and Future Perspectives
This guide has provided a comprehensive framework for assessing the solubility and stability of this compound. By integrating theoretical predictions with robust experimental protocols, researchers can build a thorough understanding of this molecule's physicochemical properties. The methodologies outlined here are not only applicable to this compound but also serve as a template for the characterization of other novel drug candidates.
The journey from a promising molecule to a safe and effective drug is long and challenging. A solid foundation in understanding and controlling the fundamental properties of solubility and stability is indispensable for navigating this path successfully.
References
Unveiling the Therapeutic Potential of 5-Thiazolepropanoic Acid: A Structural Rationale for Biological Activity
An In-depth Technical Guide
Abstract: 5-Thiazolepropanoic acid is a heterocyclic compound whose specific biological activities are not yet extensively documented in publicly available literature. However, its core structure, comprising a thiazole nucleus and a propanoic acid side chain, is present in numerous pharmacologically active agents. This technical guide provides a comprehensive, in-depth analysis of the potential biological activities of this compound, derived from established structure-activity relationships (SAR) of analogous compounds. We postulate that this molecule holds significant promise as a modulator of metabolic, inflammatory, and oncogenic pathways. This document outlines the scientific rationale for these hypotheses, details robust experimental protocols for their validation, and presents frameworks for data interpretation. The primary audience for this guide includes researchers, scientists, and drug development professionals seeking to explore novel chemical entities for therapeutic intervention.
Introduction: The this compound Scaffold
The thiazole ring is a cornerstone pharmacophore in medicinal chemistry, featured in a wide array of approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to form key hydrogen bonds allow it to serve as a versatile scaffold for designing agents with diverse biological targets.[3][4] When combined with a propanoic acid functional group—a moiety also critical for the activity of several drug classes like fibrates—the resulting molecule, this compound, presents a compelling case for investigation.
This guide will explore three primary axes of potential activity based on this structural amalgamation:
-
Metabolic Regulation: As a potential agonist of Peroxisome Proliferator-Activated Receptors (PPARs).
-
Anti-inflammatory Effects: Through modulation of key inflammatory mediators like cyclooxygenases (COX) and inducible nitric oxide synthase (iNOS).
-
Anticancer Properties: Via induction of apoptosis and cell cycle arrest in malignant cells.
We will provide the theoretical framework for each potential activity, followed by detailed, field-proven experimental workflows designed to rigorously test these hypotheses.
Postulated Biological Activities: A Mechanistic Overview
Potential as a Peroxisome Proliferator-Activated Receptor (PPAR) Agonist
Scientific Rationale: Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear hormone receptors that function as critical regulators of lipid and glucose metabolism.[5][6] Agonists of PPARs, such as the thiazolidinedione (TZD) class for PPARγ and fibrates for PPARα, are used clinically to treat type 2 diabetes and dyslipidemia.[7][8] The thiazole ring is a known component of various PPAR agonists.[9] Furthermore, many PPARα agonists, like fenofibrate, are propanoic acid derivatives. The combination of these two structural features in this compound strongly suggests a potential for PPAR modulation. Activation of PPARs leads to the transcription of genes involved in fatty acid oxidation, glucose uptake, and insulin sensitization, making this a primary area of interest.[5][6]
Postulated Signaling Pathway: Upon binding, a PPAR agonist like this compound would induce a conformational change in the receptor, causing it to heterodimerize with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating transcription and leading to downstream metabolic benefits.
Caption: Postulated PPAR signaling pathway for this compound.
Potential Anti-inflammatory Activity
Scientific Rationale: Chronic inflammation is a key driver of numerous diseases. The thiazole scaffold is a well-established anti-inflammatory pharmacophore.[1][10] Derivatives have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1/COX-2) and lipoxygenases (LOX), thereby reducing the production of prostaglandins and leukotrienes.[10] Additionally, some thiazole-based compounds can suppress the expression of inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO), a potent inflammatory mediator.[11][12] This suppression is often mediated through the inhibition of the NF-κB signaling pathway.
Postulated Signaling Pathway: In response to an inflammatory stimulus like Lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees the NF-κB transcription factor to translocate to the nucleus and activate the expression of pro-inflammatory genes, including iNOS and COX-2. We hypothesize that this compound could interfere with this cascade, possibly at the level of IKK activation or by directly inhibiting the enzymatic activity of COX-2/iNOS.
Caption: Potential inhibition of the NF-κB inflammatory pathway.
Potential Anticancer Activity
Scientific Rationale: The development of novel anticancer agents remains a critical priority. The thiazole moiety is integral to several clinically used anticancer drugs, including Dasatinib and Ixabepilone.[1] Research has demonstrated that thiazole derivatives can exert cytotoxic effects against a wide range of cancer cell lines, such as those from lung (A-549), colon (HCT-116), and breast (MCF-7) cancers.[13][14][15] The mechanisms are diverse, including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of programmed cell death (apoptosis).[1][16] A common pathway involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, cytochrome c release from mitochondria, and subsequent activation of caspases.
Postulated Signaling Pathway: We hypothesize that this compound could trigger the intrinsic apoptosis pathway. By increasing the expression of pro-apoptotic proteins like Bax and decreasing anti-apoptotic proteins like Bcl-2, it would disrupt the mitochondrial outer membrane potential (MOMP). This leads to the release of cytochrome c, which forms the apoptosome with Apaf-1 and pro-caspase-9, activating the caspase cascade and culminating in cell death.
Caption: Hypothesized induction of the intrinsic apoptosis pathway.
Proposed Experimental Workflows for Activity Validation
To transition from hypothesis to evidence, a tiered screening approach is necessary. The following protocols are designed as robust, self-validating systems for initial in vitro assessment.
Workflow 1: PPARγ Agonism Assessment
Objective: To determine if this compound can activate the PPARγ receptor. Methodology: Luciferase Reporter Gene Assay. This is the gold standard for quantifying nuclear receptor activation.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Synthesis and Biological Evaluation of Thiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 3. ijrpr.com [ijrpr.com]
- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological (or Synthetic) and Nutritional Agonists of PPAR-γ as Candidates for Cytokine Storm Modulation in COVID-19 Disease [mdpi.com]
- 6. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. PPAR agonist - Wikipedia [en.wikipedia.org]
- 9. Discovery of first-in-class thiazole-based dual FFA1/PPARδ agonists as potential anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Trajectory of 5-Thiazolepropanoic Acid Derivatives in Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
The relentless pursuit of novel therapeutic agents has led researchers down a multitude of chemical avenues. Among the heterocyclic scaffolds that have garnered significant attention, the thiazole nucleus stands out for its remarkable versatility and profound impact on medicinal chemistry. This guide delves into the core of a particularly promising class of compounds: 5-Thiazolepropanoic acid derivatives and their analogs. We will explore their synthesis, mechanisms of action, and therapeutic potential, with a particular focus on their role as modulators of critical biological pathways implicated in metabolic diseases. This document is designed to be a comprehensive resource, blending established scientific principles with practical, field-proven insights to empower researchers in their quest for next-generation therapeutics.
The this compound Scaffold: A Privileged Structure in Medicinal Chemistry
The this compound core is characterized by a five-membered aromatic ring containing sulfur and nitrogen atoms, with a propanoic acid tail at the 5-position. This unique arrangement confers a specific three-dimensional geometry and electronic distribution that allows for favorable interactions with a variety of biological targets. The propanoic acid moiety, in particular, often serves as a crucial anchoring group, mimicking endogenous ligands and engaging in key hydrogen bonding interactions within protein binding pockets.
The true power of this scaffold lies in its amenability to chemical modification. The thiazole ring and its substituents can be readily altered, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. This adaptability is paramount in the iterative process of drug design, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.
Therapeutic Landscape: Targeting Metabolic Disorders through PPAR Agonism
A significant body of research on this compound derivatives has centered on their activity as agonists of Peroxisome Proliferator-Activated Receptors (PPARs).[1] PPARs are a family of nuclear receptors that play a pivotal role in the regulation of glucose and lipid metabolism.[2] As such, they are attractive therapeutic targets for metabolic disorders such as type 2 diabetes, dyslipidemia, and obesity.[3]
There are three main subtypes of PPARs: α, γ, and δ (also known as β/δ).
-
PPARα: Primarily expressed in the liver, kidney, heart, and muscle, its activation leads to a decrease in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol. Fibrate drugs are a well-known class of PPARα agonists.[1]
-
PPARγ: Highly expressed in adipose tissue, its activation enhances insulin sensitivity and glucose uptake. The thiazolidinedione (TZD) class of drugs are potent PPARγ agonists.[1][2]
-
PPARδ: Ubiquitously expressed, its activation is associated with increased fatty acid oxidation and improved insulin sensitivity.[4]
The development of pan-PPAR agonists, which activate all three subtypes, is an area of intense research, with the goal of achieving a broader spectrum of metabolic benefits while potentially mitigating the side effects associated with selective agonists.[3] Certain 2-methyl-2-(o-tolyloxy)propanoic acid derivatives, which can be considered analogs of 5-thiazolepropanoic acids, have been investigated as PPAR pan agonists, demonstrating the potential of this structural class to modulate these key metabolic regulators.[3]
Mechanism of Action: A Symphony of Transcriptional Regulation
The therapeutic effects of PPAR agonists are mediated through their ability to modulate gene expression. The general mechanism is as follows:
Figure 1: Simplified schematic of the PPAR signaling pathway activated by this compound derivatives.
Upon entering the cell, the this compound derivative binds to the ligand-binding domain of a PPAR. This binding event induces a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This PPAR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding recruits a complex of coactivator proteins, ultimately leading to the transcription of genes involved in glucose and lipid metabolism, and inflammation.[2]
Synthesis of this compound Derivatives: A Practical Approach
The synthesis of this compound derivatives can be achieved through various synthetic routes. A common and effective strategy involves the construction of the thiazole ring followed by the elaboration of the propanoic acid side chain. The Hantzsch thiazole synthesis is a classic and versatile method for forming the thiazole core.
General Synthetic Protocol
The following is a representative, multi-step protocol for the synthesis of a generic this compound derivative.
Figure 2: A generalized workflow for the synthesis of this compound derivatives.
Step 1: Hantzsch Thiazole Synthesis
-
Reactants: An α-haloketone and a thioamide are the key starting materials. The choice of these precursors determines the substituents at the 2 and 4 positions of the thiazole ring.
-
Procedure: The α-haloketone and thioamide are typically reacted in a suitable solvent, such as ethanol or isopropanol, often with gentle heating.
-
Workup: After the reaction is complete, the product is isolated by cooling the reaction mixture to induce crystallization, followed by filtration. The crude product can be purified by recrystallization.
Step 2: Functionalization at the 5-Position
-
Objective: To introduce a functional group at the 5-position of the thiazole ring that can be converted into the propanoic acid side chain. This can be achieved through various methods, such as Vilsmeier-Haack formylation to introduce an aldehyde group or radical halogenation of a 5-methyl group.
-
Example (Vilsmeier-Haack): The substituted thiazole is treated with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield the 5-formylthiazole derivative.
Step 3: Chain Elongation
-
Objective: To extend the carbon chain at the 5-position. A common method is the Wittig reaction or the Horner-Wadsworth-Emmons reaction.
-
Procedure (Horner-Wadsworth-Emmons): The 5-formylthiazole is reacted with a phosphonate ylide, such as triethyl phosphonoacetate, in the presence of a base (e.g., sodium hydride) to form an α,β-unsaturated ester (a thiazole-5-acrylate).
Step 4: Reduction and Hydrolysis
-
Reduction: The double bond of the acrylate is reduced, typically through catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst).
-
Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid using a base (e.g., sodium hydroxide or lithium hydroxide) followed by acidification.
This generalized protocol provides a framework for the synthesis of a wide range of this compound derivatives. The specific reaction conditions and reagents will need to be optimized for each target compound.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the thiazole ring and any appended aromatic systems. While a comprehensive SAR would require extensive data for a specific biological target, some general principles can be inferred from the literature on related thiazole-containing compounds.
Table 1: General Structure-Activity Relationships for Thiazole-Based PPAR Agonists
| Position on Scaffold | Substituent Effect on Activity | Rationale |
| Propanoic Acid Moiety | Essential for activity | Mimics the carboxylate headgroup of endogenous fatty acid ligands, forming key interactions with the receptor. |
| Thiazole Ring | Serves as a rigid scaffold | Orients the other functional groups in the correct geometry for optimal binding. |
| Substituent at C2 | Often a substituted phenyl ring | Can engage in hydrophobic and/or polar interactions within the ligand-binding pocket. Electron-withdrawing or -donating groups can modulate potency and selectivity. |
| Substituent at C4 | Typically a small alkyl group (e.g., methyl) | Can fill a small hydrophobic pocket in the receptor. Larger groups may be detrimental to activity. |
Systematic exploration of these positions is crucial for the development of potent and selective agonists. For instance, in the development of thiazole-based dual FFA1/PPARδ agonists, the hybridization of known pharmacophores for each target led to the identification of potent dual-acting compounds.[4]
In Vitro and In Vivo Evaluation: A Step-by-Step Guide
The pharmacological characterization of novel this compound derivatives requires a battery of in vitro and in vivo assays to determine their potency, selectivity, efficacy, and pharmacokinetic properties.
In Vitro Assays
1. Receptor Binding Assays:
-
Objective: To determine the affinity of the compound for the target receptor (e.g., PPARα, γ, δ).
-
Methodology: Radioligand binding assays are a common method. This involves incubating the receptor with a radiolabeled ligand of known affinity in the presence of varying concentrations of the test compound. The amount of radioligand displaced by the test compound is measured, and the IC₅₀ (the concentration of test compound that displaces 50% of the radiolabeled ligand) is calculated.
2. Reporter Gene Assays:
-
Objective: To measure the functional activity of the compound as an agonist or antagonist.
-
Methodology: Cells are co-transfected with a plasmid expressing the target receptor and a reporter plasmid containing a luciferase gene under the control of a PPRE. The cells are then treated with the test compound, and the luciferase activity is measured. An increase in luciferase activity indicates agonist activity, and the EC₅₀ (the concentration of compound that produces 50% of the maximal response) can be determined.
3. Cellular Assays:
-
Objective: To assess the effect of the compound on a biologically relevant process in a cellular context.
-
Methodology (for PPARγ agonists): Adipocyte differentiation assays using pre-adipocyte cell lines (e.g., 3T3-L1). The cells are treated with the test compound, and the extent of differentiation is assessed by measuring the accumulation of lipid droplets (e.g., using Oil Red O staining) or the expression of adipocyte-specific genes.
In Vivo Studies
1. Pharmacokinetic (PK) Studies:
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Methodology: The compound is administered to laboratory animals (e.g., mice or rats) via the intended clinical route (e.g., oral gavage). Blood samples are collected at various time points, and the concentration of the compound in the plasma is measured using a validated analytical method (e.g., LC-MS/MS). Key PK parameters such as half-life (t₁/₂), maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), and bioavailability are calculated.[5]
2. Efficacy Studies in Disease Models:
-
Objective: To evaluate the therapeutic effect of the compound in a relevant animal model of the target disease.
-
Methodology (for type 2 diabetes): Genetically diabetic models (e.g., db/db mice or Zucker diabetic fatty rats) or diet-induced obesity models are commonly used. The animals are treated with the compound over a period of time, and various metabolic parameters are monitored, including blood glucose levels, insulin levels, triglycerides, and body weight.[3] Oral glucose tolerance tests (OGTTs) are also frequently performed to assess improvements in glucose homeostasis.
The Path Forward: Challenges and Opportunities
The journey of a this compound derivative from the laboratory to the clinic is fraught with challenges. Achieving the desired balance of potency, selectivity, efficacy, and safety is a complex multidimensional optimization problem. Issues such as off-target effects, metabolic instability, and potential for toxicity must be carefully addressed.
However, the therapeutic potential of this class of compounds is undeniable. Their ability to modulate key metabolic pathways, particularly through the activation of PPARs, offers a promising avenue for the development of novel treatments for some of the most pressing health challenges of our time. As our understanding of the intricate biology of metabolic diseases continues to grow, so too will our ability to design and develop next-generation this compound derivatives with improved therapeutic profiles. The insights and methodologies outlined in this guide are intended to serve as a valuable resource for the researchers and drug development professionals who are at the forefront of this exciting endeavor.
References
- 1. PPAR agonist - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Discovery of first-in-class thiazole-based dual FFA1/PPARδ agonists as potential anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro drug metabolism and pharmacokinetics of a novel thiazolidinedione derivative, a potential anticancer compound - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Thiazolepropanoic Acid: A Scaffolding Guide for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole ring is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs and countless developmental compounds.[1][2] Its unique electronic properties and ability to engage in diverse molecular interactions make it a privileged scaffold in the design of novel therapeutics. This guide focuses on a specific, yet versatile, member of this family: 5-Thiazolepropanoic acid and its derivatives. We will delve into the synthetic logic, explore the nuanced landscape of its biological activities, and provide actionable, field-proven protocols. This document serves as a technical resource to empower researchers to rationally design and synthesize novel this compound-based molecules with tailored pharmacological profiles.
Introduction: The Thiazole Core in Medicinal Chemistry
The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a recurring motif in a vast array of biologically active molecules, from the essential vitamin thiamine (B1) to potent anti-cancer agents like Dasatinib.[3][4] This scaffold's prevalence stems from its metabolic stability and its capacity to act as a bioisostere for other aromatic systems, while offering unique hydrogen bonding and coordination capabilities. The propanoic acid substituent at the 5-position introduces a key pharmacophoric element—a carboxylic acid—which can serve as a crucial interaction point with biological targets, such as the active sites of enzymes or the ligand-binding domains of nuclear receptors. Furthermore, this acidic functional group provides a handle for modulating physicochemical properties like solubility and bioavailability, which are critical for drug development.
This guide will provide a comprehensive overview of the chemistry and biology of this compound derivatives, with a focus on empowering laboratory scientists to accelerate their research programs.
Chemical Synthesis and Derivatization Strategies
The construction of the this compound core and its analogs primarily relies on the foundational Hantzsch thiazole synthesis.[5][6] This robust and versatile reaction provides a reliable entry point for creating a diverse library of compounds for structure-activity relationship (SAR) studies.
Core Synthesis: The Hantzsch Reaction
The Hantzsch synthesis involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide.[5] For the synthesis of the this compound backbone, a key starting material is an α-halo-γ-ketoester.
Causality in Experimental Design:
-
Choice of Halogen: α-bromoketones are typically preferred over α-chloroketones due to their higher reactivity, which allows for milder reaction conditions and often leads to higher yields.[7]
-
Thioamide Partner: The choice of thioamide (R-C(S)NH2) is a primary diversification point. Using different thioamides allows for the introduction of various substituents at the 2-position of the thiazole ring, which is a common strategy for modulating biological activity.
-
Solvent and Temperature: The reaction is often performed in polar protic solvents like ethanol or methanol. Heating is typically required to drive the condensation and cyclization steps to completion.[5]
Experimental Protocol: General Hantzsch Synthesis of Ethyl 2-Aryl-5-thiazolepropanoate
Objective: To synthesize the core ethyl ester precursor of 2-Aryl-5-thiazolepropanoic acid.
Materials:
-
Ethyl 4-bromo-3-oxohexanoate (1.0 eq)
-
Substituted Thiobenzamide (1.1 eq)
-
Ethanol (Absolute)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the substituted thiobenzamide (1.1 eq) in absolute ethanol.
-
Add ethyl 4-bromo-3-oxohexanoate (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases. This step is critical to quench the HBr byproduct formed during the reaction.
-
Reduce the solvent volume under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude ethyl 2-aryl-5-thiazolepropanoate.
-
Purify the crude product by column chromatography on silica gel.
Hydrolysis to the Carboxylic Acid: The final propanoic acid is obtained by standard ester hydrolysis, typically using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of THF/water or methanol/water, followed by acidic workup.
Workflow for Synthesis and Purification
The following diagram outlines a typical workflow for the synthesis, purification, and characterization of a this compound derivative.
Caption: General workflow for synthesis and characterization.
Pharmacological Properties: Targeting Peroxisome Proliferator-Activated Receptors (PPARs)
A significant body of research has identified thiazole derivatives as potent modulators of Peroxisome Proliferator-Activated Receptors (PPARs).[8][9] PPARs are a family of nuclear receptors (PPARα, PPARγ, and PPARβ/δ) that play critical roles in regulating lipid metabolism, glucose homeostasis, and inflammation.[10] As such, they are highly validated targets for diseases like type 2 diabetes, dyslipidemia, and metabolic syndrome.[11]
The this compound scaffold, with its characteristic "acidic head" and a lipophilic tail (varied at the 2-position), is structurally analogous to endogenous fatty acid ligands and synthetic PPAR agonists like fibrates and thiazolidinediones.[9][12]
Mechanism of Action
PPARs function as ligand-activated transcription factors. Upon binding a ligand, the receptor undergoes a conformational change, heterodimerizes with the Retinoid X Receptor (RXR), and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This complex then recruits co-activator proteins to initiate gene transcription.[10]
Why this matters for drug design: The specific isoform of PPAR activated (α, γ, or δ) dictates the downstream biological effects.
-
PPARα Agonists: Primarily lower triglycerides and are used to treat hyperlipidemia.[9]
-
PPARγ Agonists: Are potent insulin sensitizers used in the treatment of type 2 diabetes.[11]
-
PPARδ Agonists: Are involved in fatty acid oxidation and have been explored for metabolic diseases.[12]
-
Dual/Pan Agonists: Compounds that modulate multiple PPAR isoforms are of great interest for treating complex metabolic disorders.[8]
Signaling Pathway Diagram
Caption: PPAR ligand-activated transcription pathway.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for potent and selective PPAR modulation. The general pharmacophore consists of three key regions: the acidic head group, a central aromatic core, and a variable lipophilic tail.
| Region | Modification | Rationale & Typical Outcome |
| Acidic Head | Propanoic acid | Essential for anchoring to a key polar residue (e.g., Tyrosine) in the PPAR ligand-binding domain (LBD).[8] |
| Bioisosteric replacement | Replacing the carboxylic acid with tetrazoles or other acidic isosteres can modulate potency and pharmacokinetic properties. | |
| Central Core | Thiazole ring | Provides a rigid, aromatic scaffold. The nitrogen and sulfur atoms can form specific hydrogen bonds within the LBD.[13] |
| Lipophilic Tail | Aryl/Heteroaryl at C2 | This is the primary point of diversification. The nature of this substituent largely determines isoform selectivity (α vs. γ vs. δ) and potency by occupying a large, hydrophobic pocket in the LBD.[8] |
| Linker to Tail | Introduction of an ether or other flexible linkers between the thiazole and the terminal lipophilic group can optimize the fit within the LBD. |
Key Takeaway: SAR studies consistently show that while the propanoic acid head is a conserved feature for activity, the substituent at the 2-position of the thiazole ring is the most critical determinant of potency and isoform selectivity.[8] For example, modifying this group can shift a compound's profile from a PPARδ selective agonist to a PPARα/δ dual agonist.[8]
Analytical and Bioanalytical Methods
Rigorous characterization is essential to confirm the identity, purity, and biological activity of synthesized compounds.
Structural Characterization
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for confirming the chemical structure. The characteristic chemical shifts of the thiazole ring protons and carbons provide a clear diagnostic fingerprint.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition, while Liquid Chromatography-Mass Spectrometry (LC-MS) is the workhorse for monitoring reaction progress and assessing purity.
Biological Evaluation
Protocol: Cell-Based PPARα/γ Luciferase Reporter Assay
Objective: To determine the functional activity and isoform selectivity of a test compound as a PPAR agonist.
Principle: This assay uses host cells (e.g., HEK293T) transiently transfected with two plasmids: one expressing the full-length human PPARα or PPARγ, and a second "reporter" plasmid containing a luciferase gene under the control of a PPRE promoter. Agonist binding to PPAR activates transcription of the luciferase gene, producing light that can be quantified.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
Opti-MEM
-
Lipofectamine 2000 (or similar transfection reagent)
-
PPARα or PPARγ expression plasmid
-
PPRE-luciferase reporter plasmid
-
pRL-TK plasmid (Renilla luciferase for normalization)
-
Test compounds (dissolved in DMSO)
-
Rosiglitazone (PPARγ positive control)
-
Fenofibric Acid (PPARα positive control)
-
Dual-Glo Luciferase Assay System (Promega)
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in ~80-90% confluency at the time of transfection.
-
Transfection:
-
For each well, prepare a DNA-transfection reagent complex in Opti-MEM according to the manufacturer's protocol. The plasmid mix should contain the PPAR expression vector, the PPRE-luciferase reporter, and the normalization control vector.
-
Add the complex to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh DMEM/10% FBS.
-
-
Compound Treatment: 24 hours post-transfection, remove the medium and add fresh serum-free DMEM containing the test compounds at various concentrations (typically a serial dilution). Include vehicle (DMSO) and positive controls.
-
Incubation: Incubate the cells with the compounds for 18-24 hours.
-
Lysis and Luminescence Reading:
-
Remove the medium from the wells.
-
Perform the luciferase assay using the Dual-Glo system. This involves adding the first reagent to lyse the cells and measure the firefly luciferase activity (from the PPRE reporter).
-
Add the second reagent (Stop & Glo) to quench the firefly signal and measure the Renilla luciferase activity (from the normalization control).
-
-
Data Analysis:
-
Normalize the firefly luminescence data to the Renilla luminescence data for each well to control for transfection efficiency and cell number.
-
Plot the normalized relative light units (RLU) against the log of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration).
-
Self-Validation: The inclusion of known selective positive controls (Rosiglitazone for PPARγ, Fenofibric Acid for PPARα) is essential to validate the assay's performance and to provide a benchmark for the potency and selectivity of the test compounds.
Future Perspectives
The this compound scaffold remains a highly fertile ground for drug discovery. Future research will likely focus on:
-
Fine-tuning Selectivity: Developing highly selective modulators for individual PPAR isoforms or designing compounds with specific dual- or pan-agonist profiles to address complex polygenic diseases.
-
Beyond PPARs: Exploring the activity of this scaffold against other therapeutic targets where a carboxylic acid and an adjacent aromatic system are known recognition elements. This includes targets like other nuclear receptors, enzymes, and G-protein coupled receptors.[14]
-
Covalent Modulators: Investigating the incorporation of reactive "warheads" to enable covalent engagement with non-catalytic cysteine residues in target proteins, a strategy that has gained significant traction in modern drug design.[15]
The combination of a synthetically tractable core, a well-understood pharmacophore, and a rich biological target landscape ensures that this compound and its derivatives will continue to be a valuable platform for the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. nbinno.com [nbinno.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. m.youtube.com [m.youtube.com]
- 8. Synthesis and structure-activity relationships of thiadiazole-derivatives as potent and orally active peroxisome proliferator-activated receptors alpha/delta dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Medicinal Chemistry and Actions of Dual and Pan PPAR Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO2006074884A1 - Thiazole-4-carboxamide derivatives as mglur5 antagonists - Google Patents [patents.google.com]
- 15. Structure-activity relationship studies of thiazole-based derivatives leading to the identification of novel and potent SARS-CoV-2 main protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Thiazolepropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Thiazole Moiety
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] This structural motif is present in a multitude of pharmacologically active compounds, including antimicrobial agents like sulfathiazole, the antibiotic penicillin, and the antiretroviral drug ritonavir.[2] The unique electronic properties and the ability of the thiazole scaffold to participate in various biological interactions make it a privileged structure in drug design. 5-Thiazolepropanoic acid and its derivatives are valuable building blocks for the synthesis of more complex molecules, enabling the exploration of new therapeutic agents targeting a wide range of diseases.
This guide provides a comprehensive, field-proven, multi-step protocol for the synthesis of this compound. The synthetic strategy is designed to be robust and reproducible, starting from commercially available precursors. We will detail a four-step sequence involving a classic Hantzsch thiazole synthesis, a Horner-Wadsworth-Emmons olefination for chain extension, a catalytic hydrogenation to saturate the side chain, and a final ester hydrolysis.
Overall Synthetic Pathway
The synthesis of this compound is achieved through a four-step sequence, beginning with the formation of a functionalized thiazole core, followed by the systematic elaboration of the propanoic acid side chain at the C5 position.
Figure 1: Overall workflow for the four-step synthesis of 5-(4-methylthiazol-5-yl)propanoic acid.
Part 1: Synthesis of 1-(4-Methylthiazol-5-yl)ethanone
This initial step constructs the thiazole ring using the Hantzsch thiazole synthesis, a reliable condensation reaction between an α-haloketone and a thioamide.[3][4] Here, 3-chloro-2,4-pentanedione serves as the α-halocarbonyl component, and thioacetamide provides the requisite sulfur and nitrogen atoms to form the heterocyclic ring.
Experimental Protocol
Materials:
-
3-Chloro-2,4-pentanedione
-
Thioacetamide
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thioacetamide (7.51 g, 100 mmol) and absolute ethanol (100 mL).
-
Stir the mixture until the thioacetamide is fully dissolved.
-
Add 3-chloro-2,4-pentanedione (13.45 g, 100 mmol) to the solution dropwise over 10 minutes at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude material by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-(4-methylthiazol-5-yl)ethanone as a pale yellow oil.
Part 2: Synthesis of Ethyl (E)-3-(4-methylthiazol-5-yl)but-2-enoate
The Horner-Wadsworth-Emmons (HWE) reaction is employed to extend the acetyl side chain. This reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than its Wittig reagent counterpart, to react with the ketone synthesized in Part 1.[5] The reaction reliably produces the thermodynamically favored (E)-alkene.
HWE Reaction Mechanism
Figure 2: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.
Experimental Protocol
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Triethyl phosphonoacetate
-
1-(4-Methylthiazol-5-yl)ethanone (from Part 1)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Caution: Sodium hydride is highly reactive and pyrophoric. Handle under an inert atmosphere (e.g., nitrogen or argon).
-
In a dry, three-necked 250 mL round-bottom flask under an inert atmosphere, suspend sodium hydride (60% dispersion, 2.40 g, 60 mmol) in anhydrous THF (80 mL).
-
Cool the suspension to 0 °C using an ice bath.
-
Add triethyl phosphonoacetate (13.45 g, 60 mmol) dropwise to the stirred suspension, ensuring the temperature remains below 10 °C. Vigorous hydrogen gas evolution will be observed.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour until the solution becomes clear.
-
Cool the solution back to 0 °C and add a solution of 1-(4-methylthiazol-5-yl)ethanone (7.76 g, 50 mmol) in anhydrous THF (20 mL) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).
-
Carefully quench the reaction by slowly adding saturated NH₄Cl solution (50 mL) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain ethyl (E)-3-(4-methylthiazol-5-yl)but-2-enoate.
Part 3: Synthesis of Ethyl 3-(4-methylthiazol-5-yl)propanoate
Catalytic hydrogenation is a standard and efficient method for the reduction of carbon-carbon double bonds.[3] In this step, the α,β-unsaturated ester is reduced to the corresponding saturated propanoate ester using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.
Experimental Protocol
Materials:
-
Ethyl (E)-3-(4-methylthiazol-5-yl)but-2-enoate (from Part 2)
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrogen (H₂) gas
-
Celite®
Procedure:
-
Caution: Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Hydrogen gas is highly flammable. This procedure should be conducted in a well-ventilated fume hood.
-
In a heavy-walled hydrogenation flask (e.g., a Parr bottle), dissolve ethyl (E)-3-(4-methylthiazol-5-yl)but-2-enoate (10.6 g, 47 mmol) in ethanol (100 mL).
-
Carefully add 10% Pd/C (500 mg, ~5 mol%) to the solution. Note: The catalyst should be added under a stream of nitrogen or argon to prevent ignition.
-
Seal the flask and connect it to a hydrogenation apparatus (e.g., a Parr shaker or a system using a hydrogen balloon).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.
-
Pressurize the vessel with hydrogen (e.g., 50 psi or use a balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake or by TLC until the starting material is consumed (typically 4-6 hours).
-
Once complete, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol (2 x 20 mL). Note: Do not allow the catalyst on the Celite pad to dry out. It should be kept wet with solvent until it can be safely quenched.[1]
-
Combine the filtrates and remove the solvent under reduced pressure to yield ethyl 3-(4-methylthiazol-5-yl)propanoate, which can often be used in the next step without further purification.
Part 4: Synthesis of 5-(4-Methylthiazol-5-yl)propanoic Acid
The final step is the saponification of the ethyl ester to the target carboxylic acid. This is achieved through base-catalyzed hydrolysis, followed by acidification to protonate the carboxylate salt.
Experimental Protocol
Materials:
-
Ethyl 3-(4-methylthiazol-5-yl)propanoate (from Part 3)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl), 2 M
-
Ethyl acetate
Procedure:
-
In a 250 mL round-bottom flask, dissolve ethyl 3-(4-methylthiazol-5-yl)propanoate (9.8 g, ~46 mmol) in a mixture of ethanol (50 mL) and water (50 mL).
-
Add sodium hydroxide pellets (3.68 g, 92 mmol) to the solution.
-
Heat the mixture to reflux (approx. 85-90 °C) for 2 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by slowly adding 2 M HCl. A precipitate should form.
-
Extract the product from the aqueous solution with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 5-(4-methylthiazol-5-yl)propanoic acid as a solid.
Summary of Reaction Parameters
| Step | Reaction Type | Key Reagents | Solvent | Temp. | Time | Typical Yield |
| 1 | Hantzsch Synthesis | 3-Chloro-2,4-pentanedione, Thioacetamide | Ethanol | Reflux | 4 h | 60-75% |
| 2 | HWE Reaction | NaH, Triethyl phosphonoacetate | THF | 0°C to RT | 16 h | 70-85% |
| 3 | Hydrogenation | H₂, 10% Pd/C | Ethanol | RT | 4-6 h | >95% |
| 4 | Hydrolysis | NaOH, then HCl | EtOH/H₂O | Reflux | 2 h | 85-95% |
References
Application Notes & Protocols: Purification of 5-Thiazolepropanoic Acid
Abstract
This document provides a comprehensive technical guide for the purification of 5-Thiazolepropanoic acid, a heterocyclic compound of interest in pharmaceutical and chemical research. Recognizing that the purity of such intermediates is paramount for reliable downstream applications and regulatory compliance, we present detailed protocols for two primary purification techniques: Recrystallization and Flash Column Chromatography. This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying scientific principles, troubleshooting advice, and methods for purity validation.
Introduction: The Imperative for Purity
This compound belongs to a class of thiazole derivatives that are significant building blocks in medicinal chemistry. Thiazole rings are found in numerous FDA-approved drugs and are valued for their diverse biological activities.[1][2] The propanoic acid side chain adds a crucial carboxylic acid functional group, which can be used for further molecular modifications, such as forming amides or esters.
The presence of impurities, even in small amounts, can drastically affect the outcomes of subsequent synthetic steps, alter biological activity, and compromise the safety and quality of a final drug product. Regulatory bodies like the ICH have stringent guidelines on the identification and qualification of impurities. Therefore, robust and efficient purification is not merely a procedural step but a critical component of scientific integrity and successful research. This guide details the methodologies to achieve high-purity this compound.
Foundational Chemistry & Impurity Profile
Understanding the physicochemical properties of this compound is key to designing an effective purification strategy.
-
Structure: The molecule contains a polar heterocyclic thiazole ring, a flexible three-carbon chain, and a highly polar, acidic carboxylic acid group. This combination results in a molecule of moderate to high polarity.
-
Acidity: The carboxylic acid group (pKa typically ~4-5) allows for manipulation via acid-base chemistry, such as extraction into a basic aqueous solution.
-
Solubility: It is expected to be soluble in polar organic solvents like methanol, ethanol, and acetone, and sparingly soluble in nonpolar solvents like hexanes.
Common Potential Impurities: Synthetic routes to this compound often involve the hydrolysis of an ester precursor (e.g., Ethyl 5-thiazolepropanoate). Based on this common pathway, likely impurities include:
-
Unhydrolyzed Ester Precursor: This impurity is less polar than the desired carboxylic acid and will have a higher Rf value on a TLC plate.[3]
-
Starting Materials: Residual reagents from the initial thiazole ring formation.
-
Side-Reaction Products: By-products formed during the synthesis.
-
Degradation Products: Carboxylic acids can sometimes undergo decarboxylation if exposed to excessive heat.[3]
Overall Purification Strategy
The choice between purification methods depends on the initial purity of the crude material and the nature of the impurities. A general workflow can be visualized as follows:
Caption: Decision workflow for purifying this compound.
Method 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds that are highly pure (>90%) to begin with. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[4][5] An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures.
Solvent Selection
The selection of an appropriate solvent is the most critical step. Based on the structure of this compound and solubility data for analogous propanoic acids, the following solvents can be considered.[6][7][8] Note: Experimental verification is essential.
| Solvent | Boiling Point (°C) | Polarity Index | Predicted Utility for this compound |
| Water | 100 | 10.2 | Good Potential: High polarity matches the carboxylic acid. The thiazole ring may limit solubility. A water/ethanol mixture might be ideal. |
| Ethanol | 78 | 5.2 | Excellent Candidate: Likely to dissolve the compound when hot and allow crystallization upon cooling. |
| Isopropanol | 82 | 4.3 | Excellent Candidate: Similar to ethanol, often gives good quality crystals. |
| Ethyl Acetate | 77 | 4.4 | Possible Candidate: May be a good solvent, but its lower polarity might make it too good a solvent even at room temperature. |
| Acetonitrile | 82 | 6.2 | Good Potential: Polar aprotic solvent that often works well for moderately polar compounds.[7] |
| Toluene | 111 | 2.4 | Likely Unsuitable: Too nonpolar to dissolve the acid, except perhaps at very high temperatures. |
| Hexanes | 69 | 0.0 | Unsuitable as primary solvent: Can be used as an anti-solvent in a solvent system (e.g., Ethyl Acetate/Hexanes). |
Detailed Protocol for Recrystallization
This protocol is adapted from standard procedures for organic acids.[4][5]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., isopropanol). Heat the mixture gently on a hot plate with stirring. Continue adding the solvent dropwise until the solid just dissolves completely at the boiling point. Creating a supersaturated solution is key.[5]
-
Decolorization (Optional): If the solution is colored due to highly polar impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This prevents premature crystallization of the product.
-
Crystallization: Remove the flask from the heat, cover it to prevent solvent evaporation and contamination, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the crystals on the funnel by pulling air through them for an extended period. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a moderate temperature (e.g., 40-50 °C).
Method 2: Flash Column Chromatography
For crude material that is oily, contains multiple impurities, or has impurities with similar polarity to the product, flash column chromatography is the preferred method.[9] This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[10]
Eluent System Selection
The correct eluent system is determined using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture where the desired product has an Rf value of approximately 0.3, with good separation from all impurities.[10]
-
Stationary Phase: Silica Gel (SiO₂) is the standard choice.[9]
-
Mobile Phase (Eluent): Start with mixtures of a nonpolar solvent (Hexanes or Heptane) and a polar solvent (Ethyl Acetate).
-
For Carboxylic Acids: Pure Ethyl Acetate/Hexane mixtures may result in significant streaking on the TLC plate. To mitigate this, add a small amount (~0.5-1%) of acetic acid to the eluent system. This protonates the silica gel surface and ensures the carboxylic acid elutes as a sharp band rather than a long tail.
-
Table of Suggested Starting Eluent Systems:
| System | Ratio (v/v) | Comments |
| Hexane / Ethyl Acetate | 70:30 to 30:70 | A standard starting point for many organic compounds. |
| Dichloromethane / Methanol | 99:1 to 95:5 | A more polar system, effective for highly polar compounds. |
| Hexane / Ethyl Acetate / Acetic Acid | 50:50:0.5 | The acetic acid additive is often crucial for purifying acids. |
| Dichloromethane / Methanol / Acetic Acid | 98:2:0.5 | For acids that require a highly polar mobile phase. |
Workflow and Protocol for Flash Chromatography
Caption: Step-by-step workflow for flash column chromatography.
-
Column Packing: Plug a glass column with cotton or glass wool. Add a small layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Tap the column gently to ensure even packing and drain the excess solvent until it is level with the top of the silica bed. Add another layer of sand on top.[10]
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a strong solvent (like Dichloromethane or Ethyl Acetate). Carefully add this solution to the top of the silica bed using a pipette.
-
Dry Loading: If the compound is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Add the resulting free-flowing powder to the top of the column. This method often yields better separation.
-
-
Elution: Carefully fill the column with the eluent. Using positive pressure (from a pump or compressed air), force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks as it exits the column.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.
Validation of Purity
After purification, the purity of the final product must be confirmed.
-
Thin Layer Chromatography (TLC): The purified compound should appear as a single spot.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically cause a depression and broadening of the melting point.[5]
-
Spectroscopic Analysis (NMR, IR): ¹H and ¹³C NMR spectra should show the expected signals without the presence of impurity peaks.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity (e.g., >99.5%).
Conclusion
The purification of this compound is a critical step to ensure the reliability and success of its use in research and development. For crystalline, relatively clean crude material, recrystallization offers a straightforward and efficient method to achieve high purity. For more complex mixtures or oily crude products, flash column chromatography provides a robust and versatile solution. The selection of the appropriate method and the careful optimization of parameters such as solvent choice are paramount. All final products should be rigorously analyzed to confirm that the required purity standards have been met.
References
- 1. CAS 32955-22-9: 5-Thiazolecarboxylic acid, ethyl ester [cymitquimica.com]
- 2. Thiazole-5-carboxylic acid | C4H3NO2S | CID 84494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents | Academic Journals and Conferences [science.lpnu.ua]
- 7. researchgate.net [researchgate.net]
- 8. SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Chromatography [chem.rochester.edu]
Application Note: A Multi-Modal Approach to the Comprehensive Characterization of 5-Thiazolepropanoic Acid
Introduction: The Analytical Imperative for 5-Thiazolepropanoic Acid
This compound is a heterocyclic compound featuring a thiazole ring linked to a propanoic acid side chain. The thiazole moiety is a prevalent scaffold in medicinal chemistry, found in numerous FDA-approved drugs. The carboxylic acid group provides a versatile handle for further chemical modifications, making this molecule a valuable starting material for synthesis.
Given its role in drug discovery and development, the unambiguous characterization of this compound is paramount. A comprehensive analytical workflow is essential to confirm its identity, determine its purity, identify potential impurities, and establish a baseline for quality control throughout the development lifecycle. This guide outlines a multi-technique approach, leveraging the strengths of chromatography and spectroscopy to build a complete analytical profile of the molecule.
High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification
Principle & Rationale: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for assessing the purity of polar to moderately nonpolar organic molecules. For this compound, a C18 column is the stationary phase of choice. The key to achieving sharp, symmetrical peaks is controlling the ionization state of the carboxylic acid group. By acidifying the mobile phase (e.g., with phosphoric or formic acid to a pH around 2.5-3.0), the carboxyl group remains protonated (-COOH), rendering the molecule less polar and enhancing its retention on the nonpolar C18 stationary phase.[1][2] This prevents peak tailing and ensures reproducible chromatography.
Experimental Protocol: RP-HPLC
A. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Phosphoric acid or Formic acid (ACS grade)
-
0.45 µm syringe filters (PTFE or Nylon)
B. Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
C. Step-by-Step Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. Add 1.0 mL of concentrated phosphoric acid to 1 L of ultrapure water. Mix thoroughly and degas.
-
Mobile Phase B: Acetonitrile.
-
-
Standard Solution Preparation:
-
Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B to create a 100 µg/mL stock solution.
-
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution.
-
-
Sample Preparation:
-
Prepare the test sample at a concentration of approximately 25 µg/mL using the same diluent as the standards.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
A summary of the chromatographic conditions is presented in Table 1.
Parameter Recommended Setting Column C18, 150 x 4.6 mm, 5 µm Mobile Phase Gradient: 80% A / 20% B to 20% A / 80% B over 15 min Flow Rate 1.0 mL/min[2] Column Temperature 30 °C[1][2] Injection Volume 10 µL Detector Wavelength 245 nm (Thiazole chromophore) Run Time 20 minutes -
-
System Suitability:
-
Inject the 25 µg/mL standard solution five times.
-
The relative standard deviation (RSD) for the peak area and retention time should be <2.0%.
-
The theoretical plates should be >2000 and the tailing factor should be between 0.9 and 1.5.
-
D. Data Interpretation: The primary peak in the chromatogram should correspond to the retention time of the this compound reference standard. Purity is typically assessed by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. Any other peaks represent impurities.
Workflow Diagram: HPLC Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): Impurity Identification
Principle & Rationale: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. This compound, due to its carboxylic acid group, is non-volatile and thermally labile. Therefore, a chemical derivatization step is mandatory to convert the -COOH group into a more volatile and stable ester (e.g., a methyl or silyl ester).[3] Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is highly effective. This process replaces the acidic proton with a nonpolar trimethylsilyl (TMS) group, allowing the molecule to be readily analyzed by GC. The mass spectrometer then provides a fragmentation pattern, or "mass spectrum," that serves as a molecular fingerprint for structural confirmation and impurity identification.[4][5]
Experimental Protocol: GC-MS
A. Materials and Reagents:
-
Derivatized this compound sample
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Ethyl Acetate (GC grade)
-
Helium (99.999% purity)
B. Instrumentation:
-
Gas Chromatograph with a split/splitless injector
-
Mass Spectrometer (Electron Ionization source)
-
Autosampler
C. Step-by-Step Procedure:
-
Derivatization (Silylation):
-
Accurately weigh ~1 mg of the this compound sample into a 2 mL GC vial.
-
Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of BSTFA (with 1% TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block.
-
Cool the vial to room temperature before analysis.
-
-
GC-MS Conditions:
-
A summary of the GC-MS conditions is presented in Table 2.
Parameter Recommended Setting GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness Carrier Gas Helium at a constant flow of 1.2 mL/min Injector Temp. 250 °C Injection Mode Split (10:1) Oven Program Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min MS Source Temp. 230 °C MS Quad Temp. 150 °C Ionization Energy 70 eV Mass Range 40-500 m/z -
D. Data Interpretation: The total ion chromatogram (TIC) will show a peak for the TMS-derivatized this compound. The mass spectrum of this peak should show a molecular ion (M+) corresponding to the silylated compound and characteristic fragment ions. For example, the loss of a methyl group (-15 Da) from the TMS moiety is a common fragmentation pathway. The NIST mass spectral library can be used to tentatively identify unknown impurity peaks.
Workflow Diagram: GC-MS Analysis
Caption: Workflow for GC-MS analysis including the critical derivatization step.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation
Principle & Rationale: NMR spectroscopy is the most definitive technique for elucidating the chemical structure of an organic molecule. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information on the carbon skeleton. For this compound, a deuterated solvent like DMSO-d₆ is ideal as it can dissolve the polar molecule and its acidic proton will be observable.[6][7]
Experimental Protocol: ¹H and ¹³C NMR
A. Materials and Reagents:
-
This compound sample (~10-15 mg)
-
Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
NMR tubes
B. Instrumentation:
-
NMR Spectrometer (400 MHz or higher recommended)
C. Step-by-Step Procedure:
-
Sample Preparation:
-
Dissolve ~10-15 mg of the sample in approximately 0.7 mL of DMSO-d₆ directly in a clean, dry NMR tube.
-
Cap the tube and vortex gently until the sample is fully dissolved.
-
-
Instrument Setup & Acquisition:
-
Tune and shim the instrument according to standard procedures.
-
Acquire a ¹H NMR spectrum (typically 16-32 scans).
-
Acquire a ¹³C NMR spectrum (requires more scans, e.g., 1024 or more, due to lower natural abundance).
-
D. Expected Spectra & Interpretation:
-
¹H NMR (in DMSO-d₆):
-
A broad singlet (>12 ppm) for the carboxylic acid proton (-COOH ).
-
A singlet (~9.0 ppm) for the proton on the thiazole ring (C2-H or C4-H depending on substitution).
-
Two triplets (~3.2 ppm and ~2.8 ppm), each integrating to 2 protons, for the two methylene groups (-CH₂ -CH₂ -) of the propanoic acid chain, showing coupling to each other.
-
-
¹³C NMR (in DMSO-d₆):
-
A peak around 173 ppm for the carboxylic acid carbon (C =O).
-
Peaks in the aromatic region (140-165 ppm) for the carbons of the thiazole ring.
-
Two peaks in the aliphatic region (~33 ppm and ~25 ppm) for the methylene carbons.
-
Workflow Diagram: NMR Analysis
Caption: Workflow for NMR-based structural confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
Principle & Rationale: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). It is a rapid and non-destructive technique. For this compound, FTIR is excellent for confirming the presence of the key carboxylic acid and thiazole ring functionalities.
Experimental Protocol: FTIR
A. Materials and Reagents:
-
This compound sample (~1-2 mg)
-
Potassium Bromide (KBr, spectroscopy grade), if using pellet method.
B. Instrumentation:
-
FTIR Spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
C. Step-by-Step Procedure (using ATR):
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the sample spectrum (typically 32-64 scans) over the range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
D. Data Interpretation: The resulting spectrum should display characteristic absorption bands confirming the structure.[8] Key expected peaks are summarized in Table 3.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1600 | C=N stretch | Thiazole Ring |
| ~1410 | C-N stretch | Thiazole Ring |
| ~1250 | C-O stretch | Carboxylic Acid |
| 650-700 | C-S stretch | Thiazole Ring |
Workflow Diagram: FTIR Analysis
Caption: Simple workflow for functional group analysis using ATR-FTIR.
Conclusion
The characterization of this compound requires a multi-faceted analytical strategy. RP-HPLC serves as the primary tool for purity determination and quantification. GC-MS, following a necessary derivatization step, offers a powerful method for identifying volatile and semi-volatile impurities. Finally, NMR and FTIR spectroscopy provide definitive structural confirmation by mapping the molecule's carbon-hydrogen framework and identifying its key functional groups. By employing these orthogonal techniques in concert, researchers and developers can build a robust, reliable, and comprehensive analytical profile, ensuring the quality and integrity of this compound for its intended application.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. d-nb.info [d-nb.info]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing the Potential of 5-Thiazolepropanoic Acid in Modern Bioassays
An Application and Protocol Guide:
Abstract
The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved therapeutics and its association with a vast spectrum of biological activities.[1][2] From anti-inflammatory and antimicrobial to potent anticancer agents, thiazole derivatives represent a fertile ground for drug discovery.[3][4][5] This guide focuses on 5-Thiazolepropanoic acid, a member of this versatile chemical family. We provide a series of detailed application notes and experimental protocols designed for researchers, scientists, and drug development professionals. Our objective is to equip investigators with the necessary framework to systematically evaluate the biological effects of this compound, from initial cytotoxicity screening to targeted assays for anti-inflammatory and anticancer properties. The protocols herein are built upon established methodologies and explain the scientific rationale behind key experimental choices, ensuring a robust and reproducible approach to characterization.
Compound Profile: this compound
Before initiating any biological evaluation, a thorough understanding of the test compound's physical and chemical properties is essential. This information is critical for accurate stock solution preparation, determining solubility in assay media, and ensuring stability throughout the experimental timeline.
| Property | Value | Source / Notes |
| Structure | (See Figure 1 below) | |
| IUPAC Name | 3-(1,3-thiazol-5-yl)propanoic acid | |
| Molecular Formula | C₆H₇NO₂S | |
| Molecular Weight | 157.19 g/mol | |
| CAS Number | 187959-13-9 (Hypothetical) | Assigned for tracking purposes. |
| Appearance | Off-white to pale yellow solid | Based on similar thiazole carboxylic acids. |
| Solubility | Soluble in DMSO, Methanol, Ethanol | Must be experimentally verified. |
| Purity | >95% (Recommended) | Verify by NMR, LC-MS, or elemental analysis. |
Figure 1: Chemical Structure of this compound
Caption: 2D structure of this compound.
Foundational Assay: Assessing General Cytotoxicity
Rationale: Before investigating specific biological functions, it is crucial to determine the concentration range at which a compound exhibits cytotoxic effects. This initial screen informs the dose selection for all subsequent, more specific assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6]
Protocol 2.1: MTT Assay for Cell Viability
This protocol provides a framework for evaluating the dose-dependent effect of this compound on the viability of a selected cell line (e.g., MCF-7 human breast cancer cells).
Workflow Overview:
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.[6]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells, including controls, is ≤0.5% to avoid solvent-induced toxicity.[6]
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (medium with DMSO) and a positive control for cell death (e.g., 10% DMSO).[6]
-
Incubation: Return the plate to the incubator for a duration relevant to the research question, typically 48-72 hours.[6]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control (representing 100% viability). Plot the normalized values against the logarithm of the compound concentration and use non-linear regression to calculate the IC₅₀ (the concentration at which 50% of cell viability is inhibited).
Application Focus: Anti-Inflammatory Activity Screening
Rationale: Numerous thiazole derivatives have demonstrated potent anti-inflammatory effects, often through the inhibition of key enzymes in the inflammatory cascade like Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX).[5] A robust method to screen for such activity is to use a cell-based model of inflammation and measure the production of downstream inflammatory mediators like Prostaglandin E₂ (PGE₂).
Protocol 3.1: Inhibition of LPS-Induced PGE₂ Production
This protocol uses murine macrophages (e.g., RAW 264.7) stimulated with Lipopolysaccharide (LPS) to induce a strong inflammatory response, characterized by high levels of COX-2 expression and PGE₂ production.
Signaling Pathway and Assay Design:
Caption: LPS-induced inflammatory pathway and the point of intervention for screening.
Step-by-Step Methodology:
-
Cell Seeding: Plate RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and replace it with serum-free medium containing non-toxic concentrations of this compound (determined from the MTT assay). Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a vehicle control (DMSO). Incubate for 1-2 hours.
-
Inflammatory Stimulus: Add LPS to all wells (except the unstimulated control) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the cells for 24 hours to allow for PGE₂ production and secretion into the supernatant.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions precisely.
-
Data Analysis: Calculate the percentage inhibition of PGE₂ production for each concentration of this compound relative to the LPS-stimulated vehicle control.
Application Focus: Anticancer Potential - Cell Migration
Rationale: The thiazole scaffold is present in compounds with significant anticancer activity, targeting processes like cell proliferation and metastasis.[4][7] A cell migration assay, such as the wound healing or scratch assay, provides a straightforward method to assess a compound's ability to inhibit a key aspect of cancer cell motility.
Protocol 4.1: Wound Healing (Scratch) Assay
Step-by-Step Methodology:
-
Create Confluent Monolayer: Seed a cancer cell line (e.g., MDA-MB-231 for breast cancer) in a 6-well plate and grow until a fully confluent monolayer is formed.
-
Create the "Wound": Using a sterile p200 pipette tip, make a straight scratch through the center of the cell monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove dislodged cells. Replace with fresh medium containing a sub-lethal concentration of this compound. Include a vehicle control well.
-
Image Acquisition (Time 0): Immediately after treatment, capture images of the scratch in marked regions using a microscope with a camera.
-
Incubation: Incubate the plates at 37°C and 5% CO₂.
-
Image Acquisition (Time X): At regular intervals (e.g., 12, 24, 48 hours), capture images of the same marked regions.
-
Data Analysis: Quantify the area of the gap at each time point using image analysis software (like ImageJ). Calculate the percentage of wound closure for treated cells relative to the vehicle control. A significant reduction in closure indicates anti-migratory activity.
Advanced Application: Verifying Cellular Bioavailability
Rationale: A compound's activity in a cell-based assay is meaningless if it cannot enter the cell. Determining the cellular bioavailability is a critical step to validate on-target effects and guide further compound optimization.[8] This protocol provides a high-level overview of an HPLC-MS-based method to quantify intracellular compound concentration.[8]
Step-by-Step Methodology:
-
Cell Treatment: Treat a known number of cells (e.g., 1 million cells in a 6-well plate) with this compound at a concentration near its IC₅₀ for a defined period (e.g., 6 hours).
-
Cell Harvesting and Lysis: After incubation, wash the cells thoroughly with ice-cold PBS to remove any extracellular compound. Lyse the cells to release the intracellular contents.[6]
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the small molecule from the complex cell lysate.[6]
-
Quantification by LC-MS/MS: Analyze the extracted sample using a High-Performance Liquid Chromatography (HPLC) system coupled with a tandem Mass Spectrometer (MS/MS). Develop a standard curve with known concentrations of the compound to accurately quantify the amount present in the cell lysate.
-
Calculation: The intracellular concentration can be calculated based on the quantified amount and the estimated average cell volume.
Conclusion and Future Directions
This guide provides a multi-tiered strategy for the biological characterization of this compound. By progressing from broad cytotoxicity assessment to specific functional assays for anti-inflammatory and anticancer properties, researchers can build a comprehensive profile of the compound's activity. The thiazole core is a wellspring of pharmacological potential, and a systematic approach is key to unlocking it.[1] Positive results from these assays should lead to more advanced studies, such as target identification using affinity purification[9] and in vivo efficacy studies in relevant disease models.
References
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
The Versatile Building Block: 5-Thiazolepropanoic Acid in Modern Organic Synthesis
Introduction: The Strategic Value of the Thiazole Moiety
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal and materials chemistry. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged scaffold in drug discovery.[1] More than just a stable core, the thiazole nucleus offers multiple points for chemical modification, allowing for the fine-tuning of a molecule's physicochemical and biological properties. 5-Thiazolepropanoic acid, with its reactive carboxylic acid function tethered to the robust thiazole core, represents a particularly valuable and versatile starting material for the synthesis of a diverse array of complex molecules. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights for key transformations.
Core Reactivity: Leveraging the Carboxylic Acid Functionality
The propanoic acid side chain is the primary handle for the elaboration of the this compound scaffold. The carboxylic acid can be readily converted into a variety of functional groups, most notably amides and esters, which are fundamental linkages in many biologically active compounds.
Amide Bond Formation: A Gateway to Bioactive Molecules
The formation of an amide bond from a carboxylic acid and an amine is one of the most frequently employed reactions in medicinal chemistry. Direct condensation is generally not feasible due to the formation of a non-reactive ammonium carboxylate salt. Therefore, activation of the carboxylic acid is required.
Mechanism of Activation and Coupling:
The most common strategy involves the use of a coupling reagent to convert the hydroxyl group of the carboxylic acid into a better leaving group. This is typically achieved by forming a highly reactive O-acylisourea intermediate using carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or by forming an active ester with reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These activated intermediates are then readily attacked by the amine nucleophile to form the thermodynamically stable amide bond.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol utilizes the carbodiimide EDC in conjunction with 1-Hydroxybenzotriazole (HOBt). HOBt acts as an additive to suppress side reactions and reduce racemization in chiral substrates.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (0.1-0.5 M).
-
Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.2 eq) to liberate the free amine.
-
Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Additive | Base (Typical) | Advantages | Disadvantages |
| EDC | HOBt/Oxyma | DIPEA/TEA | Water-soluble byproducts, cost-effective. | Can lead to racemization without additives. |
| HATU | None | DIPEA/TEA | High reactivity, low racemization, good for hindered substrates. | Higher cost, potential for guanidinylation side reaction. |
| PyBOP | None | DIPEA/TEA | Good for solid-phase synthesis, low racemization. | Byproducts can be difficult to remove. |
Esterification: Accessing Another Class of Derivatives
Esterification of this compound is another key transformation, providing access to compounds with altered solubility and pharmacokinetic profiles.
Fischer Esterification: A Classic and Scalable Method
The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2] To drive the reaction towards the ester product, it is common to use a large excess of the alcohol or to remove the water that is formed.
Protocol 2: Fischer Esterification of this compound
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, ethanol) which also serves as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H2SO4) (typically 2-5 mol%) or p-toluenesulfonic acid (PTSA).
-
Heating: Heat the reaction mixture to reflux and maintain for 2-24 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Neutralization: After cooling to room temperature, carefully neutralize the acid catalyst with a base, such as saturated aqueous NaHCO3 solution, until effervescence ceases.
-
Extraction: Extract the ester product with an organic solvent like ethyl acetate.
-
Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous MgSO4.
-
Purification: Filter and concentrate the organic phase under reduced pressure. The crude ester can be purified by distillation or column chromatography if necessary.
Transformations Beyond the Carboxylic Acid
While the carboxylic acid is the most apparent reactive site, the thiazole ring itself can undergo further functionalization, opening up avenues for more complex molecular architectures.
Electrophilic Aromatic Substitution on the Thiazole Ring
The thiazole ring is considered an electron-rich heterocycle, but it is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. However, under forcing conditions or with activating groups present, substitution can occur. The calculated pi-electron density indicates that the C5 position is the most susceptible to electrophilic attack. Since this position is already substituted in this compound, electrophiles would be directed to other positions, primarily C2 or C4, depending on the reaction conditions and the electronic nature of the propanoic acid side chain.
Bromination: A Key Halogenation Reaction
Bromination is a common method to introduce a handle for further cross-coupling reactions. While direct bromination of thiazole can be challenging, various methods have been developed. For 5-substituted thiazoles, the regioselectivity of bromination can be complex.
Protocol 3: Bromination of a 5-Substituted Thiazole Derivative (General Approach)
This protocol is a general guideline, and optimization may be necessary for this compound or its derivatives.
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve the this compound derivative (1.0 eq) in a suitable solvent. For less reactive substrates, a strong acid like concentrated sulfuric acid or oleum may be required. For more activated systems, solvents like acetic acid or chloroform can be used.
-
Brominating Agent: Add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise to the solution at 0 °C or room temperature.
-
Reaction: Stir the mixture for 1-12 hours. Monitor the reaction for the consumption of starting material and the formation of the brominated product by TLC or LC-MS.
-
Quenching: Carefully pour the reaction mixture into ice water and quench any remaining bromine with a saturated solution of sodium thiosulfate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Washing and Drying: Wash the organic layer with saturated aqueous NaHCO3 and brine, then dry over anhydrous Na2SO4.
-
Purification: After filtration and concentration, purify the crude product by column chromatography or recrystallization to obtain the brominated thiazole derivative.
Applications in the Synthesis of Biologically Active Molecules
The derivatives of this compound are valuable intermediates in the synthesis of a wide range of biologically active compounds, including potential therapeutics for various diseases. The ability to easily generate diverse amides and esters from this starting material allows for the rapid construction of compound libraries for structure-activity relationship (SAR) studies.[3][4] For instance, thiazole carboxamides have been investigated as potential c-Met kinase inhibitors for cancer treatment.[5]
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its readily transformable carboxylic acid moiety provides a reliable entry point for the introduction of diverse functional groups, particularly through robust and well-established amide and ester formation protocols. Furthermore, the potential for subsequent functionalization of the thiazole ring opens up a vast chemical space for the design and synthesis of novel molecules with promising applications in drug discovery and materials science. The protocols and insights provided in this guide aim to equip researchers with the foundational knowledge to effectively utilize this valuable starting material in their synthetic endeavors.
References
- 1. ijrpr.com [ijrpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives [mdpi.com]
- 4. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 5-Thiazolepropanoic Acid in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
Introduction: The Thiazole Scaffold as a Privileged Motif in Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a privileged scaffold in the design of a multitude of therapeutic agents.[1] Thiazole-containing molecules have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[2][3] This guide focuses on a specific derivative, 5-Thiazolepropanoic acid, and explores its potential applications in medicinal chemistry, with a particular emphasis on its hypothesized role as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs).
Hypothesized Mechanism of Action: this compound as a PPAR Agonist
While direct evidence for the biological target of this compound is emerging, its structural similarity to known thiazole-containing PPAR modulators suggests its potential as a ligand for this family of nuclear receptors.[4][5] PPARs (α, β/δ, and γ) are ligand-activated transcription factors that play crucial roles in regulating lipid and glucose metabolism, inflammation, and cellular differentiation.[6][7] Upon activation by an agonist, PPARs form a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[2][8]
This guide will proceed under the hypothesis that this compound acts as a PPAR agonist. The following sections will provide detailed protocols for the synthesis of this compound and its evaluation in established PPAR activation assays.
PPAR Signaling Pathway
The following diagram illustrates the generalized signaling pathway of PPAR activation.
Caption: PPAR Signaling Pathway Activation by this compound.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound.
Protocol 1: Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, beginning with a Hantzsch thiazole synthesis.[4][9][10]
Overall Synthetic Scheme:
-
Step 1: Synthesis of Ethyl 3-bromo-4-oxopentanoate.
-
Step 2: Hantzsch Thiazole Synthesis to form Ethyl 2-amino-4-methyl-5-thiazoleacetate.
-
Step 3: Diazotization and Deamination to yield Ethyl 4-methyl-5-thiazoleacetate.
-
Step 4: Hydrolysis to 4-methyl-5-thiazoleacetic acid.
-
Step 5: Arndt-Eistert Homologation to yield this compound.
Step-by-Step Methodology:
Step 1: Synthesis of Ethyl 3-bromo-4-oxopentanoate
-
To a solution of ethyl acetoacetate (1 equiv.) in glacial acetic acid, add bromine (1 equiv.) dropwise at 0°C with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Pour the mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to obtain the crude ethyl 3-bromo-4-oxopentanoate.
Step 2: Hantzsch Thiazole Synthesis
-
Dissolve ethyl 3-bromo-4-oxopentanoate (1 equiv.) and thiourea (1.2 equiv.) in ethanol.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 2-amino-4-methyl-5-thiazoleacetate.
Subsequent steps would involve standard organic chemistry transformations for deamination, hydrolysis, and chain extension to arrive at the final product, this compound.
Protocol 2: PPARγ Luciferase Reporter Assay
This cell-based assay is a robust method to screen for and characterize PPARγ agonists.[9][11][12]
Materials:
-
HEK293T cells
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
PPARγ expression plasmid
-
PPRE-luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound (test compound)
-
Rosiglitazone (positive control)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Step-by-Step Methodology:
-
Day 1: Cell Seeding
-
Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM with 10% FBS.
-
Incubate at 37°C in a 5% CO2 incubator overnight.
-
-
Day 2: Transfection
-
Prepare the transfection mixture by co-transfecting the cells with the PPARγ expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid according to the manufacturer's protocol for the transfection reagent.
-
Incubate for 24 hours.
-
-
Day 3: Compound Treatment
-
Prepare serial dilutions of this compound and Rosiglitazone in serum-free DMEM. A typical concentration range would be from 1 nM to 100 µM.
-
Remove the transfection medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate for 24 hours.
-
-
Day 4: Luciferase Assay
-
Aspirate the medium and wash the cells once with 100 µL of PBS.
-
Lyse the cells by adding 20 µL of passive lysis buffer per well and incubate for 15 minutes at room temperature with gentle shaking.
-
Measure firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase® Reporter Assay System according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.
-
Calculate the fold activation relative to the vehicle control (DMSO).
-
Plot the fold activation against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Expected Results (Hypothetical Data):
| Compound | EC50 (µM) | Max Fold Activation |
| Rosiglitazone | 0.1 | 15 |
| This compound | 5.2 | 12 |
Protocol 3: Quantitative PCR (qPCR) for PPAR Target Gene Expression
This protocol measures the functional consequence of PPAR activation by quantifying the mRNA levels of a known target gene, such as Carnitine Palmitoyltransferase 1A (CPT1A) for PPARα or Fatty Acid Binding Protein 4 (FABP4) for PPARγ.[2][13]
Materials:
-
Differentiated adipocytes (for PPARγ) or hepatocytes (for PPARα)
-
This compound
-
Appropriate PPAR agonist as a positive control
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for the target gene (e.g., CPT1A or FABP4) and a housekeeping gene (e.g., GAPDH or RPL6)
-
Real-time PCR instrument
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture and differentiate the appropriate cell line (e.g., 3T3-L1 adipocytes for PPARγ).
-
Treat the differentiated cells with various concentrations of this compound and a positive control for 24 hours.
-
-
RNA Extraction:
-
Isolate total RNA from the treated cells using a commercial RNA extraction kit according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit following the manufacturer's instructions.
-
-
qPCR:
-
Set up the qPCR reactions in a 96-well plate using SYBR Green qPCR Master Mix, forward and reverse primers for the target and housekeeping genes, and the synthesized cDNA.
-
Run the qPCR program on a real-time PCR instrument with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Include a melt curve analysis at the end of the run to ensure product specificity.
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for the target and housekeeping genes.
-
Determine the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and then to the vehicle-treated control.
Structure-Activity Relationship (SAR) Insights
The medicinal chemistry of thiazole-based PPAR agonists is an active area of research. Key structural features that influence activity include:
-
The Acidic Head Group: The carboxylic acid moiety is crucial for interacting with the ligand-binding domain of PPARs.[14]
-
The Thiazole Core: The thiazole ring acts as a central scaffold, and its substitution pattern can significantly impact potency and selectivity for different PPAR isoforms.[4][5]
-
The Hydrophobic Tail: The propanoic acid linker and any additional hydrophobic substituents contribute to the overall binding affinity.
Further exploration of derivatives of this compound, by modifying the linker length and adding substituents to the thiazole ring, could lead to the discovery of more potent and selective PPAR modulators.
Conclusion
This compound represents a promising starting point for the development of novel therapeutic agents, potentially targeting the PPAR family of nuclear receptors. The protocols and insights provided in this guide offer a comprehensive framework for researchers to synthesize, evaluate, and optimize this and related compounds in their drug discovery programs. The versatility of the thiazole scaffold ensures that this area of medicinal chemistry will continue to yield exciting new candidates for the treatment of metabolic and inflammatory diseases.
References
- 1. Synthesis, transformation and preliminary bioassay of 3-(thiazol-2-yl(p-tolyl)amino)propanoic acid derivatives | Chemija [lmaleidykla.lt]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. lmaleidykla.lt [lmaleidykla.lt]
- 8. CPT1A protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 9. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. synarchive.com [synarchive.com]
- 11. Direct Expression of CPT1a Enables a High Throughput Platform for the Discovery of CPT1a Modulators | MDPI [mdpi.com]
- 12. providers2.genedx.com [providers2.genedx.com]
- 13. Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cloud-clone.com [cloud-clone.com]
Application Notes and Protocols: The Emerging Role of 5-Thiazolepropanoic Acid in the Development of Potent and Selective Kinase Inhibitors
Abstract
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The pursuit of selective kinase inhibitors is a cornerstone of modern drug discovery. The thiazole ring is a privileged heterocyclic scaffold that is present in numerous FDA-approved drugs and biologically active compounds due to its unique ability to engage in various biological interactions.[2][3][4] This document provides an in-depth guide on the application of the 5-thiazolepropanoic acid scaffold, a promising framework for the rational design of novel kinase inhibitors. We will explore its chemical rationale, key kinase targets, and provide detailed, field-proven protocols for the in vitro and cell-based evaluation of inhibitors derived from this scaffold.
Introduction: The Thiazole Scaffold in Kinase Inhibition
Protein kinases catalyze the transfer of a phosphate group from ATP to substrate proteins, a process known as phosphorylation. This seemingly simple modification acts as a molecular switch, controlling a vast array of signaling pathways that govern cell growth, differentiation, and survival.[5] With over 500 kinases in the human genome, the potential for therapeutic intervention is immense, but achieving selectivity remains a significant challenge due to the conserved nature of the ATP-binding site across the kinome.[6][7]
The thiazole moiety has emerged as a critical structural motif in the design of kinase inhibitors.[8] Its five-membered ring containing both sulfur and nitrogen atoms allows for a variety of interactions—including hydrogen bonding, and hydrophobic and aromatic interactions—within the kinase ATP-binding pocket.[9] This versatility has been exploited in clinically successful drugs like the tyrosine kinase inhibitor Dasatinib. The this compound scaffold offers a unique starting point for inhibitor design, providing a carboxylic acid handle that can be strategically modified to enhance potency, modulate solubility, and explore interactions with specific amino acid residues within the target kinase.
Key Kinase Target: AMP-Activated Protein Kinase (AMPK)
AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis.[10] It is activated under conditions of low cellular energy (high AMP:ATP ratio) and works to restore energy balance by switching on catabolic pathways that generate ATP while switching off anabolic pathways that consume ATP.[11][12] Due to its central role in metabolism, AMPK has become a major therapeutic target for metabolic diseases like type 2 diabetes and, increasingly, for cancer, where its activation can suppress tumor growth.[11]
Several derivatives based on a thiazole framework have been investigated as AMPK activators.[13] The development of small molecule activators that mimic the effects of AMP is an area of intense research.
AMPK Signaling Pathway
The diagram below illustrates the central role of AMPK in regulating cellular metabolism upon activation by energy stress.
Caption: AMPK activation integrates stress signals to modulate metabolic pathways.
Application Notes & Experimental Protocols
The following protocols provide a robust framework for screening and characterizing this compound derivatives as kinase inhibitors. The causality behind key steps is explained to ensure a deep understanding of the methodology.
Experimental Workflow Overview
The logical progression from a primary biochemical screen to cell-based validation is crucial for identifying meaningful lead compounds.
Caption: Workflow for kinase inhibitor discovery and validation.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound derivative against a specific purified protein kinase.[14]
Principle: This assay quantifies the amount of ADP produced by the kinase reaction.[14] The amount of ADP is directly proportional to the kinase activity. A reagent is added to stop the kinase reaction and deplete remaining ATP. A second reagent converts ADP to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal that is measured by a plate reader.[14]
Materials:
-
Kinase of interest (e.g., AMPK, CK2α).
-
Kinase-specific substrate peptide.
-
ATP (high purity).
-
Test Compounds (this compound derivatives).
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based kit).
-
White, opaque 384-well assay plates (low volume).
-
Plate reader with luminescence detection capabilities.
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Create a serial dilution series (e.g., 1:3) in DMSO to generate a 10-point dose-response curve, starting from 1 mM. This range is crucial for capturing the full sigmoidal curve.
-
Prepare a DMSO-only control (vehicle control, representing 0% inhibition) and a no-kinase control (background). A known potent inhibitor for the target kinase should be used as a positive control (e.g., Staurosporine).[14]
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compounds or controls to the appropriate wells.
-
Prepare a kinase/substrate master mix in kinase assay buffer. The optimal concentrations of kinase and substrate should be determined empirically beforehand to ensure the reaction is in the linear range (typically ~10-20% ATP consumption).
-
Add 2 µL of the kinase/substrate mix to each well.
-
Incubate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine competitive inhibitor potency.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides luciferase/luciferin to produce light.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background (no-kinase control) from all wells.
-
Normalize the data by setting the vehicle control (DMSO) as 100% activity and a well with a saturating concentration of a known inhibitor as 0% activity.
-
Plot the normalized percent activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Protocol 2: Cell-Based Target Engagement Assay
Objective: To confirm that a test compound inhibits the target kinase inside living cells by measuring the phosphorylation of a known downstream substrate.[15][16]
Principle: Many kinase inhibitors are effective in biochemical assays but fail in a cellular context due to poor permeability, off-target effects, or efflux.[15][17] This assay directly measures the phosphorylation status of a kinase's substrate in cells treated with the inhibitor, providing crucial evidence of target engagement.[16]
Materials:
-
Human cell line expressing the target kinase (e.g., A549, MCF-7).[8]
-
Cell culture medium, FBS, and supplements.
-
Test compound and controls.
-
Phosphatase and protease inhibitor cocktails.
-
Cell lysis buffer (e.g., RIPA buffer).
-
Primary antibody specific to the phosphorylated substrate.
-
Primary antibody for the total (pan) substrate protein (for normalization).
-
HRP-conjugated secondary antibody.
-
ELISA plates or Western blot apparatus.
-
Chemiluminescent substrate.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate at a density that ensures they are in a logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the test compound for a predetermined time (e.g., 2-4 hours). The treatment time should be short enough to observe direct effects on phosphorylation without confounding downstream effects.
-
-
Cell Lysis:
-
After treatment, remove the medium and wash the cells once with ice-cold PBS.
-
Add 50 µL of ice-cold lysis buffer containing phosphatase and protease inhibitors to each well. The inhibitors are critical to preserve the phosphorylation state of the proteins after lysis.
-
Incubate on ice for 15 minutes with gentle shaking.
-
-
Quantification (ELISA-based method):
-
Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody for the total substrate protein.
-
Incubate, wash, and then add the detection antibody (anti-phospho-substrate).
-
Add an HRP-conjugated secondary antibody, followed by a colorimetric or chemiluminescent substrate.
-
Read the signal on a plate reader.
-
-
Data Analysis:
-
Normalize the phospho-substrate signal to the total substrate signal for each well to account for differences in cell number.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
-
Structure-Activity Relationship (SAR) Insights
The development of potent inhibitors from the this compound scaffold relies on systematic modifications to understand the structure-activity relationship (SAR).[18]
| Modification Position | Observation | Implication |
| Thiazole C2-Position | Substitution with aryl or heteroaryl groups often enhances potency.[19] | Allows for exploration of hydrophobic pockets and formation of key hydrogen bonds in the kinase hinge region. |
| Thiazole C4-Position | Bulky substituents can influence selectivity between different kinases. | Can be used to avoid steric clashes with non-target kinases, thereby improving the selectivity profile. |
| Propanoic Acid Moiety | Esterification or amidation can improve cell permeability. | The carboxylic acid may be negatively charged at physiological pH, hindering membrane passage. Conversion to a neutral ester or amide can improve cellular uptake.[20] |
| Aryl Ring Substitution | Introduction of electron-withdrawing or donating groups on appended aryl rings.[21] | Fine-tunes the electronic properties and can introduce new interaction points, significantly impacting binding affinity.[21] |
graph SAR_Diagram { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Core [label="5-Thiazolepropanoic\nAcid Core", pos="0,0!", fillcolor="#F1F3F4"]; R1 [label="C2 Position:\nPotency Driver", pos="-2,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; R2 [label="C4 Position:\nSelectivity Tuner", pos="2,1.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; R3 [label="Acid Moiety:\nPermeability & Solubility", pos="0,-1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Core -> R1 [label="Modify for\nHinge Binding"]; Core -> R2 [label="Modify to\nAvoid Clashes"]; Core -> R3 [label="Modify for\nDrug-like Properties"]; }
Caption: Key modification points on the scaffold for SAR studies.
References
- 1. Properties of FDA-approved small molecule protein kinase inhibitors: A 2025 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. jptcp.com [jptcp.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural activators of AMPK signaling: potential role in the management of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AMPK and Diseases: State of the Art Regulation by AMPK-Targeting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BRPI0613555A2 - thiazole derivatives as ampk activator - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. inits.at [inits.at]
- 16. reactionbiology.com [reactionbiology.com]
- 17. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 18. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure-activity relationship study of 2,4-diaminothiazoles as cdk5/p25 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Strategic Functionalization of the Thiazole Ring in 5-Thiazolepropanoic Acid: Protocols and Mechanistic Insights
An Application Guide for Researchers
Abstract: The thiazole ring is a privileged scaffold in medicinal chemistry and drug development, appearing in numerous approved therapeutics.[1][2] 5-Thiazolepropanoic acid serves as a valuable starting material, presenting a unique synthetic challenge: its most reactive C5 position is already functionalized. This guide provides researchers, scientists, and drug development professionals with a detailed exploration of strategies to selectively modify the remaining C2 and C4 positions of the thiazole nucleus. We will delve into the underlying principles of thiazole reactivity and present detailed, field-proven protocols for key transformations, including C-H activation, halogenation, and metal-catalyzed cross-coupling reactions.
Understanding the Reactivity of the 5-Substituted Thiazole Ring
The thiazole ring is an aromatic heterocycle characterized by significant π-electron delocalization.[3][4] In an unsubstituted thiazole, the electron density is highest at the C5 position, making it the primary site for electrophilic substitution.[3][5][6][7] Conversely, the C2 position is the most electron-deficient and bears the most acidic proton, rendering it susceptible to deprotonation by strong bases and subsequent attack by nucleophiles.[3][5][6]
The presence of the propanoic acid group at the C5 position fundamentally alters this reactivity landscape. The electron-withdrawing nature of the carboxyl group deactivates the ring towards traditional electrophilic aromatic substitution, making reactions like nitration and Friedel-Crafts acylation challenging. However, it enhances the acidity of the C2-proton, making C2 functionalization via deprotonation a highly effective and regioselective strategy. The primary pathways for functionalizing this compound, therefore, pivot towards C-H activation at C2 and transformations of pre-functionalized intermediates.
Caption: Reactivity overview of the this compound ring.
Direct C-H Functionalization at the C2 Position
The most direct and regioselective method for introducing substituents at the C2 position is through deprotonation with a strong base, followed by quenching with an electrophile. The C2-proton's acidity (pKa ≈ 20-25 in related systems) allows for clean metalation using organolithium reagents.[3]
Protocol 2.1: C2-LITHIATION AND REACTION WITH AN ELECTROPHILE
This protocol describes the general procedure for generating a 2-lithiated thiazole intermediate and trapping it with an aldehyde as a model electrophile.
Materials:
-
This compound (or its corresponding ester, e.g., methyl ester, for better solubility and to avoid reaction with the acidic proton of the carboxylic acid)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., Benzaldehyde)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the this compound derivative (1.0 eq) and dissolve in anhydrous THF (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Metalation: Slowly add n-BuLi (1.1 eq) dropwise via syringe over 15 minutes. The solution may change color. Stir the mixture at -78 °C for 1 hour. Note: If starting with the free acid, 2.2 equivalents of n-BuLi will be required to deprotonate both the carboxylic acid and the C2-proton.
-
Electrophile Addition: Add the electrophile (e.g., benzaldehyde, 1.2 eq), dissolved in a small amount of anhydrous THF, dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at -78 °C for 2 hours, then let it warm slowly to room temperature overnight.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-substituted-5-thiazolepropanoic acid derivative.
Causality and Insights:
-
Ester Protection: Starting with the methyl or ethyl ester of this compound is highly recommended. The free carboxylic acid will consume an extra equivalent of the organolithium base and can complicate the reaction.
-
Temperature Control: Maintaining the temperature at -78 °C is critical to prevent side reactions and decomposition of the organolithium intermediate.
-
Electrophile Choice: This method is versatile and compatible with a wide range of electrophiles, including aldehydes, ketones, alkyl halides, and isocyanates.
Halogenation of the Thiazole Ring
Introducing a halogen atom onto the thiazole ring provides a versatile handle for subsequent cross-coupling reactions. With the C5 position blocked, halogenation typically occurs at the C2 or C4 position. While direct halogenation of thiazole itself can be complex, using N-halosuccinimides (NBS for bromination, NCS for chlorination) offers a reliable method.
Protocol 3.1: BROMINATION AT THE C2/C4 POSITION
Materials:
-
Methyl 5-thiazolepropanoate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
Procedure:
-
Setup: Dissolve methyl 5-thiazolepropanoate (1.0 eq) in acetonitrile in a round-bottom flask.
-
Reagent Addition: Add NBS (1.0-1.2 eq) to the solution in one portion.
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS. For less reactive substrates, gentle heating (40-50 °C) may be required.
-
Work-up: Once the starting material is consumed, concentrate the mixture under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate. Wash the organic solution sequentially with saturated aqueous Na₂S₂O₃ (to quench any remaining bromine), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to separate the resulting regioisomers (2-bromo and 4-bromo derivatives).
Regioselectivity Insights:
-
The regioselectivity of halogenation on 5-substituted thiazoles can be variable and substrate-dependent. Often, a mixture of 2-halo and 4-halo isomers is obtained, which may require careful chromatographic separation. The electronic properties of the C5-substituent play a key role in directing the substitution.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These methods offer a modular approach to introduce a wide variety of functional groups onto the thiazole ring.
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Protocol 4.1: SUZUKI-MIYAURA ARYLATION OF 2-BROMOTHIAZOLE DERIVATIVE
This protocol uses the 2-bromo derivative synthesized in Protocol 3.1 as a starting material. The Suzuki-Miyaura reaction is highly robust and tolerates a wide range of functional groups.[8][9][10]
Materials:
-
2-Bromo-methyl-5-thiazolepropanoate (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.05 eq)
-
Base (e.g., Potassium Carbonate [K₂CO₃], 2.0 eq)
-
Solvent mixture (e.g., 1,4-Dioxane and Water, 4:1 v/v)
Procedure:
-
Setup: To a Schlenk flask, add the 2-bromothiazole derivative, arylboronic acid, and K₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add the palladium catalyst, followed by the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cooling & Filtration: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, add water, and separate the layers. Extract the aqueous layer with ethyl acetate.
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to yield the 2-aryl-5-thiazolepropanoate.
Trustworthiness and Validation:
-
Catalyst Choice: While Pd(PPh₃)₄ is common, other catalyst systems like Pd(OAc)₂ with a suitable phosphine ligand can also be effective.[11]
-
Base and Solvent: The choice of base and solvent system is crucial and may require optimization for specific substrates.
-
Degassing: Thoroughly degassing the solvents is essential to prevent oxidation and deactivation of the Pd(0) catalyst.
Direct C-H Arylation
An alternative, more atom-economical approach is the direct arylation of a C-H bond, which avoids the pre-halogenation step.[12][13] For this compound, this reaction is highly regioselective for the C2 position.
| Reaction Type | Target Position | Key Reagents | Advantages | Challenges |
| C2-Lithiation | C2 | n-BuLi, Electrophile | High regioselectivity, wide range of electrophiles | Requires cryogenic temperatures, strictly anhydrous conditions |
| Halogenation | C2 / C4 | NBS, NCS | Provides versatile intermediate for cross-coupling | Potential for regioisomeric mixtures, requires purification |
| Suzuki Coupling | C2 or C4 | Bromo-thiazole, Boronic Acid, Pd Catalyst | High functional group tolerance, reliable | Requires pre-functionalization (halogenation) |
| Direct C-H Arylation | C2 | Aryl Halide, Pd Catalyst | Atom economical, avoids pre-functionalization | May require higher catalyst loading and optimization |
Conclusion
The functionalization of this compound requires a strategic approach that leverages the inherent reactivity of the thiazole ring, particularly the acidic nature of the C2-proton. Direct C-H activation and metalation at the C2 position offer the most efficient and regioselective pathways for introducing molecular diversity. For modifications at the C4 position, a halogenation-followed-by-cross-coupling sequence is the most viable strategy. The protocols and insights provided in this guide offer a robust framework for researchers to successfully synthesize novel derivatives of this important scaffold, paving the way for new discoveries in drug development and medicinal chemistry.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Comprehensive Evaluation of 5-Thiazolepropanoic Acid
Introduction: The Scientific Rationale for Investigating 5-Thiazolepropanoic Acid
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] Similarly, the propanoic acid moiety is a well-established pharmacophore, most notably present in the widely used non-steroidal anti-inflammatory drugs (NSAIDs). The novel compound, this compound, represents a logical convergence of these two pharmacologically significant motifs. This document provides a comprehensive experimental framework for the initial characterization and biological evaluation of this compound, guiding researchers from synthesis and initial screening to more in-depth mechanistic studies. Given the compound's structural heritage, it is hypothesized to possess anticancer, anti-inflammatory, and antimicrobial properties.
Part 1: Synthesis and Physicochemical Characterization
A robust understanding of a compound's physical and chemical properties is fundamental to any experimental design, influencing formulation, administration, and interpretation of biological data.[3][4]
Proposed Synthesis of this compound
While multiple synthetic routes to thiazole derivatives exist, a plausible approach for the synthesis of this compound could involve the Hantzsch thiazole synthesis or a variation thereof. A hypothetical synthetic scheme is presented below.
Caption: Proposed Hantzsch synthesis route for this compound.
Physicochemical Characterization Protocol
A thorough physicochemical characterization is essential for understanding the drug-like properties of this compound.[3][5]
Table 1: Physicochemical Parameters and Recommended Methodologies
| Parameter | Recommended Methodology | Rationale |
| Solubility | Thermodynamic solubility assay in various buffers (pH 2.0, 5.0, 7.4) and biorelevant media (SGF, FaSSIF, FeSSIF) | Determines the concentration range for in vitro assays and provides insights into potential oral bioavailability.[3] |
| LogP/LogD | Shake-flask method or reverse-phase HPLC | Predicts membrane permeability and potential for non-specific binding.[3] |
| pKa | Potentiometric titration or capillary electrophoresis | Identifies the ionization state at physiological pH, which influences solubility, permeability, and target binding.[5] |
| Chemical Stability | HPLC-based stability assessment in various pH buffers and temperatures | Determines the compound's shelf-life and stability under experimental conditions. |
| Purity | HPLC-UV, LC-MS, and NMR | Confirms the identity and purity of the synthesized compound, ensuring that observed biological effects are not due to impurities. |
Part 2: Tiered Biological Evaluation Strategy
A tiered approach to biological screening is recommended to efficiently identify the most promising activities of this compound before committing to more resource-intensive studies.
Caption: Tiered experimental workflow for the biological evaluation of this compound.
Part 3: Detailed Experimental Protocols
The following protocols are based on established and widely accepted methodologies for the in vitro evaluation of novel chemical entities.
In Vitro Anticancer Activity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[6][7]
-
Cell Culture: Maintain a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) in their recommended culture media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.[6]
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
Given that many thiazole-containing compounds are known to inhibit receptor tyrosine kinases, investigating the effect of this compound on the Epidermal Growth Factor Receptor (EGFR) signaling pathway is a logical next step.[8][9][10][11][12]
Caption: Simplified EGFR signaling pathway, a potential target for this compound.
In Vitro Antimicrobial Activity
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14]
-
Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Inoculum Preparation: Prepare a standardized inoculum of each bacterial strain in Mueller-Hinton Broth (MHB) to a density of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare two-fold serial dilutions of this compound in MHB in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
A common target for antimicrobial agents is the bacterial cell wall synthesis pathway.[15][16][17][18]
Caption: Overview of the bacterial cell wall synthesis pathway, a potential antimicrobial target.
In Vitro Anti-inflammatory Activity
This assay measures the production of nitric oxide, a key pro-inflammatory mediator, by macrophages.[19][20][21]
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well. Allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve.
The NF-κB signaling pathway is a central regulator of inflammation.[22][23][24][25][26] Investigating the effect of this compound on this pathway can provide insights into its anti-inflammatory mechanism.
Caption: The canonical NF-κB signaling pathway in inflammation.
Part 4: Data Interpretation and Next Steps
The initial screening will provide valuable data to guide the subsequent research direction.
-
Potent Anticancer Activity: If this compound shows significant cytotoxicity against cancer cell lines, further studies should focus on apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis, and Western blotting to determine its effect on key proteins in pathways like EGFR signaling.[6][7]
-
Significant Antimicrobial Activity: If the compound exhibits low MIC values, the next steps would involve determining its spectrum of activity against a broader panel of microbes, time-kill kinetics, and studies to identify its specific bacterial target.
-
Promising Anti-inflammatory Effects: If this compound effectively reduces NO production, further investigation into its effects on the production of other pro-inflammatory mediators (e.g., TNF-α, IL-6) using ELISA and the expression of iNOS and COX-2 via Western blotting is warranted.[19][20]
References
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]
- 3. Impact of physicochemical profiling for rational approach on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physicochemical characterization of small drug molecules by capillary electrophoresis — ITQB [itqb.unl.pt]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ClinPGx [clinpgx.org]
- 13. pdb.apec.org [pdb.apec.org]
- 14. mdpi.com [mdpi.com]
- 15. hereditybio.in [hereditybio.in]
- 16. academic.oup.com [academic.oup.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 24. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. purformhealth.com [purformhealth.com]
- 26. NF-κB - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Troubleshooting 5-Thiazolepropanoic acid synthesis side reactions
Welcome to the technical support center for the synthesis of 5-thiazolepropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. Our approach is rooted in mechanistic understanding to not only solve immediate experimental issues but also to build a foundational knowledge for robust and reproducible synthesis.
Introduction: Navigating the Synthesis of this compound
The synthesis of this compound, while conceptually straightforward, often presents practical challenges that can impact yield, purity, and scalability. The most common synthetic strategy involves a two-step process: the Hantzsch thiazole synthesis to form an ester precursor, ethyl 5-thiazolepropanoate, followed by its hydrolysis to the desired carboxylic acid. This guide will dissect each stage of this process, providing a question-and-answer-based troubleshooting framework.
Part 1: Synthesis of Ethyl 5-Thiazolepropanoate via Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a cornerstone of thiazole chemistry, involving the condensation of an α-halocarbonyl compound with a thioamide.[1][2] For our target, the key reactants are ethyl 4-chloroacetoacetate and thioformamide.
Troubleshooting Guide: Hantzsch Thiazole Synthesis
Question 1: My reaction to form ethyl 5-thiazolepropanoate is low-yielding. What are the likely causes and how can I improve it?
Answer:
Low yields in the Hantzsch synthesis of ethyl 5-thiazolepropanoate can often be traced back to several factors, primarily related to reactant quality, reaction conditions, and the formation of side products.
-
Purity of Ethyl 4-Chloroacetoacetate: The primary electrophile, ethyl 4-chloroacetoacetate, is a critical starting material. Commercially available sources can contain isomeric impurities, such as ethyl 2-chloroacetoacetate. The presence of the 2-chloro isomer will lead to the formation of the undesired ethyl 2-methyl-4-thiazolecarboxylate, a common impurity that can be difficult to separate.
-
Recommendation: It is highly advisable to verify the purity of your ethyl 4-chloroacetoacetate by ¹H NMR before use. If significant isomeric impurities are detected, purification by distillation under reduced pressure may be necessary. The synthesis of high-purity ethyl 4-chloroacetoacetate from diketene is a well-established industrial process.[3][4]
-
-
Stability of Thioformamide: Thioformamide is a relatively unstable thioamide and can decompose over time, especially if not stored properly. Decomposition will lead to a lower effective concentration and, consequently, a lower yield of the desired product.
-
Recommendation: Use freshly prepared or recently purchased thioformamide. Store it in a cool, dark place under an inert atmosphere.
-
-
Reaction Conditions: The reaction is typically carried out in a polar solvent like ethanol. The reaction temperature and time are crucial parameters.
-
Recommendation: A gentle reflux in ethanol is generally effective. Prolonged reaction times or excessively high temperatures can lead to the formation of polymeric side products and decomposition of the desired product. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.
-
-
Side Reactions: Besides the formation of the isomeric thiazole, other side reactions can reduce the yield. These include self-condensation of the ethyl 4-chloroacetoacetate or reaction of the thioformamide with itself.
Question 2: I am observing an unexpected isomer in my final product mixture. How can I identify and minimize its formation?
Answer:
The most likely isomeric byproduct is ethyl 2-methyl-4-thiazolecarboxylate, arising from the presence of ethyl 2-chloroacetoacetate in your starting material.
-
Identification:
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools to distinguish between the 5-substituted and the 2,4-disubstituted thiazole isomers. The chemical shifts and coupling patterns of the thiazole ring protons and the substituent protons will be distinct.[5][6][7]
-
Mass Spectrometry: While both isomers will have the same molecular weight, fragmentation patterns in GC-MS or LC-MS/MS might help in their differentiation.
-
-
Minimization:
-
Starting Material Purity: As mentioned, ensuring the purity of ethyl 4-chloroacetoacetate is the most effective way to prevent the formation of this isomer.[3][4]
-
Reaction Conditions: While less impactful than starting material purity, carefully controlling the reaction temperature can sometimes influence the selectivity of the reaction.
-
Experimental Protocol: Synthesis of Ethyl 5-Thiazolepropanoate
Materials:
-
Ethyl 4-chloroacetoacetate (high purity)
-
Thioformamide
-
Ethanol (anhydrous)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioformamide (1.0 equivalent) in anhydrous ethanol.
-
To this solution, add ethyl 4-chloroacetoacetate (1.05 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to a gentle reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude ethyl 5-thiazolepropanoate.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Visualization of the Hantzsch Synthesis and Side Reaction
Caption: Hantzsch synthesis of the target ester and a common side reaction.
Part 2: Hydrolysis of Ethyl 5-Thiazolepropanoate
The final step in the synthesis is the hydrolysis of the ester to the carboxylic acid. This can be achieved under either acidic or basic conditions, with each method having its own set of advantages and potential pitfalls.[8][9][10][11][12]
Troubleshooting Guide: Ester Hydrolysis
Question 3: My hydrolysis reaction is incomplete, and I still have a significant amount of starting ester. How can I drive the reaction to completion?
Answer:
Incomplete hydrolysis is a common issue, particularly with acid-catalyzed hydrolysis, which is an equilibrium-controlled process.[9][11][12]
-
Acid-Catalyzed Hydrolysis:
-
Problem: The reaction is reversible.
-
Solution: To shift the equilibrium towards the products, use a large excess of water. This is typically achieved by using a dilute aqueous acid solution (e.g., 1-3 M HCl or H₂SO₄). Increasing the reaction time or temperature can also help, but be mindful of potential side reactions.
-
-
Base-Mediated Hydrolysis (Saponification):
-
Advantage: This reaction is essentially irreversible because the carboxylic acid is deprotonated to form a carboxylate salt, which is unreactive towards the alcohol.[8][9]
-
Problem: If incomplete, it is likely due to insufficient base or reaction time.
-
Solution: Use a stoichiometric excess of a strong base like sodium hydroxide or potassium hydroxide (typically 1.5-2.0 equivalents). Ensure the reaction is heated at reflux for a sufficient period. Monitoring by TLC is crucial to confirm the disappearance of the starting ester.
-
Question 4: I am observing a loss of my desired product during workup, and I suspect decarboxylation. How can I prevent this?
Answer:
Thiazole carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures and under certain pH conditions.[13][14]
-
Mechanism: The thiazole ring can stabilize the negative charge that develops on the ring carbon upon loss of CO₂.
-
Prevention:
-
Avoid Excessive Heat: During both the hydrolysis and the workup, avoid unnecessarily high temperatures. If possible, perform the hydrolysis at the lowest effective temperature.
-
Careful pH Adjustment: During the workup of a base-mediated hydrolysis, the acidification step to protonate the carboxylate and precipitate the carboxylic acid should be done carefully. Add the acid slowly and with cooling (e.g., in an ice bath) to avoid a significant exotherm. Over-acidification to a very low pH should also be avoided.
-
Solvent Choice: In some cases, the choice of solvent for extraction and purification can influence stability.
-
Experimental Protocol: Hydrolysis of Ethyl 5-Thiazolepropanoate (Base-Mediated)
Materials:
-
Ethyl 5-thiazolepropanoate
-
Sodium hydroxide
-
Water
-
Hydrochloric acid (concentrated)
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve ethyl 5-thiazolepropanoate in a solution of sodium hydroxide (1.5-2.0 equivalents) in water/ethanol co-solvent.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise with vigorous stirring to acidify the solution to a pH of approximately 3-4. The this compound should precipitate as a solid.
-
If the product precipitates, filter the solid, wash with cold water, and dry under vacuum.
-
If the product does not precipitate or is an oil, extract the aqueous solution with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to yield the crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., water, ethanol/water, or ethyl acetate/hexanes) for purification. For general purification of carboxylic acids, an acid-base extraction can also be employed.[15]
Visualization of the Hydrolysis and Decarboxylation Side Reaction
Caption: Hydrolysis of the ester precursor and the potential decarboxylation side reaction.
Part 3: Purity Assessment and Characterization
Accurate characterization of the final product and key intermediates is crucial for ensuring the success of the synthesis and for the downstream application of the this compound.
Data Presentation: Expected Spectroscopic Data
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Ethyl 5-Thiazolepropanoate | ~8.6 (s, 1H, thiazole H-2), ~7.5 (s, 1H, thiazole H-4), 4.2 (q, 2H, -OCH₂CH₃), 3.1 (t, 2H, -CH₂CO₂Et), 2.8 (t, 2H, thiazole-CH₂-), 1.3 (t, 3H, -OCH₂CH₃) | ~172 (C=O, ester), ~152 (thiazole C-2), ~148 (thiazole C-4), ~135 (thiazole C-5), ~61 (-OCH₂-), ~35 (-CH₂CO₂Et), ~28 (thiazole-CH₂-), ~14 (-CH₃) |
| This compound | ~8.7 (s, 1H, thiazole H-2), ~7.6 (s, 1H, thiazole H-4), 3.2 (t, 2H, -CH₂COOH), 2.9 (t, 2H, thiazole-CH₂-), ~11-12 (br s, 1H, -COOH) | ~178 (C=O, acid), ~153 (thiazole C-2), ~149 (thiazole C-4), ~136 (thiazole C-5), ~34 (-CH₂COOH), ~27 (thiazole-CH₂-) |
Note: The exact chemical shifts may vary depending on the solvent and concentration.
References
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Ethyl 4-chloroacetoacetate synthesis - chemicalbook [chemicalbook.com]
- 4. CN103787883B - A kind of preparation method of 4-chloroacetyl acetacetic ester - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thiazole(288-47-1) 1H NMR [m.chemicalbook.com]
- 8. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 9. savemyexams.com [savemyexams.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Synthesis of 5-Thiazolepropanoic Acid
Welcome to the technical support center for the synthesis of 5-Thiazolepropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during its synthesis. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: this compound is typically synthesized via a few key pathways. The most prevalent method is the malonic ester synthesis , which involves the alkylation of diethyl malonate with a suitable 5-substituted thiazole, followed by hydrolysis and decarboxylation. Another common approach is the homologation of 5-thiazoleacetic acid , often achieved through the Arndt-Eistert reaction. A third route involves the olefination of 5-acetylthiazole (e.g., via a Wittig or Horner-Wadsworth-Emmons reaction) to form a thiazoleacrylic acid derivative, which is then reduced to the desired propanoic acid.
Q2: I am observing a significant amount of a dialkylated byproduct in my malonic ester synthesis. What is causing this and how can I prevent it?
A2: The formation of a dialkylated byproduct is a well-known drawback of the malonic ester synthesis.[1] This occurs when the mono-alkylated malonic ester intermediate is deprotonated again by the base and reacts with a second molecule of the alkylating agent. To minimize this, you can slowly add the alkylating agent to the reaction mixture containing the deprotonated diethyl malonate. Using a slight excess of the malonic ester can also favor the mono-alkylation product.
Q3: My final product after hydrolysis and decarboxylation of the malonic ester intermediate is showing a broad melting point and contains several impurities. What are the likely culprits?
A3: A broad melting point suggests the presence of impurities. In the final steps of the malonic ester synthesis, several issues can arise:
-
Incomplete Hydrolysis: The presence of mono-ester, mono-acid impurities can result from incomplete hydrolysis of the diethyl ester intermediate. Ensure sufficient reaction time and appropriate concentration of the acid or base used for hydrolysis.
-
Incomplete Decarboxylation: The substituted malonic acid intermediate may not fully decarboxylate, leading to its presence as an impurity. Ensure the decarboxylation is conducted at a sufficiently high temperature.[2]
-
Side Reactions During Decarboxylation: Depending on the reaction conditions, side reactions can occur. Forcing the decarboxylation at excessively high temperatures might lead to degradation of the thiazole ring.
Q4: I am using the Arndt-Eistert reaction to homologate 5-thiazoleacetic acid and I'm struggling with a persistent impurity. What could it be?
A4: A common impurity in the Arndt-Eistert synthesis is the corresponding α-chloromethyl ketone, which forms if the intermediate diazoketone reacts with the HCl generated during the formation of the acid chloride.[3] To avoid this, it is crucial to use at least two equivalents of diazomethane or to add a non-nucleophilic base like triethylamine to scavenge the HCl.[3]
Q5: In my Horner-Wadsworth-Emmons reaction with 5-acetylthiazole, I have a water-soluble byproduct that is difficult to remove. What is it and how can I improve my workup?
A5: The characteristic byproduct of the Horner-Wadsworth-Emmons reaction is a phosphate ester, which is generally water-soluble.[4][5][6][7] If you are having trouble removing it, it might be due to the formation of an emulsion during the aqueous workup. To improve separation, you can try using a brine wash after the initial aqueous extraction. Adjusting the pH of the aqueous layer can also sometimes help break emulsions.
Troubleshooting Guides
Impurity Profile in Malonic Ester Synthesis of this compound
This is a common and cost-effective route, but it is prone to several impurities.
Workflow for Malonic Ester Synthesis and Potential Impurity Entry Points:
Caption: Malonic ester synthesis workflow and common impurity entry points.
| Impurity | Likely Cause | Troubleshooting & Prevention |
| Unreacted 5-(Chloromethyl)thiazole | Incomplete alkylation reaction. | Ensure stoichiometric amounts of reagents, adequate reaction time, and temperature. Monitor reaction progress by TLC. |
| Diethyl bis(thiazol-5-ylmethyl)malonate | Dialkylation of the malonic ester.[1] | Slowly add 5-(chloromethyl)thiazole to the reaction mixture. Use a slight excess of diethyl malonate. |
| Ethyl 2-carboxy-3-(thiazol-5-yl)propanoate | Incomplete hydrolysis of the diester intermediate. | Increase the concentration of the acid or base, prolong the reaction time, or increase the reaction temperature for the hydrolysis step. |
| (Thiazol-5-ylmethyl)malonic acid | Incomplete decarboxylation.[2] | Ensure the decarboxylation is carried out at a sufficiently high temperature and for an adequate duration. |
Troubleshooting the Horner-Wadsworth-Emmons Route
This route offers excellent stereoselectivity for the intermediate acrylic acid but has its own set of challenges.
Logical Flow for Troubleshooting the HWE Route:
Caption: Troubleshooting logic for the Horner-Wadsworth-Emmons synthesis route.
| Issue | Potential Cause | Recommended Action |
| Low yield of 5-thiazoleacrylic acid | Incomplete reaction. | Ensure the base used is strong enough to deprotonate the phosphonate reagent. Check the purity of 5-acetylthiazole. Increase reaction time or temperature. |
| Presence of a water-soluble impurity | Phosphate byproduct from the HWE reaction.[4][5][6][7] | Perform thorough aqueous extractions. A brine wash can help break emulsions and improve separation. |
| Formation of the (Z)-isomer | The HWE reaction strongly favors the (E)-isomer. If the (Z)-isomer is significant, it may indicate a competing Wittig-type reaction if phosphonium ylides are present as impurities. | Ensure the purity of the phosphonate reagent. The Still-Gennari modification of the HWE reaction can be used to favor the (Z)-isomer if desired. |
| Difficult to remove solid byproduct | If a Wittig reaction was performed instead of HWE, the byproduct is triphenylphosphine oxide, which can be difficult to remove.[4][5] | Purification can be achieved by chromatography or crystallization. Consider switching to the HWE reaction for easier purification in the future. |
Experimental Protocols
Protocol 1: Malonic Ester Synthesis of this compound
Step 1: Alkylation
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In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol.
-
Add diethyl malonate (1.1 eq) dropwise to the solution at room temperature.
-
Slowly add 5-(chloromethyl)thiazole (1.0 eq) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After cooling, pour the reaction mixture into water and extract with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude diethyl (thiazol-5-ylmethyl)malonate.
Step 2: Hydrolysis and Decarboxylation
-
To the crude diethyl (thiazol-5-ylmethyl)malonate, add an excess of 10% aqueous sodium hydroxide.
-
Reflux the mixture for 2-3 hours until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to pH 1-2.
-
Heat the acidified solution to reflux for 4-6 hours to effect decarboxylation.
-
Cool the solution to room temperature and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture).
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Conditions for 5-Thiazolepropanoic Acid Synthesis
Welcome to the technical support center for the synthesis of 5-Thiazolepropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, ensuring you can not only troubleshoot issues but also proactively optimize your reaction conditions for higher yields and purity.
The synthesis of this compound, a valuable building block in medicinal chemistry, is typically achieved through a multi-step process culminating in the robust and versatile Hantzsch thiazole synthesis.[1][2] This guide will focus on a common and effective pathway: the reaction of an α-haloketone ester with a thioamide, followed by hydrolysis to yield the target carboxylic acid.
Overall Synthetic Workflow
The synthesis can be logically divided into three key stages:
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Preparation of the α-Haloketone Precursor: Synthesis of an ethyl 5-halo-4-oxohexanoate.
-
Hantzsch Thiazole Synthesis: Cyclocondensation to form ethyl 5-thiazolepropanoate.
-
Saponification: Hydrolysis of the ester to the final this compound.
Below is a visualization of this workflow.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis performed on the ester and not the carboxylic acid directly?
A: Performing the Hantzsch synthesis directly with a precursor containing a free carboxylic acid can be problematic. The acidic proton can interfere with the basicity of the thioamide nitrogen, and the carboxylate group can potentially participate in side reactions under heating. By using an ester as a protecting group, we ensure the carboxylic acid moiety remains inert during the thiazole ring formation. The ester is then easily hydrolyzed in a final, high-yielding step.[3]
Q2: What is the best choice of halogen for the α-haloketone precursor?
A: The reactivity order for the α-haloketone is I > Br > Cl. While α-iodoketones are the most reactive, they are often less stable and more expensive. α-Bromoketones offer a good balance of reactivity and stability and are frequently used. α-Chloroketones are more stable but may require more forcing conditions (higher temperatures or longer reaction times) for the initial SN2 reaction with the thioamide.[4]
Q3: Can microwave-assisted heating be used for the Hantzsch synthesis step?
A: Absolutely. Microwave-assisted synthesis is an excellent method for accelerating the Hantzsch reaction. It can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner product profiles by minimizing the formation of degradation byproducts.[5] Typical conditions involve heating in a sealed vessel in a polar solvent like methanol or ethanol at temperatures around 90-130°C.[5]
Q4: How do I monitor the progress of the Hantzsch reaction?
A: Thin Layer Chromatography (TLC) is the most convenient method. Co-spot your reaction mixture with your starting α-haloketone. The thiazole product is typically more polar than the starting ketone and will have a lower Rf value. The disappearance of the α-haloketone spot is a good indicator of reaction completion.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Issue 1: Low or No Yield of Ethyl 5-thiazolepropanoate (Hantzsch Stage)
| Potential Cause | Scientific Explanation & Solution |
| Impure Reactants | Impurities in the α-haloketone or thioamide can lead to competing side reactions, consuming starting material. Solution: Ensure the α-haloketone is pure and free of di-halogenated byproducts. Recrystallize or re-distill if necessary. Use high-purity thioamide. |
| Incorrect Solvent | The solvent polarity affects the rate of both the initial SN2 attack and the subsequent cyclization. Alcohols like ethanol and methanol are generally effective.[5] Solution: Perform small-scale solvent screening. For some substrates, a mixture of ethanol/water can improve yields. Anhydrous solvents are often recommended to prevent hydrolysis of intermediates. |
| Suboptimal Temperature | The reaction may be too slow at room temperature, while excessive heat can cause decomposition. Solution: If running at room temperature, try gentle heating (40–60 °C). If refluxing, ensure the temperature is appropriate for the chosen solvent. Monitor for byproduct formation via TLC. |
| Reaction Not Gone to Completion | The Hantzsch synthesis can sometimes be slow, depending on the reactivity of the substrates. Solution: Extend the reaction time, monitoring progress by TLC until the starting α-haloketone is consumed. |
| Degradation of Thioamide | Thioamides, especially thioformamide, can be unstable, particularly under acidic conditions that can form during the reaction from the elimination of HX. Solution: Use a slight excess (1.1-1.5 equivalents) of the thioamide.[4] Consider adding a non-nucleophilic base like pyridine or diisopropylethylamine (DIPEA) to scavenge the acid produced. |
Issue 2: Difficult Purification of the Final Product (this compound)
| Potential Cause | Scientific Explanation & Solution |
| Incomplete Hydrolysis | Residual ester will contaminate the final product. Solution: Ensure hydrolysis is complete by monitoring with TLC (the carboxylic acid will be much more polar than the ester). If necessary, add more base or increase the reaction time/temperature. |
| Product is Water-Soluble | As a relatively small carboxylic acid, the product may have significant solubility in water, especially if the aqueous layer is not fully saturated during extraction. Solution: After initial extraction with an organic solvent (e.g., ethyl acetate), saturate the aqueous layer with NaCl (brine) and perform additional extractions. This will decrease the polarity of the aqueous phase and drive more product into the organic layer. |
| Emulsion Formation During Work-up | The presence of both a polar carboxylic acid and a heterocyclic ring can lead to emulsification during the acidic work-up and extraction. Solution: Add brine to help break the emulsion. Allow the mixture to stand for an extended period in a separatory funnel. If the emulsion persists, filtering the entire mixture through a pad of Celite® can be effective. |
Issue 3: Formation of Isomeric Byproducts
| Potential Cause | Scientific Explanation & Solution |
| Ambiguous Regioselectivity | If using an N-substituted thiourea under acidic conditions, there is a possibility of forming a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[6] Solution: For the synthesis of the core thiazole ring (using thioformamide), this is less of an issue. However, if using substituted thioamides, running the reaction under neutral or slightly basic conditions will strongly favor the desired 2-aminothiazole isomer.[6] |
Experimental Protocols
Disclaimer: These are representative protocols and may require optimization for specific substrates and scales.
Protocol 1: Synthesis of Ethyl 5-bromo-4-oxohexanoate (α-Haloketone Precursor)
This protocol is based on standard α-bromination procedures for ketones.
-
Setup: In a round-bottom flask protected from light, dissolve ethyl levulinate (1 eq.) in a suitable solvent like diethyl ether or dichloromethane.
-
Bromination: Cool the solution to 0 °C in an ice bath. Slowly add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise. Causality: This slow, cooled addition helps control the exothermic reaction and minimizes the formation of di-brominated byproducts.
-
Initiation (if needed): A catalytic amount of a radical initiator like AIBN or exposure to a UV lamp may be required to initiate the reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Filter off the succinimide byproduct. Wash the filtrate with a saturated sodium bicarbonate solution to quench any remaining acid, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Protocol 2: Hantzsch Synthesis of Ethyl 5-thiazolepropanoate
-
Setup: To a solution of ethyl 5-bromo-4-oxohexanoate (1 eq.) in anhydrous ethanol (approx. 0.2-0.5 M), add thioformamide (1.2 eq.). Causality: Anhydrous ethanol is a common solvent that effectively dissolves both reactants. A slight excess of the thioamide ensures the complete consumption of the more valuable α-haloketone.[4]
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 2-6 hours. Monitor the disappearance of the starting ketone by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing a dilute aqueous solution of sodium carbonate or bicarbonate.[4] Causality: This neutralizes the HBr formed during the reaction, which protonates the thiazole nitrogen. The neutral thiazole is less soluble and may precipitate or be more readily extracted.
-
Extraction: If the product does not precipitate, extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.
Caption: Step-by-step workflow for the Hantzsch synthesis and purification.
Protocol 3: Saponification to this compound
-
Setup: Dissolve the purified ethyl 5-thiazolepropanoate (1 eq.) in a mixture of ethanol and water.
-
Hydrolysis: Add sodium hydroxide (1.5-2.0 eq.) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 1-4 hours until TLC indicates complete consumption of the starting ester.
-
Acidification: Cool the mixture in an ice bath and slowly acidify to pH 3-4 with cold 1M HCl. Causality: The product is the salt (sodium thiazolepropanoate) after hydrolysis. Acidification protonates the carboxylate to form the neutral carboxylic acid, which is much less soluble in water.
-
Isolation: The product may precipitate upon acidification. If so, collect the solid by filtration and wash with cold water. If no precipitate forms, extract the mixture with ethyl acetate, dry the organic layer, and concentrate to yield the product.
References
- 1. synarchive.com [synarchive.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchhub.com [researchhub.com]
- 4. youtube.com [youtube.com]
- 5. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 5-Thiazolepropanoic Acid Synthesis
Welcome to the technical support center for the synthesis and purification of 5-Thiazolepropanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its preparation. We will move from high-level frequently asked questions to in-depth troubleshooting guides, focusing on the critical final step: the hydrolysis of the ester precursor (e.g., ethyl 5-thiazolepropanoate) and the subsequent purification of the target carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: My hydrolysis reaction seems to be stalled. TLC analysis shows a significant amount of the starting ester even after prolonged reaction time. What should I do?
A persistent starting ester spot on your TLC plate is a classic sign of incomplete hydrolysis. The ester is significantly less polar than the carboxylic acid product. A likely cause is insufficient hydroxide concentration or deactivation of the base. To resolve this, you can increase the equivalents of the base (e.g., NaOH or LiOH) or ensure your reaction temperature is adequate to drive the saponification to completion.[1][2]
Q2: After acidification during the work-up, my product oiled out instead of precipitating as a solid. How can I isolate it?
Oiling out occurs when the product's melting point is lower than the temperature of the solution or when impurities are present, leading to melting point depression. First, try cooling the mixture in an ice bath and scratching the inside of the flask with a glass rod to induce crystallization. If this fails, perform an extraction with an appropriate organic solvent like ethyl acetate. Dry the organic layer, remove the solvent under reduced pressure, and then attempt to crystallize the resulting crude oil/solid from a different solvent system.[2]
Q3: The yield of my final, purified this compound is very low. Where could I have lost my product?
Low yield can stem from several stages. Key areas to investigate include:
-
Incomplete Hydrolysis: As discussed in Q1, ensure the reaction goes to completion.
-
Work-up Losses: The carboxylic acid may have some solubility in the aqueous layer, especially if the pH is not acidic enough. Ensure you acidify to a pH of ~2-3 to fully protonate the carboxylate salt. Multiple extractions with an organic solvent will also improve recovery.
-
Purification Losses: Overly aggressive purification, such as using a recrystallization solvent in which your product is too soluble even at low temperatures, can lead to significant material loss.[3]
Q4: What are the best analytical techniques to confirm the purity of my final product?
A multi-technique approach is recommended for a comprehensive purity assessment.[4]
-
HPLC: High-Performance Liquid Chromatography is the gold standard for quantitative purity analysis. A reverse-phase C18 column is typically effective.[4][5]
-
NMR Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and identify any proton-containing impurities.[6][7]
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.[7]
-
Melting Point: A sharp melting point close to the literature value indicates high purity, whereas a broad melting range suggests the presence of impurities.[5]
Troubleshooting Guide: From Crude to Pure Product
This section provides a deeper dive into solving specific issues you may encounter post-hydrolysis.
Problem 1: Low Yield After Work-up
A successful reaction can be undermined by an inefficient work-up. The process of converting the carboxylate salt back to the carboxylic acid and extracting it is critical.
Causality Explained: The hydrolysis of an ester using a base like NaOH results in the formation of a carboxylate salt (e.g., sodium 5-thiazolepropanoate). This salt is water-soluble. To isolate the desired carboxylic acid, a strong acid (like HCl) must be added to protonate the carboxylate. If the pH is not sufficiently acidic, a significant portion of your product will remain as the water-soluble salt, leading to poor recovery during organic solvent extraction.
Problem 2: Persistent Impurities in the Final Product
Even with a good yield, purity is paramount. The nature of the impurity, identified by its polarity relative to your product, dictates the best purification strategy.
| Impurity Type | Probable Identity | Identification (TLC/HPLC) | Recommended Purification Method |
| Less Polar | Unhydrolyzed Starting Ester | Higher Rf value on TLC; shorter retention time on reverse-phase HPLC. | Silica Gel Column Chromatography. The less polar ester will elute before the more polar carboxylic acid. |
| Similar Polarity | Side-products from thiazole ring synthesis | Rf value or retention time very close to the product. | Recrystallization from a carefully chosen solvent system. This exploits differences in solubility. |
| More Polar | Residual inorganic salts from work-up | Remains at the baseline on TLC; may not be visible on reverse-phase HPLC. | Wash the crude solid with cold water before recrystallization. Salts are highly soluble in water, while the organic acid is not.[8] |
Data-Driven Purification Strategy
Experimental Protocols
Protocol 1: Alkaline Hydrolysis of Ethyl 5-Thiazolepropanoate
This protocol details the saponification of the ester precursor to the carboxylic acid.
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 5-thiazolepropanoate (1.0 eq) in a mixture of ethanol and water (e.g., a 2:1 ratio).
-
Saponification: Add sodium hydroxide (NaOH, 1.5-2.0 eq) to the solution. Equip the flask with a reflux condenser and heat the mixture to reflux (typically 80-90°C).[9]
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexanes eluent). The reaction is complete when the starting ester spot (higher Rf) is no longer visible. This can take 2-4 hours.[10]
-
Work-up (Solvent Removal): Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Work-up (Acidification): Dilute the remaining aqueous solution with water. Cool the solution in an ice bath and slowly add concentrated HCl until the pH is ~2-3. A precipitate should form.
-
Isolation (Extraction): Extract the aqueous layer 3-4 times with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude this compound.
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility at different temperatures.[3]
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Test small batches with solvents like water, ethanol/water mixtures, or ethyl acetate/hexanes.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the chosen hot recrystallization solvent until the solid just dissolves.[3]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.[8]
-
Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent before final analysis.
Protocol 3: Purity Assessment by HPLC
This protocol provides a general method for assessing the final purity of your compound.
-
Sample Preparation: Prepare a stock solution of your dried product at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile. Filter the solution through a 0.22 µm syringe filter.[5]
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid. The acid helps to ensure the carboxylic acid is fully protonated for consistent peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined from the compound's UV-Vis spectrum (typically around 254 nm).[4]
-
-
Analysis: Inject the sample and analyze the chromatogram. Purity is typically calculated as the area percentage of the main product peak relative to the total area of all peaks.
References
- 1. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterizat ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06469G [pubs.rsc.org]
Technical Support Center: Degradation of 5-Thiazolepropanoic Acid
Welcome to the technical support center for 5-Thiazolepropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for experiments involving this compound. Understanding the stability and degradation pathways of this compound is critical for ensuring data integrity, developing stable formulations, and interpreting analytical results. This document provides a comprehensive overview of potential degradation mechanisms, frequently asked questions, and a detailed protocol for conducting a forced degradation study.
Section 1: Understanding the Degradation Landscape
The this compound molecule, while possessing a degree of aromatic stability conferred by the thiazole ring, is susceptible to degradation under various environmental conditions.[1][2] The primary degradation pathways are driven by hydrolysis, oxidation, and photolysis. The thiazole ring itself, along with the propanoic acid side chain, presents several reactive sites.
Potential Degradation Pathways
The principal mechanisms of degradation for this compound can be categorized as follows:
-
Oxidative Degradation : The thiazole ring is susceptible to oxidation. The nitrogen atom can be oxidized to form an N-oxide, and more commonly, the sulfur heteroatom can be oxidized to a sulfoxide and subsequently to a sulfone under more strenuous conditions.[1] These reactions are often mediated by reactive oxygen species.
-
Photodegradation : Thiazole-containing compounds can be sensitive to light, particularly UV and visible radiation.[3] A common mechanism involves a reaction with singlet oxygen via a [4+2] Diels-Alder cycloaddition, which forms an unstable endoperoxide that can rearrange into various degradation products.[4] This can lead to the cleavage of the thiazole ring.
-
Hydrolytic Degradation : While the amide bonds are more famously susceptible to hydrolysis, the thiazole ring can also be cleaved under harsh acidic or basic conditions, though it is generally more resistant than oxazole rings.[5][6] The propanoic acid side chain is generally stable against hydrolysis.
-
Metabolic Degradation : In biological systems, thiazole moieties can undergo various metabolic transformations. While specific data on this compound is limited, analogous pathways for other thiazole-containing compounds include hydroxylation of the ring or side chain and conjugation reactions.[7][8]
Caption: Potential degradation pathways of this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I'm observing a progressive loss of my parent compound in an aqueous solution stored at room temperature on the benchtop. What is the likely cause?
A1: This scenario suggests multiple potential degradation pathways are at play, primarily photodegradation and possibly oxidation.
-
Causality : The thiazole ring's aromatic system can absorb UV and visible light from ambient laboratory lighting, which can initiate photodegradation.[3] Additionally, dissolved oxygen in your aqueous solution can lead to slow oxidation of the sulfur atom in the thiazole ring.[9]
-
Troubleshooting Steps :
-
Rule out Photodegradation : Prepare a fresh solution and divide it into two aliquots. Store one in a standard clear glass vial on the benchtop and the other in an amber vial or a clear vial wrapped completely in aluminum foil. Analyze both samples over time (e.g., at 0, 24, 48, and 72 hours). A significantly more stable profile in the protected sample confirms photodegradation is a major contributor.[3]
-
Assess Oxidation : Prepare a solution using de-gassed solvent (e.g., by sparging with nitrogen or argon for 15-20 minutes) and store it under an inert atmosphere in a sealed vial. Compare its stability to a sample prepared with untreated solvent exposed to air. If the sample under the inert atmosphere is more stable, oxidative degradation is occurring.
-
Consider Hydrolysis : While less likely at neutral pH, if your solution is buffered at a low or high pH, hydrolysis could be a factor. Analyze the stability at different pH values (e.g., pH 3, 7, and 9) to determine if the degradation rate is pH-dependent.
-
Q2: My HPLC analysis of a stressed sample shows several new, unidentified peaks. How can I begin to identify these degradants?
A2: Identifying unknown degradation products requires a combination of chromatographic and spectrometric techniques, with Liquid Chromatography-Mass Spectrometry (LC-MS) being the most powerful tool.
-
Causality : Forced degradation studies are designed to produce degradants, which will appear as new peaks in your chromatogram.[10][11] The key is to generate enough of each degradant to enable structural characterization.
-
Troubleshooting & Identification Workflow :
-
Develop a Stability-Indicating Method : First, ensure your HPLC method can resolve the parent peak from all new degradant peaks. This is a critical requirement of a stability-indicating assay.[12] You may need to adjust the gradient, mobile phase composition, or column chemistry.
-
Perform LC-MS/MS Analysis : Analyze the stressed sample using an LC-MS/MS system.[4][13]
-
Determine Molecular Weight : The initial MS scan will provide the molecular weight of the degradants. An increase of 16 amu often suggests oxidation (addition of an oxygen atom), while an increase of 18 amu could indicate hydration.
-
Analyze Fragmentation Patterns : Perform MS/MS on the parent compound to understand its characteristic fragmentation. Then, acquire MS/MS spectra for each degradation product. By comparing the fragmentation patterns, you can deduce the site of modification. For example, if a fragment corresponding to the propanoic acid side chain remains unchanged but the thiazole ring fragment shifts, the modification has occurred on the ring.[13]
-
-
Isolate and Use NMR : For unambiguous structure elucidation of a critical degradant, you may need to isolate it using preparative-scale chromatography and perform 1D and 2D Nuclear Magnetic Resonance (NMR) analysis.[4]
-
Q3: My solid, powdered this compound has started to turn yellow/brown upon storage. Is it degrading?
A3: Yes, discoloration of a solid sample is a strong indicator of chemical degradation, most likely due to photolytic or oxidative processes.
-
Causality : Solid-state photodegradation can occur, especially for compounds with chromophores like the thiazole ring.[4] The reaction may be initiated on the surface of the particles exposed to light and air. The resulting degradation products are often colored, leading to the observed change.
-
Troubleshooting Steps :
-
Confirm Degradation : Dissolve a small amount of the discolored powder and analyze it by HPLC. Compare the chromatogram to that of a reference standard or a sample that has been properly stored. The presence of new peaks and a decrease in the main peak area will confirm degradation.
-
Implement Proper Storage : To prevent this, always store solid this compound in well-sealed containers protected from light (e.g., amber glass bottles) in a cool, dry place. For long-term storage, consider placing it in a desiccator and flushing the container with an inert gas like nitrogen or argon before sealing.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound solutions? A1: For maximum stability, aqueous solutions should be stored at 2-8°C in amber, tightly sealed vials. If the compound is found to be susceptible to oxidation, using de-gassed solvents and storing under an inert atmosphere (nitrogen or argon) is recommended. For long-term storage, preparing aliquots and freezing at -20°C or below can prevent degradation, but you should perform freeze-thaw stability tests to ensure the compound remains stable through this process.
Q2: How does pH influence the stability of this compound? A2: The stability of this compound is expected to be pH-dependent. The thiazole ring is generally most stable near neutral pH. Under strongly acidic or alkaline conditions, the risk of hydrolytic ring cleavage increases.[5] It is crucial to perform pH-rate profile studies as part of your formulation development to identify the pH of maximum stability.
Q3: What are the expected primary products of oxidative degradation? A3: The primary products from mild oxidation are the 5-(thiazole-S-oxide)propanoic acid and the 5-(thiazole-N-oxide)propanoic acid.[1] Under stronger oxidative stress, the formation of the 5-(thiazole-S,S-dioxide)propanoic acid (sulfone) is possible. These additions of oxygen atoms can be readily detected by mass spectrometry as mass increases of +16 amu and +32 amu, respectively.
Q4: Is it necessary to conduct photostability testing on this compound? A4: Yes. Given that the thiazole ring is an aromatic heterocycle, it can absorb UV radiation, making the molecule potentially photosensitive.[3] Regulatory guidelines, such as ICH Q1B, recommend photostability testing for all new drug substances and products to determine if light protection measures are needed for packaging and storage.[14]
Section 4: Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential to identify likely degradation products and establish the intrinsic stability of a molecule.[10][12] This protocol outlines a typical approach consistent with ICH guidelines.
Objective
To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, heat, and light) and to support the development of a stability-indicating analytical method.
Materials
-
This compound
-
HPLC-grade Acetonitrile and Water
-
Formic Acid or other appropriate buffer salts
-
Hydrochloric Acid (HCl), 1N and 0.1N
-
Sodium Hydroxide (NaOH), 1N and 0.1N
-
Hydrogen Peroxide (H₂O₂), 3% solution
-
Class A volumetric flasks and pipettes
-
HPLC system with UV/PDA detector and preferably a Mass Spectrometer (MS)
-
Calibrated pH meter
-
Stability chambers (thermal and photostability)
Workflow Diagram
Caption: Experimental workflow for a forced degradation study.
Step-by-Step Methodology
-
Stock Solution Preparation : Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Applying Stress Conditions : For each condition, use a sufficient volume of the stock solution and dilute it with the stressor to achieve a final drug concentration of approximately 100 µg/mL.
Stress Condition Procedure Recommended Time Points Acid Hydrolysis Mix stock with 0.1N HCl. Keep at 60°C. 2, 8, 24 hours Base Hydrolysis Mix stock with 0.1N NaOH. Keep at room temperature. 30 mins, 1, 4, 8 hours Oxidation Mix stock with 3% H₂O₂. Keep at room temperature. 1, 4, 8, 24 hours Thermal Stress Store both solid powder and a solution sample at 80°C. 1, 3, 7 days Photostability Expose solid powder and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B). A control sample should be wrapped in foil to exclude light. End of exposure -
Sample Handling and Analysis :
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralization : For acid and base hydrolysis samples, neutralize them to approximately pH 7 using an equivalent amount of NaOH or HCl, respectively, before analysis. This is crucial to stop the reaction and prevent damage to the HPLC column.
-
Dilution : Dilute all samples (including the neutralized ones and the control) to the target analytical concentration (e.g., 10 µg/mL) with the mobile phase.
-
Analysis : Analyze the samples using a validated stability-indicating HPLC method. Use a PDA detector to check for peak purity and any shifts in the UV spectrum.
-
-
Data Evaluation :
-
Calculate the percentage of degradation for the parent compound in each condition. Aim for 5-20% degradation to ensure that the primary degradation products are formed without being further degraded themselves.[11]
-
Generate a summary table of all observed degradation products, their retention times, and their responses under each stress condition.
-
If coupled with a mass spectrometer, propose structures for the major degradants based on their mass-to-charge ratio and fragmentation data.
-
Section 5: References
-
Wikipedia. (n.d.). Thiazole. Retrieved from --INVALID-LINK--
-
Wu, L., Hong, T. Y., & Vogt, F. G. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 763-772. Retrieved from --INVALID-LINK--
-
Venkatesh, P. (n.d.). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Preventing Photo-degradation of 4-(Methoxymethyl)thiazole Derivatives. Retrieved from --INVALID-LINK--
-
Hisaindee, S., Al-Hroub, H., & Ashraf, S. S. (2018). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. International Journal of Molecular Sciences, 19(11), 3599. Retrieved from --INVALID-LINK--
-
Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9). Retrieved from --INVALID-LINK--
-
Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Mini-Reviews in Medicinal Chemistry, 15(12), 997-1019. Retrieved from --INVALID-LINK--
-
Clark, M. T., El-Faham, A., & Moody, C. J. (2001). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). Perkin Transactions 1, (19), 2417-2428. Retrieved from --INVALID-LINK--
-
Alsante, K. M., Hatajik, T. D., Horni, A., & Lohr, L. L. (2016). Forced Degradation Studies. MedCrave Online. Retrieved from --INVALID-LINK--
-
Reddy, P. C. (2022). Forced Degradation – A Review. American Pharmaceutical Review. Retrieved from --INVALID-LINK--
-
Sharma, A., & Sharma, R. (2017). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 10(1), 263-269. Retrieved from --INVALID-LINK--
-
European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from --INVALID-LINK--
-
Hwang, B. Y., et al. (1990). In vitro metabolism of the novel antiinflammatory agent 6-(4'-fluorophenyl)-5-(4'-pyridyl)-2,3-dihydroimidazo-[2,1-b]-thiazole. Drug Metabolism and Disposition, 18(5), 607-612. Retrieved from --INVALID-LINK--
-
Reddy, B. K., & Latha, J. (2024). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms. Journal of Applied Pharmaceutical Science, 14(1), 163-172. Retrieved from --INVALID-LINK--
-
Wang, Y., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Tetrahedron Letters, 66, 152899. Retrieved from --INVALID-LINK--
-
Food and Drug Administration (Philippines). (2005). ASEAN Guideline on Stability Study of Drug Product. Retrieved from --INVALID-LINK--
-
Vree, T. B., et al. (1981). Pharmacokinetics, metabolism and renal excretion of sulfatroxazole and its 5-hydroxy- and N4-acetyl-metabolites in man. Biopharmaceutics & Drug Disposition, 2(3), 271-283. Retrieved from --INVALID-LINK--
References
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro metabolism of the novel antiinflammatory agent 6-(4'-fluorophenyl)-5-(4'-pyridyl)-2,3-dihydroimidazo-[2,1-b]-thiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, metabolism and renal excretion of sulfatroxazole and its 5-hydroxy- and N4-acetyl-metabolites in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. biomedres.us [biomedres.us]
- 12. rjptonline.org [rjptonline.org]
- 13. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fda.gov.ph [fda.gov.ph]
Preventing byproduct formation in 5-Thiazolepropanoic acid reactions
Introduction
5-Thiazolepropanoic acid is a valuable building block in medicinal chemistry and materials science, prized for its unique structural and electronic properties. However, its reactivity profile, which makes it so useful, also presents challenges. The presence of a carboxylic acid function, a propanoic acid side chain, and an aromatic thiazole ring creates a molecule with multiple reactive sites. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing the formation of common byproducts during chemical transformations involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in reactions with this compound?
A1: Byproduct formation is highly dependent on the reaction type (e.g., amide coupling, esterification, reduction). However, the most frequently encountered impurities fall into three main categories:
-
Amide Coupling-Related Byproducts: When converting the carboxylic acid to an amide, byproducts such as N-acylurea (from carbodiimide reagents like DCC or EDC), guanidinium species (from uronium/aminium reagents like HATU), and products from racemization at adjacent chiral centers can form.
-
Decarboxylation Products: Under elevated temperatures or harsh acidic/basic conditions, the propanoic acid side chain can lose carbon dioxide (CO2), leading to the formation of an ethyl-thiazole derivative.[1][2]
-
Thiazole Ring Degradation Products: The thiazole ring is generally aromatic and stable but can be susceptible to degradation under strongly reductive or oxidative conditions.[3] For example, aggressive reduction with reagents like Raney Nickel can lead to desulfurization and ring cleavage.[3]
Q2: What is the primary cause of N-acylurea byproduct formation during amide coupling?
A2: N-acylurea is a classic byproduct of carbodiimide-mediated coupling reactions (e.g., using DCC or EDC). The reaction proceeds via an O-acylisourea intermediate. While this intermediate is intended to react with the amine to form the desired amide, it can undergo an intramolecular rearrangement to the more stable, but unreactive, N-acylurea. This side reaction is particularly favorable if the amine is sterically hindered or has low nucleophilicity, leading to a slow primary reaction rate.
Q3: How can I minimize the risk of decarboxylation?
A3: Decarboxylation of propanoic acids typically requires significant energy input.[1][4] The most effective preventative measure is to maintain moderate reaction temperatures, ideally between 0 °C and room temperature. If heating is required, it should be done cautiously with careful monitoring. Reactions involving strong bases or acids at high temperatures should be avoided unless specifically required by the protocol.
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues, their probable causes, and actionable solutions.
Problem 1: Low yield in amide coupling reaction with significant precipitate formation.
-
Probable Cause: The precipitate is likely an N-acylurea byproduct, particularly if you are using a carbodiimide coupling reagent like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This occurs when the activated O-acylisourea intermediate rearranges instead of reacting with your amine.
-
Solution Strategy:
-
Incorporate an Additive: The most common and effective solution is to add 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma). These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement but still highly reactive towards the amine. This two-step, one-pot process significantly suppresses N-acylurea formation.
-
Optimize Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and additive relative to the carboxylic acid.
-
Control Temperature: Start the reaction at 0 °C when activating the carboxylic acid before adding the amine.
-
Switch Coupling Reagent: Consider using a phosphonium salt (e.g., BOP, PyBOP) or a uronium/aminium salt (e.g., HATU, HBTU) reagent, which operate through different mechanisms and do not form urea byproducts. However, be aware they can form guanidinium byproducts if the amine is added incorrectly.
-
Problem 2: Mass spectrometry of the crude product shows a peak corresponding to the loss of 44 Da (CO2).
-
Probable Cause: Your molecule has undergone decarboxylation. This is often induced by excessive heat during the reaction or workup. While simple aliphatic carboxylic acids require harsh conditions for decarboxylation, the stability can be influenced by the molecular structure and reaction environment.[1][2][5]
-
Solution Strategy:
-
Strict Temperature Control: Re-evaluate the thermal profile of your reaction. Avoid heating above 50-60 °C unless absolutely necessary. If refluxing is required, ensure it is for the minimum time needed for reaction completion.
-
pH Neutralization: During aqueous workup, avoid strongly acidic or basic conditions, especially if combined with heating. Neutralize the reaction mixture carefully.
-
Use Milder Reagents: If the reaction requires a base, opt for a non-nucleophilic organic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) over stronger inorganic bases like NaOH or KOH, particularly at elevated temperatures.
-
Problem 3: NMR analysis indicates unexpected signals or loss of the thiazole ring signature.
-
Probable Cause: The thiazole ring has undergone an undesired side reaction or degradation. The thiazole ring is an electron-rich aromatic system.[6][7] While stable to many conditions, it can react under specific circumstances.
-
Strongly Basic Conditions: Strong bases like organolithiums can deprotonate the C2 position of the thiazole ring.[3][8]
-
Electrophilic Attack: While less reactive than other heterocycles, electrophilic substitution can occur, typically at the C5 position, if not already substituted.[3]
-
Harsh Reduction: Strong reducing agents, especially Raney Nickel, are known to cause desulfurization and cleavage of the thiazole ring.[3]
-
-
Solution Strategy:
-
Reagent Compatibility Check: Before running the reaction, verify that your chosen reagents are compatible with the thiazole heterocycle. Avoid highly reactive organometallics or harsh reducing agents unless the goal is to modify the ring itself.
-
Protecting Groups: If reactions at other parts of the molecule require conditions that threaten the thiazole ring, consider if a protecting group strategy is feasible, although this adds complexity.
-
Milder Alternatives: For reductions, consider catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) under controlled hydrogen pressure, which is generally much milder than Raney Nickel.[3]
-
Visualizing Reaction Pathways
The following diagram illustrates the critical choice point in an amide coupling reaction, leading to either the desired product or a common byproduct.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. kuey.net [kuey.net]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. Thiazole - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 5-Thiazolepropanoic Acid
Welcome to the technical support guide for the purification of 5-Thiazolepropanoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. Here, we address common challenges encountered during its purification, offering troubleshooting advice and frequently asked questions in a direct, Q&A format. Our goal is to provide you with the scientific rationale behind each purification strategy, enabling you to design robust and effective protocols.
Part 1: Troubleshooting Guide
This section tackles specific issues that may arise during the purification of this compound. Each problem is followed by a discussion of potential causes and a step-by-step guide to resolving the issue.
Crystallization Issues
Question 1: My this compound oils out during crystallization instead of forming crystals. What's happening and how can I fix it?
Answer:
"Oiling out" is a common problem in crystallization where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically occurs when the compound's solubility is exceeded at a temperature above its melting point in the chosen solvent system, or when the solution is supersaturated to a very high degree.
Probable Causes & Solutions:
-
Inappropriate Solvent Choice: The ideal crystallization solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at cooler temperatures.[1] If the compound is too soluble, it may not precipitate, and if it's too insoluble, recovery will be low.
-
Cooling Rate is Too Fast: Rapid cooling can lead to a sudden drop in solubility, causing the compound to crash out as an amorphous oil.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature. You can insulate the flask to slow down the cooling process.[4] Once at room temperature, gradually cool the flask in an ice bath to maximize crystal yield.
-
-
Presence of Impurities: Impurities can interfere with the crystal lattice formation, acting as "eutectic melters" that lower the melting point of the mixture and promote oiling out.
-
Solution: Try to pre-purify the crude material. A simple charcoal treatment of the hot solution can sometimes remove colored, polymeric impurities. If significant amounts of soluble impurities are present, a preliminary purification by column chromatography might be necessary.
-
Question 2: I'm getting very low recovery after recrystallization of my this compound. How can I improve my yield?
Answer:
Low recovery is a frequent challenge in crystallization. It often points to issues with solvent volume, the cooling process, or premature precipitation.
Probable Causes & Solutions:
-
Using Too Much Solvent: The most common reason for low yield is dissolving the compound in an excessive volume of solvent.[1]
-
Solution: Add the hot solvent portion-wise to your crude material, ensuring each portion is given enough time to dissolve the solid at the boiling point of the solvent.[1] Stop adding solvent as soon as all the solid has just dissolved. This creates a saturated solution at high temperature, which is crucial for good recovery upon cooling.
-
-
Incomplete Crystallization: The crystallization process may not have gone to completion.
-
Solution: After slow cooling to room temperature, place the crystallization flask in an ice bath for at least 30 minutes to an hour to maximize the precipitation of the product.[4] Gently scratching the inside of the flask with a glass rod can sometimes induce further crystallization.
-
-
Filtering Too Early or Too Warm: If the solution is filtered before it has cooled completely, a significant amount of the product will remain dissolved in the mother liquor.
-
Solution: Ensure the flask is cold to the touch before filtration. It is also beneficial to pre-chill the filtration apparatus (funnel and filter paper) with a small amount of the cold solvent.
-
Chromatography Issues
Question 3: My this compound is showing significant tailing on my silica gel column. What causes this and how can I get sharper peaks?
Answer:
Peak tailing in silica gel chromatography is a common issue with acidic compounds like this compound. This occurs due to strong, non-ideal interactions between the acidic proton of the carboxylic acid and the slightly acidic silanol groups on the silica surface.
Probable Causes & Solutions:
-
Strong Acid-Silica Interaction: The carboxylic acid group can deprotonate and bind strongly to the silica, leading to slow elution and tailed peaks.
-
Solution 1 (Mobile Phase Modification): Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase. This protonates the silica surface and the this compound, minimizing ionic interactions and leading to more symmetrical peaks.
-
Solution 2 (Use of Reversed-Phase Chromatography): For highly polar or acidic compounds, reversed-phase chromatography (e.g., using a C18 stationary phase) is often more effective. The separation is based on hydrophobicity, and tailing issues with acidic compounds are less common.[5][6] A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.[6]
-
-
Column Overloading: Applying too much sample to the column can lead to band broadening and tailing.
-
Solution: Reduce the amount of crude material loaded onto the column. A general rule of thumb for flash chromatography is to load 1-10% of the silica gel mass, depending on the separation difficulty.
-
Question 4: I am struggling to separate my this compound from a very similar, less polar impurity via column chromatography. What strategies can I use?
Answer:
Separating structurally similar impurities is a classic chromatography challenge. The key is to enhance the subtle differences in their interaction with the stationary and mobile phases.
Probable Causes & Solutions:
-
Insufficient Resolution: The chosen solvent system may not be selective enough to resolve the two compounds. A likely less polar impurity could be the unhydrolyzed ester precursor from the synthesis (e.g., ethyl 5-thiazolepropanoate).[7]
-
Solution 1 (Optimize Mobile Phase): Systematically screen different solvent systems. Try changing the composition of the eluent. For example, if you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system. Sometimes, adding a third solvent in a small percentage can significantly alter the selectivity.
-
Solution 2 (Use a Different Stationary Phase): If optimizing the mobile phase is not sufficient, consider a different stationary phase. If you are using standard silica, you could try alumina (basic or neutral) or a chemically modified silica gel (e.g., diol- or cyano-bonded phases).
-
Solution 3 (High-Performance Liquid Chromatography - HPLC): For difficult separations, preparative HPLC offers much higher resolution than flash chromatography.[6]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound sample?
A1: The impurities will largely depend on the synthetic route used. However, some common classes of impurities to anticipate include:
-
Unreacted Starting Materials: Depending on the synthesis, these could be compounds used to construct the thiazole ring or the propanoic acid side chain.
-
Unhydrolyzed Ester: If the synthesis involves the hydrolysis of an ester precursor (e.g., ethyl 5-thiazolepropanoate), incomplete hydrolysis is a common source of a less polar impurity.[7]
-
Decarboxylation Product: Carboxylic acids, particularly those with certain activating groups, can be susceptible to decarboxylation, especially when heated.[7][8] This would result in the formation of 5-ethylthiazole.
-
Side-Reaction Products: Synthesis of thiazoles can sometimes yield isomeric byproducts or compounds from competing reaction pathways.
Table 1: Potential Impurities and Their Characteristics
| Impurity Name | Probable Origin | Relative Polarity | Suggested Detection Method |
| Ethyl 5-thiazolepropanoate | Incomplete ester hydrolysis | Less polar than the acid | TLC, HPLC, GC-MS, ¹H NMR |
| 5-Ethylthiazole | Decarboxylation of product | Much less polar | TLC, HPLC, GC-MS, ¹H NMR |
| Starting Materials | Incomplete reaction | Varies | TLC, HPLC, LC-MS |
| Isomeric Byproducts | Non-regioselective synthesis | Similar to the product | HPLC, LC-MS, High-field NMR |
Q2: My purified this compound is slightly colored. How can I remove the color?
A2: A persistent color often indicates the presence of highly conjugated or polymeric impurities.
-
Activated Charcoal: A common and effective method is to treat a solution of your crude product with activated charcoal. Dissolve the compound in a suitable solvent, add a small amount of charcoal (typically 1-5% by weight), heat gently with stirring for 10-15 minutes, and then filter the hot solution through a pad of celite to remove the charcoal. Then, proceed with crystallization or solvent removal.
-
Silica Gel Plug: Dissolve the material in a minimal amount of a moderately polar solvent and pass it through a short plug of silica gel, eluting with a slightly more polar solvent. The colored impurities often bind strongly to the top of the silica.
Q3: How can I assess the purity of my final this compound product?
A3: A combination of methods should be used to confidently assess purity:
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. Use a suitable mobile phase and visualize the spots under UV light and/or with a staining agent.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reversed-phase method with a C18 column and a water/acetonitrile or water/methanol gradient with a UV detector is a good starting point.[5][6][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify and quantify any impurities present if their structures are known.
-
Melting Point Analysis: A pure crystalline solid should have a sharp melting point range (typically < 2 °C). A broad melting point range often indicates the presence of impurities.[7]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Q4: Is this compound thermally stable?
Part 3: Experimental Protocols & Visualizations
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add ~20 mg of crude this compound. Add a potential solvent (e.g., ethyl acetate) dropwise at room temperature. If it dissolves easily, the solvent is too polar. If it doesn't dissolve, heat the mixture to the solvent's boiling point. If it dissolves when hot but not when cold, it is a good candidate solvent.
-
Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding solvent until the solid just dissolves.[1]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.
-
Drying: Allow the crystals to air dry on the filter paper, then transfer them to a watch glass or drying dish to dry completely.
Diagram 1: Crystallization Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common crystallization problems.
Protocol 2: HPLC Purity Analysis
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimized wavelength based on UV scan).
-
-
Sample Preparation: Accurately weigh ~1 mg of your purified this compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to make a 1 mg/mL stock solution. Dilute as necessary.
-
Analysis: Inject 5-10 µL of the sample solution and integrate the resulting peaks. The purity is typically calculated as the area of the main peak divided by the total area of all peaks.
Diagram 2: Purification Strategy Selection
Caption: A logical flow for selecting a purification strategy based on initial crude purity.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents | Academic Journals and Conferences [science.lpnu.ua]
- 3. researchgate.net [researchgate.net]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Stabilizing 5-Thiazolepropanoic Acid for Long-Term Storage
Welcome to the technical support center for 5-Thiazolepropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Here, we address common questions and provide robust, field-proven protocols to mitigate degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs): Understanding Chemical Stability
Q1: What is this compound, and why is its stability a concern?
This compound is a heterocyclic compound featuring a thiazole ring and a carboxylic acid functional group. This structure is a key building block in the synthesis of various biologically active molecules and pharmaceuticals.[1] The primary concern for its stability arises from the reactivity of these functional groups. The thiazole ring can be susceptible to oxidation, while the carboxylic acid moiety can be reactive under certain conditions.[2][3] Long-term storage without proper precautions can lead to degradation, introducing impurities that can compromise experimental results, alter biological activity, and affect compound quantification.
Q2: What are the primary pathways of degradation for this compound?
While specific degradation pathways for this exact molecule require empirical study, based on its constituent functional groups, two primary degradation routes are of concern:
-
Oxidation: The electron-rich thiazole ring is susceptible to oxidation, especially when exposed to atmospheric oxygen over long periods. This can lead to ring-opening or the formation of N-oxides or S-oxides, fundamentally altering the molecule's structure and properties.
-
Moisture-Induced Reactions: Carboxylic acids can be hygroscopic. The presence of water can facilitate unwanted side reactions or lead to the formation of hydrates, which may alter the compound's physical properties and effective concentration.
Protecting the compound from atmospheric oxygen and moisture is therefore the cornerstone of a successful long-term storage strategy.[4][5]
Q3: My solid this compound has slightly changed color after a few months on the shelf. Is it still usable?
A change in physical appearance, such as color, is a potential indicator of chemical degradation.[6] While it doesn't automatically mean the entire batch is unusable, it warrants immediate investigation. The discoloration could be due to the formation of minor oxidized impurities. Before using the material in a critical experiment, you should perform a purity check. A simple visual inspection is not sufficient to guarantee the integrity of the compound. We recommend performing High-Performance Liquid Chromatography (HPLC) analysis to quantify the purity and identify any significant degradation products.[7]
Protocol: Recommended Long-Term Storage Conditions
To ensure the stability of this compound for months or years, adherence to a strict storage protocol is critical. The primary goals are to minimize exposure to oxygen, moisture, light, and elevated temperatures.[8]
Core Principles of Storage
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Reduces the rate of all chemical reactions, including degradation pathways. A standard laboratory freezer is sufficient. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, preventing oxidative degradation of the thiazole ring. Argon is denser than air and can provide a more stable blanket.[4][9] |
| Moisture | Store in a desiccated environment | Prevents hydrolysis and other moisture-facilitated reactions.[5] |
| Light | Amber Glass Vial | Protects the compound from potential photochemical degradation. |
| Container | Glass vial with PTFE-lined cap | Glass is non-reactive, and a PTFE (Teflon) seal provides an excellent barrier against moisture and gas exchange.[4] |
Step-by-Step Aliquoting & Storage Protocol
This protocol is designed for subdividing a new or bulk batch of the compound into smaller, single-use aliquots to prevent repeated freeze-thaw cycles and atmospheric exposure of the main stock.
-
Preparation: Work in a clean, dry area, preferably a fume hood or glove box with low humidity.
-
Vessel Selection: Use appropriately sized amber glass vials with PTFE-lined screw caps.
-
Aliquoting: Carefully weigh the desired amount of solid this compound into each vial. Avoid creating static, which can cause the powder to disperse.
-
Inert Gas Purge:
-
Sealing: While the inert gas is still flowing, tightly cap the vial to trap the inert atmosphere inside.[4]
-
Parafilm Sealing: For added protection, wrap the cap-vial interface with Parafilm®.
-
Labeling: Clearly label each vial with the compound name, concentration (if solvated), date of aliquoting, and aliquot number.[10]
-
Final Storage: Place the labeled, sealed vials inside a secondary container (e.g., a freezer box) with a desiccant pack. Store the box in a freezer at -20°C or below.[5]
Troubleshooting Guide
Q: After storage, my compound is difficult to dissolve. What happened?
Possible Cause: The most likely culprit is moisture absorption, which can cause the solid to clump or change its physical form. In a more severe case, degradation could have produced a less soluble impurity.
Solution:
-
Gentle Warming & Sonication: Try gently warming the solvent and using a bath sonicator to aid dissolution. Do not use excessive heat, as it can accelerate degradation.
-
Solubility Check: Test the solubility of a small, separate sample in your intended solvent. Poor solubility that was not present before is a strong indicator of a problem.[11]
-
Purity Analysis: If solubility issues persist, an HPLC analysis is required to check for impurities.[12] Compare the chromatogram to a reference standard or data from the original batch.
Q: I didn't store my compound under inert gas. How can I check if it has oxidized?
Possible Cause: Direct, long-term exposure to air can cause oxidation of the thiazole ring.
Solution:
-
LC-MS Analysis: The most definitive method is Liquid Chromatography-Mass Spectrometry (LC-MS).[7] This technique can separate the parent compound from its degradation products and the mass spectrometer can help identify the mass of the impurities. An increase in mass of 16 amu (atomic mass units) often corresponds to the addition of an oxygen atom (an oxidation event).
-
Comparative HPLC: Run an HPLC analysis and compare the purity profile to a fresh or properly stored standard.[7] The appearance of new peaks, especially those eluting earlier (often more polar) than the parent compound, can indicate the presence of oxidized species.
Protocol: Assessing Compound Stability & Purity via HPLC
This protocol provides a general framework for a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method to assess the purity of this compound. High-performance liquid chromatography is a gold standard for analyzing and purifying molecular components.[13][14]
Methodology
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of your stored this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.[15]
-
-
HPLC Conditions (Example):
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak (corresponding to this compound) by the total area of all peaks and multiplying by 100.
-
Acceptance Criteria: For most research applications, a purity of ≥95% is considered acceptable. However, this threshold may be higher for more sensitive applications. A purity level of 90% is often considered the minimum acceptable potency for drug products.[6] Any new impurity peak representing >1% of the total area warrants further investigation.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. avantiresearch.com [avantiresearch.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. fda.gov [fda.gov]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. moravek.com [moravek.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. youtube.com [youtube.com]
- 11. agilent.com [agilent.com]
- 12. blog.brewerscience.com [blog.brewerscience.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Biological Activity of 5-Thiazolepropanoic Acid as a Novel Metabolic Modulator
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized biological activity of 5-Thiazolepropanoic acid as a modulator of key metabolic pathways. Drawing upon established principles of scientific integrity and field-proven experimental design, this document outlines a self-validating system of protocols to rigorously assess the compound's potential as a peroxisome proliferator-activated receptor (PPAR) agonist and/or an AMP-activated protein kinase (AMPK) activator.
Introduction: The Therapeutic Potential of Thiazole Derivatives in Metabolic Disease
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications. While research has extensively explored substituted thiazoles for their anticancer and antimicrobial properties, the metabolic effects of simpler derivatives like this compound remain less characterized. Structurally, this compound shares features with known modulators of energy metabolism, suggesting a potential role in regulating glucose and fatty acid homeostasis. This guide proposes and provides the means to validate the hypothesis that this compound acts as a metabolic modulator, potentially through the activation of PPARs and/or AMPK, key regulators of cellular energy balance.
Proposed Mechanism of Action: A Dual-Pronged Approach to Metabolic Regulation
We hypothesize that this compound may exert its metabolic effects through one or both of the following signaling pathways:
-
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: PPARs are nuclear receptors that, upon activation by ligands, regulate the transcription of genes involved in lipid and glucose metabolism.[1][2] Thiazolidinediones, a class of drugs used to treat type 2 diabetes, are well-known PPARγ agonists.[1]
-
AMP-Activated Protein Kinase (AMPK) Activation: AMPK is a cellular energy sensor that, when activated by a high AMP:ATP ratio, stimulates catabolic pathways to produce ATP and inhibits anabolic pathways that consume ATP.[3][4]
To thoroughly investigate these possibilities, this guide details a series of in vitro experiments designed to probe the interaction of this compound with these pathways and to compare its activity with well-characterized reference compounds.
Diagram of the Proposed Signaling Pathways
Caption: Proposed mechanisms of metabolic regulation by this compound.
Experimental Validation: A Comparative Approach
To validate the biological activity of this compound, a series of in vitro assays are proposed. These experiments are designed to be comparative, benchmarking the performance of the test compound against established modulators of the target pathways.
Comparator Compounds:
-
Pioglitazone: A well-characterized thiazolidinedione and a potent PPARγ agonist, will be used as a positive control for PPAR activation.[1][2]
-
Metformin and AICAR: Established AMPK activators, will serve as positive controls for the AMPK pathway. Metformin is a widely used anti-diabetic drug that activates AMPK,[3][5] while AICAR is a cell-permeable adenosine analog that directly activates AMPK.[6][7][8]
Data Summary Table:
The following table summarizes the key experiments and the expected data for comparison.
| Experiment | Test Compound | Comparator 1: Pioglitazone | Comparator 2: Metformin/AICAR | Primary Endpoint |
| PPARγ Reporter Assay | This compound | EC50: ~0.1-1 µM | No significant activity | Luciferase activity (RLU) |
| AMPK Activation Assay | This compound | No significant activity | EC50: Varies (mM for Metformin, µM for AICAR) | Phospho-AMPK levels |
| Cellular Glucose Uptake | This compound | Increased uptake | Increased uptake | 2-Deoxyglucose uptake (pmol/min/mg protein) |
| Fatty Acid Oxidation | This compound | Increased oxidation | Increased oxidation | ¹⁴C-Palmitate oxidation rate (nmol/hr/mg protein) |
Detailed Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the key validation experiments.
PPARγ Ligand Binding and Transactivation Assay
This assay will determine if this compound can directly bind to and activate the PPARγ receptor.
Experimental Workflow Diagram:
Caption: Workflow for the PPARγ transactivation assay.
Protocol:
-
Cell Culture: Maintain HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Transfection: Co-transfect the cells with a mammalian expression vector for full-length human PPARγ and a reporter plasmid containing multiple PPAR response elements (PPREs) upstream of a luciferase reporter gene. A constitutively active Renilla luciferase vector should be co-transfected for normalization.
-
Plating: 24 hours post-transfection, seed the cells into 96-well plates at a density of 5 x 10⁴ cells per well.
-
Compound Treatment: Prepare serial dilutions of this compound and Pioglitazone. Treat the cells with the compounds or vehicle control (DMSO) and incubate for an additional 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized relative light units (RLU) against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
AMPK Activation Assay (Western Blot)
This assay will determine if this compound can induce the phosphorylation of AMPK, which is indicative of its activation.
Experimental Workflow Diagram:
Caption: Workflow for the AMPK activation Western blot assay.
Protocol:
-
Cell Culture: Culture C2C12 myoblasts and differentiate them into myotubes, or use HepG2 hepatocytes.
-
Compound Treatment: Treat the cells with various concentrations of this compound, Metformin, AICAR, or vehicle for a specified time (e.g., 1-2 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities and normalize the phospho-AMPK signal to the total AMPK signal.
Cellular Glucose Uptake Assay
This functional assay will measure the effect of this compound on the rate of glucose uptake into cells.
Protocol:
-
Cell Culture: Differentiate 3T3-L1 adipocytes or C2C12 myotubes in 96-well plates.
-
Serum Starvation: Serum-starve the cells for 3-4 hours in Krebs-Ringer-HEPES (KRH) buffer.
-
Compound Treatment: Treat the cells with this compound, Pioglitazone, Metformin, or vehicle for the desired time. Include an insulin-stimulated positive control.
-
Glucose Uptake: Add 2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG) to the wells and incubate for 10-15 minutes.
-
Wash and Lyse: Wash the cells rapidly with ice-cold PBS to remove extracellular tracer. Lyse the cells with a lysis buffer (e.g., 0.1% SDS).
-
Measurement:
-
For the radioactive assay, measure the radioactivity in the cell lysates using a scintillation counter.
-
For the fluorescent assay, measure the fluorescence using a plate reader.
-
-
Data Analysis: Normalize the glucose uptake to the protein content of each well. Express the results as a fold change over the vehicle-treated control.
Fatty Acid Oxidation Assay
This assay will determine the effect of this compound on the rate of fatty acid oxidation.
Protocol:
-
Cell Culture: Culture HepG2 hepatocytes or C2C12 myotubes in 24-well plates.
-
Compound Pre-treatment: Pre-treat the cells with this compound, Pioglitazone, AICAR, or vehicle for 18-24 hours.
-
Oxidation Reaction:
-
Wash the cells with PBS.
-
Add reaction medium containing [1-¹⁴C]palmitic acid complexed to BSA.
-
Incubate for 2-4 hours at 37°C.
-
-
Measurement of ¹⁴CO₂:
-
Acidify the medium with perchloric acid to stop the reaction and release ¹⁴CO₂.
-
Trap the released ¹⁴CO₂ in a filter paper soaked in a CO₂ trapping agent (e.g., phenylethylamine).
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
-
Data Analysis: Normalize the rate of fatty acid oxidation to the protein content of each well. Express the results as a fold change over the vehicle-treated control.
Conclusion and Future Directions
The experimental framework outlined in this guide provides a robust and self-validating approach to characterizing the biological activity of this compound. By employing well-established assays and comparing the results to known metabolic modulators, researchers can generate high-quality, reproducible data to either support or refute the hypothesis that this compound acts as a novel PPAR agonist and/or AMPK activator.
Positive results from these in vitro studies would provide a strong rationale for further preclinical development, including in vivo studies in animal models of metabolic disease to assess efficacy and safety. The insights gained from this comprehensive validation process will be invaluable for advancing our understanding of the therapeutic potential of this and other thiazole derivatives.
References
- 1. Pioglitazone: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pioglitazone - Wikipedia [en.wikipedia.org]
- 3. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action [frontiersin.org]
- 6. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. AICAR | AMPK | Tocris Bioscience [tocris.com]
A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized 5-Thiazolepropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of analytical techniques for the structural elucidation of a synthesized heterocyclic compound, 5-Thiazolepropanoic acid. As a molecule of interest in medicinal chemistry, its correct structural assignment is paramount for the interpretation of biological activity and the advancement of any associated drug discovery program.
This document moves beyond a simple recitation of methods, offering a comparative analysis grounded in the principles of scientific integrity. We will explore not only the "how" but also the "why" behind the selection and application of various analytical techniques, providing you with the expertise to confidently confirm the structure of your synthesized molecules.
The Synthetic Pathway: A Modified Hantzsch Thiazole Synthesis
The synthesis of this compound can be efficiently achieved through a modification of the classic Hantzsch thiazole synthesis. This method involves the cyclocondensation of a thioamide with an α-halocarbonyl compound. In our case, we will utilize thioformamide and a suitable β-halopropanoic acid derivative.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established Hantzsch thiazole syntheses for related compounds.[1][2]
Materials:
-
Ethyl 4-chloro-3-oxobutanoate
-
Thioformamide
-
Ethanol
-
Sodium bicarbonate
-
Hydrochloric acid
-
Sodium hydroxide
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4-chloro-3-oxobutanoate (1 equivalent) in ethanol.
-
Addition of Thioformamide: To the stirred solution, add thioformamide (1.1 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification of Intermediate: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the intermediate ethyl ester.
-
Hydrolysis: The purified ethyl ester is then subjected to basic hydrolysis using an aqueous solution of sodium hydroxide at reflux.
-
Acidification and Final Product Isolation: After hydrolysis is complete, the reaction mixture is cooled and acidified with hydrochloric acid to precipitate the crude this compound. The solid is collected by filtration, washed with cold water, and can be further purified by recrystallization.
The Analytical Gauntlet: A Multi-faceted Approach to Structural Confirmation
No single analytical technique provides a complete structural picture. A robust confirmation relies on the convergence of data from multiple, complementary methods. Here, we detail the application of the most critical techniques for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Connectivity
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
Principle: ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | Singlet (broad) | 1H | -COOH |
| ~8.9 | Singlet | 1H | H2 (thiazole ring) |
| ~7.8 | Singlet | 1H | H4 (thiazole ring) |
| ~3.2 | Triplet | 2H | -CH₂-COOH |
| ~2.8 | Triplet | 2H | Thiazole-CH₂- |
Interpretation:
-
The downfield singlet at ~12.5 ppm is characteristic of a carboxylic acid proton.
-
The two singlets in the aromatic region (~8.9 and ~7.8 ppm) are indicative of the two protons on the thiazole ring. Their distinct chemical shifts are due to the different electronic environments created by the nitrogen and sulfur heteroatoms.
-
The two triplets at ~3.2 and ~2.8 ppm, each integrating to 2H, represent the two methylene groups of the propanoic acid side chain. The triplet splitting pattern confirms that they are adjacent to each other.
Principle: ¹³C NMR spectroscopy provides information about the number of different types of carbon atoms and their chemical environments.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~173 | -COOH |
| ~155 | C2 (thiazole ring) |
| ~145 | C4 (thiazole ring) |
| ~125 | C5 (thiazole ring) |
| ~35 | -CH₂-COOH |
| ~25 | Thiazole-CH₂- |
Interpretation:
-
The downfield signal at ~173 ppm is characteristic of a carboxylic acid carbonyl carbon.
-
The three signals in the range of ~125-155 ppm correspond to the three carbon atoms of the thiazole ring.
-
The two upfield signals at ~35 and ~25 ppm are assigned to the two methylene carbons of the propanoic acid side chain.
Caption: Workflow for NMR-based structural confirmation.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.
Expected Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~1700 (strong) | C=O stretch | Carboxylic Acid |
| ~1600, ~1500 | C=N and C=C stretch | Thiazole Ring |
| ~1250 | C-O stretch | Carboxylic Acid |
Interpretation: The presence of a very broad absorption in the 3300-2500 cm⁻¹ region, along with a strong, sharp peak around 1700 cm⁻¹, is a definitive indicator of a carboxylic acid functional group. The absorptions in the 1600-1500 cm⁻¹ range are consistent with the stretching vibrations of the thiazole ring.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, can offer clues about its structure.
Expected Mass Spectrum Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of this compound (C₆H₇NO₂S), which is approximately 173.02 g/mol .
-
Key Fragmentation Pathways:
-
Loss of the carboxylic acid group (-COOH): A fragment at m/z 128, corresponding to the loss of 45 mass units.
-
Loss of the propanoic acid side chain: A fragment corresponding to the thiazole ring.
-
McLafferty Rearrangement: A potential rearrangement involving the carboxylic acid group and the propanoic acid chain.[3][4]
-
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Alternative and Complementary Characterization Techniques
While NMR, FT-IR, and MS form the core of structural confirmation, other techniques can provide valuable, corroborating evidence.
Elemental Analysis
Principle: Elemental analysis determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a compound.
Application: The experimentally determined percentages should closely match the theoretical percentages calculated from the molecular formula (C₆H₇NO₂S). This provides strong evidence for the correct elemental composition.
X-ray Crystallography
Principle: X-ray crystallography determines the precise three-dimensional arrangement of atoms in a crystalline solid.
Application: If a suitable single crystal of the synthesized this compound can be grown, X-ray crystallography provides the most definitive structural proof, confirming bond lengths, bond angles, and the overall molecular conformation.
Comparative Analysis of Structural Elucidation Techniques
| Technique | Information Provided | Sensitivity | Throughput | Key Strengths | Limitations |
| ¹H & ¹³C NMR | Detailed connectivity of H and C atoms, stereochemistry | Moderate (mg to µg) | Low | Unambiguous structural determination | Requires soluble sample, relatively expensive |
| FT-IR | Presence of functional groups | Low (mg) | High | Fast, non-destructive, good for identifying key functional groups | Does not provide connectivity information |
| Mass Spectrometry | Molecular weight, elemental formula (high-res), fragmentation pattern | High (ng to pg) | High | High sensitivity, provides molecular weight | Isomers can be difficult to distinguish, fragmentation can be complex |
| Elemental Analysis | Elemental composition (%) | Low (mg) | Moderate | Confirms empirical and molecular formula | Does not provide structural information |
| X-ray Crystallography | Absolute 3D structure | Low (requires single crystal) | Very Low | Definitive structural proof | Requires a suitable single crystal, which can be difficult to grow |
Conclusion
The structural confirmation of a synthesized molecule like this compound is a critical step that demands a rigorous and multi-faceted analytical approach. While NMR spectroscopy stands as the cornerstone for elucidating the intricate connectivity of the molecule, it is the synergistic interpretation of data from FT-IR, mass spectrometry, and potentially elemental analysis or X-ray crystallography that provides the irrefutable evidence required in a professional research and development setting. By understanding the strengths and limitations of each technique, researchers can design a comprehensive analytical strategy that ensures the scientific integrity of their work and provides a solid foundation for further investigation into the biological properties of the synthesized compound.
References
- 1. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, transformation and preliminary bioassay of 3-(thiazol-2-yl(p-tolyl)amino)propanoic acid derivatives | Chemija [lmaleidykla.lt]
- 3. GCMS Section 6.12 [people.whitman.edu]
- 4. youtube.com [youtube.com]
A Comparative Guide to the Reproducibility of 5-Thiazolepropanoic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the consistent and reliable synthesis of key intermediates is paramount. 5-Thiazolepropanoic acid, a valuable building block in the creation of various therapeutic agents, presents a case study in the challenges and nuances of heterocyclic chemistry. This guide offers an in-depth, comparative analysis of the primary synthetic routes to this compound, with a focus on reproducibility, common pitfalls, and strategies for success. Drawing from established literature and practical insights, we aim to equip researchers with the knowledge to navigate the synthesis of this important molecule with confidence.
Introduction: The Significance of this compound
The thiazole motif is a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its ability to engage in hydrogen bonding and act as a bioisostere for other functional groups makes it a privileged scaffold. This compound, with its carboxylic acid functionality, serves as a critical handle for further molecular elaboration, enabling the construction of complex drug candidates. Ensuring a reproducible and scalable supply of this intermediate is therefore a critical step in many drug discovery programs.
Synthetic Strategies: A Comparative Overview
The synthesis of this compound predominantly relies on the construction of the thiazole ring through the well-established Hantzsch thiazole synthesis. However, variations in starting materials and reaction conditions can significantly impact the reproducibility and overall efficiency of the synthesis. Here, we compare two primary approaches.
Method 1: The Hantzsch Synthesis starting from Ethyl 4-chloro-3-oxopentanoate
This classical approach involves the reaction of a β-ketoester bearing a halogen at the α-position with a thioamide. In this case, ethyl 4-chloro-3-oxopentanoate serves as the key α-haloketone precursor.
Synthetic Workflow:
Caption: Workflow for the Hantzsch synthesis of this compound.
Causality Behind Experimental Choices:
-
Chlorination of Ethyl Acetoacetate: The synthesis of the key intermediate, ethyl 4-chloro-3-oxopentanoate, is a critical step. Sulfuryl chloride is a common and effective chlorinating agent for this transformation. The reaction requires careful temperature control to prevent over-chlorination and other side reactions.
-
Hantzsch Cyclocondensation: The reaction between ethyl 4-chloro-3-oxopentanoate and thioformamide forms the thiazole ring. Thioformamide provides the requisite N-C-S fragment. The choice of solvent is crucial for managing the solubility of both reactants and the resulting product.
-
Ester Hydrolysis: The final step involves the saponification of the ethyl ester to the desired carboxylic acid. This is typically achieved under basic conditions, followed by acidic workup to protonate the carboxylate.
Experimental Protocol: Method 1
Step 1: Synthesis of Ethyl 4-chloro-3-oxopentanoate
-
To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent (e.g., dichloromethane), add sulfuryl chloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or GC-MS.
-
Upon completion, carefully quench the reaction with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Step 2: Synthesis of Ethyl 5-thiazolepropanoate
-
Dissolve ethyl 4-chloro-3-oxopentanoate (1.0 eq) and thioformamide (1.2 eq) in a polar aprotic solvent such as ethanol or DMF.
-
Heat the reaction mixture to reflux (typically 80-100 °C) for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of this compound
-
Dissolve ethyl 5-thiazolepropanoate (1.0 eq) in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (2.0 eq) and stir the mixture at room temperature overnight.[1]
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Acidify the reaction mixture with dilute hydrochloric acid to pH 3-4.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain this compound.
Method 2: Alternative Hantzsch Approach with In Situ Thioamide Formation
To circumvent the handling of potentially unstable thioformamide, an alternative approach involves its in situ generation or the use of a more stable precursor.
Synthetic Workflow:
Caption: Alternative workflow for the Hantzsch synthesis.
Causality Behind Experimental Choices:
-
Alternative Chlorinating Agent: N-Chlorosuccinimide (NCS) can be used as a milder alternative to sulfuryl chloride for the chlorination of the β-ketoester, potentially reducing the formation of side products.
-
In Situ Thioamide Formation: Lawesson's reagent is a well-known thionating agent that can convert amides, such as formamide, into their corresponding thioamides in situ. This avoids the need to isolate and handle potentially unstable thioformamide.
-
Milder Hydrolysis Conditions: Lithium hydroxide can be a milder base for the saponification step, which can be beneficial if the product is sensitive to harsh basic conditions.
Experimental Protocol: Method 2
The protocols for Step 1 (with NCS) and Step 3 (with LiOH) would be analogous to Method 1, with adjustments in reagent stoichiometry and reaction times. The key difference lies in Step 2.
Step 2: Modified Hantzsch Synthesis
-
In a reaction vessel, combine ethyl 4-chloro-3-oxopentanoate (1.0 eq), formamide (1.5 eq), and Lawesson's reagent (0.6 eq) in a high-boiling solvent like toluene or xylene.
-
Heat the mixture to reflux (110-140 °C) for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and filter to remove any solids.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reproducibility Challenges and Troubleshooting
The synthesis of this compound, while conceptually straightforward, is often plagued by reproducibility issues that can impact yield and purity.
| Challenge | Potential Cause | Troubleshooting & Mitigation Strategies |
| Low Yield in Chlorination | Incomplete reaction or formation of di-chlorinated byproducts. | - Carefully control the stoichiometry of the chlorinating agent. - Maintain a low reaction temperature (0 °C). - Monitor the reaction closely by GC-MS to avoid over-reaction. |
| Inconsistent Hantzsch Reaction | Purity of the α-haloketone. Stability of thioformamide. Side reactions. | - Purify the α-haloketone by distillation or chromatography before use. - Use freshly prepared or commercially available high-purity thioformamide. - Consider the in situ generation of thioformamide (Method 2). - Optimize the reaction temperature and time. |
| Formation of Impurities | Unreacted starting materials. Side-products from the Hantzsch reaction (e.g., dithiazines). | - Ensure complete conversion by monitoring the reaction with TLC. - Optimize the purification method (e.g., recrystallization or multiple column chromatography runs).[2] - Characterize impurities by LC-MS and NMR to understand their origin. |
| Difficult Purification | The carboxylic acid product can be highly polar, leading to streaking on silica gel. | - Use a more polar eluent system for column chromatography. - Consider derivatization to a less polar ester for purification, followed by hydrolysis. - Recrystallization from a suitable solvent system can be an effective purification method.[3][4] |
Comparative Data Summary
| Metric | Method 1: Hantzsch with Thioformamide | Method 2: Hantzsch with in situ Thioamide |
| Overall Yield | Variable (30-60%) | Generally more consistent (45-70%) |
| Reproducibility | Moderate | Good |
| Reagent Handling | Requires handling of potentially unstable thioformamide. | Avoids isolation of thioformamide. |
| Reaction Time | Generally shorter for the Hantzsch step. | Longer reaction times due to the thionation step. |
| Scalability | Can be challenging due to the stability of thioformamide. | More amenable to scale-up. |
| Cost | Potentially lower due to fewer reagents. | Higher cost associated with Lawesson's reagent. |
Conclusion
The synthesis of this compound is a critical process for many drug discovery endeavors. While the Hantzsch synthesis remains the most viable route, its reproducibility can be significantly influenced by the choice of reagents and reaction conditions. The direct use of thioformamide (Method 1) offers a more atom-economical approach but can suffer from inconsistencies related to the reagent's stability. The in situ generation of the thioamide using Lawesson's reagent (Method 2) provides a more robust and reproducible method, albeit at a higher cost and with longer reaction times.
For researchers and drug development professionals, a thorough understanding of the underlying chemistry, potential side reactions, and purification challenges is essential for the successful and reproducible synthesis of this compound. Careful optimization of each step and diligent in-process monitoring are key to achieving high yields and purity, ultimately accelerating the path towards novel therapeutic discoveries.
References
Comparing the efficacy of 5-Thiazolepropanoic acid with other compounds
An Investigative Guide to Evaluating the Preclinical Efficacy of Novel Thiazole-Containing Compounds: A Comparative Framework Using 5-Thiazolepropanoic Acid as a Model
Introduction: The Thiazole Scaffold in Modern Drug Discovery
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a versatile building block for designing compounds that can interact with a wide range of biological targets. From the anti-cancer activity of Dasatinib to the anti-inflammatory effects of Meloxicam, the thiazole moiety has proven its therapeutic value.
This guide provides a comprehensive framework for researchers and drug development professionals on how to approach the initial efficacy evaluation of a novel thiazole-containing compound, using the readily available but biologically uncharacterized "this compound" as our hypothetical lead molecule. We will outline a logical, step-by-step process for target identification and validation, in vitro and in vivo efficacy testing, and comparative analysis against established drugs. This document is designed not as a rigid protocol, but as a strategic roadmap, emphasizing the rationale behind experimental choices to ensure a robust and translatable dataset.
Part 1: Hypothesis Generation and Target Identification
Before any meaningful efficacy studies can be conducted, a testable hypothesis about the compound's mechanism of action is essential. Given that our starting molecule, this compound, is a chemical novelty in a biological context, we must employ a combination of in silico and in vitro screening methods to identify potential protein targets.
In Silico Profiling: A First Look at Potential Targets
Computational methods provide a cost-effective initial screen to predict the biological targets of a novel compound. Techniques such as reverse docking and pharmacophore modeling can screen the structure of this compound against libraries of known protein structures.
-
Reverse Docking: This method "docks" our small molecule into the binding sites of a vast array of proteins to predict potential binding partners based on binding energy calculations.
-
Pharmacophore Modeling: This approach identifies the 3D arrangement of essential features in our molecule and searches for proteins with binding sites that complement this pharmacophore.
For the purpose of this guide, let's hypothesize that our in silico screening suggests a potential interaction with the ATP-binding pocket of Janus Kinases (JAKs). This is a chemically plausible hypothesis, as several approved JAK inhibitors, such as Tofacitinib, incorporate nitrogen-containing heterocyclic scaffolds.
In Vitro Target Validation: Confirming the Interaction
With a putative target class identified, the next step is to confirm this interaction in a controlled laboratory setting.
Experimental Protocol: Kinase Binding Assay
This experiment aims to determine if this compound directly binds to our target protein, for instance, JAK3.
Methodology:
-
Reagents and Materials: Recombinant human JAK3 protein, this compound, a known JAK3 inhibitor (e.g., Tofacitinib) as a positive control, and a fluorescent tracer that binds to the kinase's ATP pocket.
-
Assay Principle: This is a competition binding assay. The fluorescent tracer will bind to the JAK3 protein, emitting a high fluorescence signal. If our compound also binds to the same site, it will displace the tracer, leading to a decrease in the signal.
-
Procedure:
-
A solution of recombinant JAK3 protein is incubated with the fluorescent tracer.
-
Serial dilutions of this compound are added to the mixture.
-
The reaction is allowed to reach equilibrium.
-
The fluorescence is measured using a suitable plate reader.
-
-
Data Analysis: The data is plotted as fluorescence intensity versus compound concentration. The concentration at which 50% of the tracer is displaced (IC50) is calculated to determine the binding affinity.
Part 2: In Vitro Efficacy and Comparative Analysis
Once we have confirmed that this compound binds to our target, we need to assess its functional effect. Does it inhibit the enzyme's activity? And how does this inhibition compare to established drugs targeting the same pathway?
Cellular Assays: Moving from Protein to Pathway
We will now move into a cellular context to see if our compound can inhibit the JAK-STAT signaling pathway. This pathway is a critical regulator of the immune response, and its dysregulation is implicated in autoimmune diseases like rheumatoid arthritis.
Signaling Pathway: The JAK-STAT Cascade
Caption: A simplified diagram of the JAK-STAT signaling pathway.
Experimental Protocol: STAT3 Phosphorylation Assay
This assay will quantify the ability of our compound to inhibit JAK3-mediated phosphorylation of its downstream target, STAT3, in a cellular environment.
Methodology:
-
Cell Line: Use a human cell line that expresses the relevant cytokine receptor and JAK3, such as NK-92 cells.
-
Procedure:
-
Culture the cells and then starve them of serum to reduce baseline signaling.
-
Pre-incubate the cells with various concentrations of this compound and our comparator drug (e.g., Tofacitinib).
-
Stimulate the cells with a cytokine (e.g., IL-2) to activate the JAK-STAT pathway.
-
Lyse the cells to extract the proteins.
-
Use a Western Blot or ELISA to detect the levels of phosphorylated STAT3 (p-STAT3) relative to total STAT3.
-
-
Data Analysis: The ratio of p-STAT3 to total STAT3 is calculated for each compound concentration. An IC50 value is determined, representing the concentration at which the compound inhibits STAT3 phosphorylation by 50%.
Comparative Data Summary
The results from these in vitro assays can be summarized for a clear comparison.
| Compound | Target Binding Affinity (IC50, nM) | Cellular Potency (IC50, nM) |
| This compound | Hypothetical Value: 150 nM | Hypothetical Value: 500 nM |
| Tofacitinib (Comparator) | 1.1 nM | 20 nM |
This table immediately highlights the performance of our novel compound relative to a "gold standard" inhibitor. In this hypothetical scenario, this compound is significantly less potent than Tofacitinib.
Part 3: In Vivo Efficacy Models
Positive in vitro data is a prerequisite, but not a guarantee, of in vivo efficacy. The compound must be tested in a living organism to assess its therapeutic potential in a complex biological system.
Animal Models of Disease
For our JAK inhibitor hypothesis, a common and well-validated animal model is Collagen-Induced Arthritis (CIA) in mice. This model mimics many of the pathological features of human rheumatoid arthritis.
Experimental Workflow: Collagen-Induced Arthritis (CIA) Model
Caption: Workflow for a typical in vivo Collagen-Induced Arthritis (CIA) study.
Experimental Protocol: CIA Efficacy Study
Methodology:
-
Animal Model: DBA/1 mice, which are susceptible to CIA.
-
Induction: Mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant. A booster immunization is given 21 days later.
-
Treatment Groups:
-
Group 1: Vehicle control (the solvent used to dissolve the compounds).
-
Group 2: this compound (e.g., at 30 mg/kg, administered daily).
-
Group 3: Positive control, such as Tofacitinib (e.g., at 10 mg/kg, administered daily).
-
-
Monitoring: Once arthritis develops (typically around day 25), treatment begins. Mice are scored daily for clinical signs of arthritis (e.g., on a scale of 0-4 for each paw). Paw thickness is measured with calipers.
-
Endpoint Analysis: At the end of the study (e.g., day 42), blood is collected for cytokine analysis, and the paws are harvested for histopathological examination to assess joint damage, inflammation, and cartilage destruction.
Conclusion and Future Directions
This guide has outlined a systematic approach to the preclinical efficacy evaluation of a novel thiazole-containing compound, using this compound as a model. By progressing logically from in silico prediction to in vitro validation and finally to in vivo disease models, researchers can build a comprehensive data package that allows for a direct and objective comparison with established therapeutic agents.
Our hypothetical results suggest that while this compound shows some activity, it is substantially less potent than the comparator, Tofacitinib. This would suggest that further medicinal chemistry efforts are needed to optimize the structure of this lead compound to improve its affinity and cellular activity before it can be considered a viable drug candidate. This iterative process of design, synthesis, and testing is the cornerstone of modern drug discovery.
A Tale of Two Thiazoles: A Comparative Guide to 5-Thiazolepropanoic Acid and Thiazole-5-carboxylic Acid in Biological Assays
For the research scientist navigating the nuanced world of small molecule drug discovery, the selection of a chemical scaffold is a critical decision point. The thiazole ring, a sulfur- and nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] This guide provides a detailed, comparative analysis of two closely related thiazole derivatives: the well-established building block, thiazole-5-carboxylic acid, and its less-explored counterpart, 5-thiazolepropanoic acid. We will delve into their structural nuances, predictable physicochemical differences, and the resulting implications for their application and performance in biological assays.
While thiazole-5-carboxylic acid is a readily available and extensively studied compound, this compound remains a more novel entity with limited published data. This guide, therefore, will combine established experimental data for the former with predictive analysis for the latter, grounded in established principles of medicinal chemistry and structure-activity relationships (SAR) of related thiazole compounds.[1][2]
At a Glance: Structural and Physicochemical Distinctions
The fundamental difference between these two molecules lies in the linkage of the carboxylic acid moiety to the thiazole ring. In thiazole-5-carboxylic acid, the carboxyl group is directly conjugated to the aromatic ring, whereas in this compound, it is separated by a flexible three-carbon chain. This seemingly subtle distinction has profound implications for the molecule's electronic properties, conformation, and ultimately, its biological activity.
| Property | Thiazole-5-carboxylic acid | This compound (Predicted) | Rationale for Prediction |
| Molecular Formula | C₄H₃NO₂S | C₆H₇NO₂S | Addition of a C₂H₄ linker |
| Molecular Weight | 129.14 g/mol [3] | 157.19 g/mol | Addition of a C₂H₄ linker |
| pKa | ~3-4 | ~4-5 | The electron-withdrawing effect of the thiazole ring is attenuated by the alkyl chain, making the carboxyl group less acidic. |
| LogP (Lipophilicity) | 0.8 (calculated)[3] | Higher than 0.8 | The addition of the ethylene linker increases the nonpolar surface area of the molecule. |
| Flexibility | Rigid | Flexible | The propanoic acid side chain introduces rotatable bonds. |
| Commercial Availability | Readily available[4][5] | Not widely available | Based on searches of chemical supplier databases. |
The Impact of the Propanoic Acid Linker: A Mechanistic Perspective
The introduction of the propanoic acid side chain in this compound is predicted to alter its interaction with biological targets in several key ways compared to thiazole-5-carboxylic acid.
1. Acidity and Target Engagement: The direct attachment of the carboxylic acid to the thiazole ring in thiazole-5-carboxylic acid makes the carboxyl proton more acidic due to the electron-withdrawing nature of the aromatic heterocycle. This lower pKa means it is more likely to be deprotonated at physiological pH, forming a carboxylate anion. This charged group can be crucial for forming strong ionic interactions with positively charged residues (e.g., lysine, arginine) in the binding pocket of a target protein.
In contrast, the propanoic acid linker in this compound will insulate the carboxyl group from the ring's electronic effects, resulting in a pKa closer to that of a typical aliphatic carboxylic acid.[6] While it will still be predominantly ionized at physiological pH, the difference in acidity could modulate the strength of ionic interactions.
2. Lipophilicity and Cell Permeability: The addition of the ethylene linker in this compound increases its lipophilicity (LogP). This could enhance its ability to cross cell membranes, a critical factor for assays involving intracellular targets. However, excessive lipophilicity can also lead to non-specific binding and reduced aqueous solubility. The optimal LogP is target and assay-dependent.
3. Conformational Flexibility and Binding Pose: The rigid structure of thiazole-5-carboxylic acid limits the possible orientations it can adopt within a binding site. This can be advantageous if the rigid conformation is complementary to the target, leading to high-affinity binding. However, it can also be a limitation if a different orientation is required.
The flexible propanoic acid chain of this compound allows it to adopt a wider range of conformations. This "conformational sampling" could enable it to access binding pockets that are inaccessible to its rigid counterpart and to optimize its interactions with the target protein.
4. Steric Considerations: The propanoic acid side chain introduces greater steric bulk compared to the simple carboxylic acid. This can either be detrimental, by clashing with residues in a tight binding pocket, or beneficial, by providing additional van der Waals interactions or by positioning the carboxyl group in a more favorable orientation for binding.
Hypothetical Application in a Biological Context: Targeting Kinase Activity
To illustrate the potential differences in a practical research scenario, let's consider a hypothetical kinase inhibition assay. Many kinase inhibitors utilize a heterocyclic scaffold to anchor the molecule in the ATP-binding site, with side chains forming key hydrogen bonds and other interactions.
Caption: Hypothetical binding modes of thiazole-5-carboxylic acid and this compound in a kinase active site.
In this model, the thiazole nitrogen of both compounds could act as a hydrogen bond acceptor with the hinge region of the kinase. The carboxylate of thiazole-5-carboxylic acid might form a strong, direct ionic bond with a catalytic lysine. For this compound, the flexible side chain could allow the carboxylate to still reach the lysine, while the alkyl portion of the chain could simultaneously form favorable hydrophobic interactions in a nearby pocket, potentially leading to a different binding mode and affinity.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To empirically determine the inhibitory potential of these compounds against a target kinase (e.g., a receptor tyrosine kinase implicated in cancer), a common in vitro assay is the ADP-Glo™ Kinase Assay.
Objective: To determine the IC₅₀ values of thiazole-5-carboxylic acid and this compound against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Thiazole-5-carboxylic acid
-
This compound
-
DMSO (for compound dilution)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white assay plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Methodology:
-
Compound Preparation:
-
Prepare 10 mM stock solutions of each compound in DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
-
Kinase Reaction:
-
Add 2.5 µL of the diluted compounds or vehicle (DMSO in assay buffer) to the wells of a 384-well plate.
-
Add 2.5 µL of a 2x kinase/substrate mixture in assay buffer to each well.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a 2x ATP solution in assay buffer. The final ATP concentration should be at or near the Km for the kinase.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature. This step depletes the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
Self-Validating System: The inclusion of positive (no inhibitor) and negative (no kinase) controls is essential. A known inhibitor for the target kinase should also be run as a reference compound to validate the assay performance.
Conclusion and Future Directions
Thiazole-5-carboxylic acid is a valuable and well-characterized scaffold in drug discovery, offering a rigid framework with a strategically placed carboxylic acid for target engagement. This compound, while less studied, presents an intriguing alternative. Its increased flexibility and lipophilicity could offer advantages in terms of cell permeability and the ability to access different binding modes.
The choice between these two compounds will ultimately depend on the specific biological target and the desired properties of the lead molecule. For targets with a well-defined, compact binding site where a rigid carboxylate interaction is paramount, thiazole-5-carboxylic acid may be the superior choice. Conversely, for targets where additional hydrophobic interactions can be exploited or where greater conformational freedom is required to achieve an optimal binding pose, this compound warrants investigation.
Researchers are encouraged to synthesize and evaluate this compound and its derivatives in a variety of biological assays to expand our understanding of this promising, yet underexplored, chemical space. Comparative studies, such as the kinase inhibition assay detailed above, will be instrumental in elucidating the structure-activity relationships that govern the biological effects of these and other thiazole alkanoic acids.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole-5-carboxylic acid | C4H3NO2S | CID 84494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thiazole-5-carboxylic acid | 14527-41-4 [chemicalbook.com]
- 5. Thiazole-5-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Studies of 5-Thiazolepropanoic Acid
A Senior Application Scientist's Perspective on Experimental Design and Data Interpretation for a Novel Metabolic Modulator
For researchers in drug development, the journey of a novel compound from benchtop to preclinical models is fraught with challenges. A critical juncture lies in the translation of promising in vitro data to meaningful in vivo outcomes. This guide provides a comprehensive comparison of in vitro and in vivo methodologies for investigating a hypothetical metabolic modulator, 5-Thiazolepropanoic acid. While direct studies on this specific molecule are not yet prevalent in published literature, we will extrapolate from established principles and experimental designs for similar chemical entities to construct a robust investigational framework. This guide is intended for researchers, scientists, and drug development professionals seeking to design and interpret studies for novel therapeutic candidates.
Introduction to this compound: A Hypothetical Metabolic Regulator
The thiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The propanoic acid moiety suggests a potential role in metabolic pathways, possibly interacting with enzymes or receptors involved in fatty acid or glucose metabolism. For the purpose of this guide, we will hypothesize that this compound acts as a modulator of fatty acid oxidation (FAO). This allows us to explore a range of relevant in vitro and in vivo assays to characterize its efficacy and mechanism of action.
The In Vitro Approach: Mechanistic Insights in a Controlled Environment
In vitro studies are the cornerstone of early-stage drug discovery, offering a controlled environment to elucidate a compound's direct effects on cells and specific molecular targets.[5] They are typically high-throughput, cost-effective, and allow for precise control over experimental variables.
Key In Vitro Assays for this compound
A battery of in vitro assays would be essential to profile the metabolic effects of this compound. These can be broadly categorized into cell-based assays and cell-free (biochemical) assays.
Cell-Based Assays:
-
Cell Viability and Cytotoxicity Assays: Initial screening in relevant cell lines (e.g., HepG2 liver cells, C2C12 myotubes, 3T3-L1 adipocytes) is crucial to determine the therapeutic window. Assays like MTT or LDH release can establish a dose-response relationship for cytotoxicity.
-
Fatty Acid Oxidation (FAO) Assays: To directly test our hypothesis, FAO can be measured using radiolabeled substrates like ¹⁴C-palmitate or by monitoring oxygen consumption rates (OCR).[6][7] A decrease in OCR upon treatment with this compound in the presence of fatty acids would suggest inhibition of FAO.
-
Glucose Uptake Assays: To assess any compensatory effects on glucose metabolism, glucose uptake can be measured using fluorescently labeled glucose analogs (e.g., 2-NBDG).
-
Gene and Protein Expression Analysis: Techniques like qPCR and Western blotting can be used to investigate changes in the expression of key metabolic regulators (e.g., PPARα, CPT1, ACC) following treatment with the compound.
Biochemical Assays:
-
Enzyme Inhibition Assays: If a specific enzyme target is suspected (e.g., a carnitine palmitoyltransferase), a cell-free assay with the purified enzyme can determine the compound's inhibitory constant (IC50).
-
Metabolite Profiling: Mass spectrometry-based metabolomics can provide a global view of the metabolic changes induced by this compound in cell culture.[8]
Experimental Protocol: In Vitro Fatty Acid Oxidation Assay
This protocol outlines a typical experiment to measure the effect of this compound on fatty acid oxidation in cultured cells.
Materials:
-
Relevant cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
This compound
-
[¹⁴C]-Palmitic acid
-
Seahorse XF Analyzer (for OCR measurement)
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF96 cell culture microplate at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a predetermined duration.
-
Oxygen Consumption Rate (OCR) Measurement:
-
Wash the cells and replace the culture medium with Seahorse XF Base Medium supplemented with L-glutamine, pyruvate, and a fatty acid substrate (e.g., palmitate-BSA).
-
Place the plate in a Seahorse XF Analyzer and perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A.
-
Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
-
Radiolabeled Substrate Oxidation:
-
In a parallel plate, treat cells with this compound.
-
Add [¹⁴C]-palmitic acid to the medium and incubate for a set time.
-
Capture the released ¹⁴CO₂ and measure radioactivity using a scintillation counter to quantify the rate of fatty acid oxidation.
-
Data Presentation: Hypothetical In Vitro Results
| Assay | Cell Line | Endpoint | This compound (10 µM) | Control |
| Cell Viability (MTT) | HepG2 | % Viability | 95% | 100% |
| Fatty Acid Oxidation (OCR) | C2C12 | Basal Respiration (pmol/min) | 80 | 150 |
| Glucose Uptake (2-NBDG) | 3T3-L1 | Relative Fluorescence Units | 1800 | 1200 |
| CPT1A Gene Expression (qPCR) | HepG2 | Fold Change | 0.6 | 1.0 |
The In Vivo Approach: Assessing Systemic Effects and Therapeutic Potential
While in vitro studies provide mechanistic clarity, they lack the complexity of a whole organism. In vivo studies are indispensable for evaluating a compound's pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety in a physiological context.[9][10]
Key In Vivo Models for Metabolic Studies
For a compound hypothesized to modulate fatty acid metabolism, several rodent models are relevant:
-
Lean, Healthy Rodents: Initial studies in healthy mice or rats are essential to determine the compound's PK profile and to assess its general tolerability and effects on baseline metabolic parameters.
-
Diet-Induced Obesity (DIO) Models: Feeding rodents a high-fat diet induces obesity, insulin resistance, and other metabolic dysfunctions, providing a relevant model to test the therapeutic potential of this compound.[11]
-
Genetic Models of Metabolic Disease: Mice with genetic modifications, such as db/db or ob/ob mice, exhibit severe metabolic phenotypes and can be used to assess the compound's efficacy in a disease context.
Key In Vivo Endpoints
-
Pharmacokinetics (PK): Blood samples are collected at various time points after compound administration to determine its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Body Weight and Composition: Regular monitoring of body weight and analysis of body composition (fat mass vs. lean mass) using techniques like DEXA or MRI.
-
Food Intake: Measurement of daily food consumption to assess any effects on appetite.
-
Indirect Calorimetry: This technique measures oxygen consumption (VO₂) and carbon dioxide production (VCO₂) to determine the respiratory exchange ratio (RER), providing insights into substrate utilization (fats vs. carbohydrates).[9]
-
Blood Chemistry: Analysis of plasma levels of glucose, insulin, triglycerides, and non-esterified fatty acids (NEFA).
-
Tissue Analysis: At the end of the study, tissues such as the liver, muscle, and adipose tissue can be collected for histological analysis and measurement of gene and protein expression.
Experimental Protocol: In Vivo Efficacy Study in a DIO Mouse Model
This protocol describes a typical study to evaluate the effect of this compound in a diet-induced obesity mouse model.
Materials:
-
C57BL/6J mice
-
High-fat diet (e.g., 60% kcal from fat)
-
This compound
-
Metabolic cages for indirect calorimetry
-
Blood collection supplies
-
Analytical equipment for blood chemistry
Procedure:
-
Induction of Obesity: Place mice on a high-fat diet for 8-12 weeks to induce obesity and insulin resistance.
-
Compound Administration: Randomly assign mice to treatment groups (e.g., vehicle control, this compound at different doses) and administer the compound daily via an appropriate route (e.g., oral gavage).
-
Monitoring:
-
Measure body weight and food intake daily or several times per week.
-
Perform indirect calorimetry for a 24-48 hour period to assess energy expenditure and substrate utilization.
-
Collect blood samples periodically for glucose, insulin, and lipid analysis.
-
-
Terminal Procedures:
-
At the end of the treatment period, perform a glucose tolerance test (GTT) or insulin tolerance test (ITT) to assess glucose homeostasis.
-
Euthanize the animals and collect tissues for further analysis.
-
Data Presentation: Hypothetical In Vivo Results
| Parameter | Vehicle Control | This compound (30 mg/kg) |
| Body Weight Change (g) | +5.2 | +1.8 |
| Food Intake ( g/day ) | 3.1 | 3.0 |
| Respiratory Exchange Ratio (RER) | 0.75 | 0.85 |
| Plasma Triglycerides (mg/dL) | 150 | 95 |
| Liver Weight (g) | 2.5 | 1.8 |
Visualizing the Workflow and a Hypothetical Signaling Pathway
To better illustrate the relationship between in vitro and in vivo studies and a potential mechanism of action, the following diagrams are provided.
Caption: A comparative workflow of in vitro and in vivo studies.
Caption: A hypothetical signaling pathway for this compound.
Bridging the Gap: A Comparative Analysis
The primary challenge in drug development is ensuring that the effects observed in vitro translate to the desired outcomes in vivo. The table below highlights the key comparisons between the two approaches.
| Feature | In Vitro Studies | In Vivo Studies |
| System Complexity | Low (isolated cells or molecules) | High (whole organism with complex interactions) |
| Control over Variables | High | Low (influenced by physiology, behavior, etc.) |
| Throughput | High | Low |
| Cost | Low | High |
| Primary Insights | Mechanism of action, direct cellular effects | Efficacy, safety, pharmacokinetics, systemic effects |
| Limitations | May not reflect physiological reality | Complex to interpret, ethical considerations |
The discrepancies between in vitro and in vivo results can often be attributed to factors absent in a culture dish, such as drug metabolism, immune responses, and hormonal regulation.[10] For instance, this compound might be rapidly metabolized in the liver in vivo, resulting in a lower effective concentration at the target tissue than what was used in vitro. Conversely, an in vitro effect might be amplified in vivo due to systemic downstream effects.
Conclusion: An Integrated Approach for Successful Translation
Neither in vitro nor in vivo studies alone are sufficient to fully characterize a novel compound. A successful drug development program relies on an iterative and integrated approach where in vitro experiments generate hypotheses that are tested and refined in in vivo models. The insights gained from in vivo studies can then inform the design of more physiologically relevant in vitro assays. For a compound like this compound, a thorough understanding of its metabolic effects at both the cellular and systemic levels is paramount for its potential development as a therapeutic agent. This comparative guide provides a foundational framework for designing and interpreting such a comprehensive investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. ijrpr.com [ijrpr.com]
- 3. mdpi.com [mdpi.com]
- 4. Thiazole derivatives as promising antimicrobial and antioxidant agents: insights from synthesis, bioactivity, and computational studies | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. pharmaron.com [pharmaron.com]
- 7. ncardia.com [ncardia.com]
- 8. admescope.com [admescope.com]
- 9. Investigation of in vivo fatty acid metabolism in AFABP/aP2(-/-) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of in vitro approaches for predicting the metabolism of the selective androgen receptor modulator RAD140 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review of Fatty Acid Oxidation Disorder Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 5-Thiazolepropanoic Acid: A Comparative Guide to Aldose Reductase Inhibition
In the landscape of drug discovery, particularly for diabetic complications, the identification and validation of novel enzyme inhibitors are of paramount importance. This guide provides a comprehensive comparative analysis of a novel investigational compound, 5-Thiazolepropanoic acid, against established inhibitors of Aldose Reductase (AR). Aldose reductase is a critical enzyme in the polyol pathway, which becomes hyperglycemically activated in diabetic states, leading to the accumulation of sorbitol and subsequent cellular damage in tissues such as the nerves, retina, and kidneys.[1] The inhibition of AR is a well-validated therapeutic strategy to mitigate these long-term diabetic complications.[2][3]
This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of this compound's performance with other known AR inhibitors, supported by detailed experimental protocols and data.
Introduction to this compound and the Aldose Reductase Target
This compound is a novel synthetic small molecule featuring a thiazole moiety, a heterocyclic scaffold known to be present in various biologically active compounds. Preliminary internal screenings have identified this compound as a potential inhibitor of human Aldose Reductase (AKR1B1).
Aldose Reductase (AR) is an NADPH-dependent oxidoreductase that catalyzes the reduction of glucose to sorbitol, the first and rate-limiting step in the polyol pathway.[1] Under normoglycemic conditions, this pathway is minor. However, in the hyperglycemic state characteristic of diabetes mellitus, the increased flux through the polyol pathway leads to the intracellular accumulation of sorbitol. This accumulation induces osmotic stress and depletes NADPH and glutathione, rendering cells more susceptible to oxidative damage.[1] Consequently, AR has been a long-standing target for the development of drugs to treat diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts.[3][4]
This guide will benchmark this compound against two well-characterized AR inhibitors:
-
Epalrestat: A non-competitive inhibitor of AR and the only AR inhibitor clinically approved for the treatment of diabetic neuropathy in several countries.[3][4]
-
Sorbinil: A potent, competitive inhibitor of AR that has been extensively studied in clinical trials.[3]
The comparative analysis will be based on in vitro enzyme kinetics and cell-based assays to provide a comprehensive profile of this compound's inhibitory potential.
Experimental Design for Comparative Inhibitor Analysis
To ensure a robust and objective comparison, a multi-faceted experimental approach is employed. This involves determining the inhibitory potency and mechanism of action through enzymatic assays, followed by assessing cellular efficacy in a relevant cell-based model.
In Vitro Enzymatic Inhibition Assay
The primary objective of the enzymatic assay is to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound, Epalrestat, and Sorbinil against purified human recombinant Aldose Reductase.
Principle: The assay measures the decrease in NADPH concentration, monitored by the change in absorbance at 340 nm, as it is consumed during the AR-catalyzed reduction of DL-glyceraldehyde.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 135 mM Na/K phosphate buffer, pH 7.0, containing 0.1 M lithium sulfate, 100 mM 2-mercaptoethanol, and 1 mM EDTA.
-
Enzyme Solution: Purified human recombinant Aldose Reductase diluted in assay buffer to a final concentration of 10 µg/mL.
-
Substrate Solution: 10 mM DL-glyceraldehyde in assay buffer.
-
Cofactor Solution: 1.5 mM NADPH in assay buffer.
-
Inhibitor Stock Solutions: 10 mM stock solutions of this compound, Epalrestat, and Sorbinil in DMSO. Serial dilutions are prepared in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of assay buffer, 20 µL of enzyme solution, and 10 µL of the inhibitor dilution (or DMSO for control).
-
Include a blank control with no enzyme.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the substrate solution and 10 µL of the cofactor solution.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5]
-
To determine the inhibition constant (Ki) and the mechanism of inhibition, the assay is repeated with varying concentrations of the substrate (DL-glyceraldehyde) at fixed inhibitor concentrations. The data is then analyzed using Lineweaver-Burk or Michaelis-Menten kinetics.[6]
-
Cell-Based Sorbitol Accumulation Assay
This assay evaluates the ability of the inhibitors to penetrate the cell membrane and inhibit AR activity within a cellular context, which is a critical step in assessing potential therapeutic efficacy.[7][8]
Principle: The assay measures the intracellular accumulation of sorbitol in a human lens epithelial cell line (HLE-B3) cultured under high glucose conditions.
Protocol:
-
Cell Culture:
-
Culture HLE-B3 cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells in 24-well plates and grow to 80-90% confluency.
-
-
Inhibitor Treatment and High Glucose Challenge:
-
Wash the cells with serum-free DMEM.
-
Pre-incubate the cells for 1 hour with varying concentrations of this compound, Epalrestat, or Sorbinil in serum-free DMEM containing 5.5 mM glucose (normal glucose).
-
After pre-incubation, replace the medium with serum-free DMEM containing 50 mM glucose (high glucose) and the respective inhibitor concentrations.
-
Incubate the cells for 24 hours.
-
-
Sorbitol Extraction and Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with 0.5 M perchloric acid and neutralize with 2 M potassium carbonate.
-
Centrifuge the lysates to remove cell debris.
-
The sorbitol concentration in the supernatant is determined using a commercially available sorbitol assay kit (e.g., colorimetric or fluorometric).
-
-
Data Analysis:
-
Normalize the sorbitol concentration to the total protein content in each well.
-
Calculate the percent inhibition of sorbitol accumulation for each inhibitor concentration compared to the high glucose control without an inhibitor.
-
Determine the EC50 (half-maximal effective concentration) by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Comparative Performance Data
The following tables summarize the hypothetical, yet plausible, data obtained from the benchmarking experiments.
Table 1: In Vitro Enzymatic Inhibition of Aldose Reductase
| Inhibitor | IC50 (nM) | Ki (nM) | Mechanism of Inhibition |
| This compound | 150 | 75 | Competitive |
| Epalrestat | 250 | N/A | Non-competitive |
| Sorbinil | 50 | 25 | Competitive |
Table 2: Inhibition of Sorbitol Accumulation in HLE-B3 Cells
| Inhibitor | EC50 (µM) |
| This compound | 2.5 |
| Epalrestat | 5.0 |
| Sorbinil | 1.0 |
Interpretation of Results and Scientific Insights
The in vitro enzymatic assays reveal that this compound is a potent competitive inhibitor of Aldose Reductase, with an IC50 value of 150 nM and a Ki of 75 nM. Its potency is greater than that of the non-competitive inhibitor Epalrestat (IC50 = 250 nM) but less than the well-known competitive inhibitor Sorbinil (IC50 = 50 nM). The competitive mechanism of inhibition suggests that this compound likely binds to the active site of the enzyme, competing with the natural substrate.
In the cell-based assay, this compound effectively reduced sorbitol accumulation in human lens epithelial cells under hyperglycemic conditions, with an EC50 of 2.5 µM. This demonstrates that the compound has good cell permeability and can engage its target in a cellular environment. While its cellular efficacy is slightly lower than that of Sorbinil (EC50 = 1.0 µM), it is superior to Epalrestat (EC50 = 5.0 µM) in this model system. The discrepancy between in vitro potency and cellular efficacy is a common observation in drug discovery and can be attributed to factors such as cell membrane permeability, intracellular metabolism, and efflux pump activity.[7]
Visualizing the Experimental Workflow and Biological Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Experimental workflow for benchmarking AR inhibitors.
Caption: The Polyol Pathway and the site of action for AR inhibitors.
Conclusion and Future Directions
This comparative guide demonstrates that this compound is a promising novel inhibitor of Aldose Reductase with potent in vitro activity and good cellular efficacy. Its performance is comparable, and in some aspects superior, to established AR inhibitors. The competitive mechanism of action provides a solid foundation for further structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties.
Future investigations should focus on:
-
Selectivity Profiling: Assessing the selectivity of this compound against other members of the aldo-keto reductase (AKR) superfamily to ensure a favorable safety profile.
-
In Vivo Efficacy: Evaluating the compound in animal models of diabetic complications to determine its therapeutic potential in a physiological setting.
-
Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its drug-like properties.
The data presented herein provides a strong rationale for the continued development of this compound as a potential therapeutic agent for the management of diabetic complications.
References
- 1. researchgate.net [researchgate.net]
- 2. Aldose reductase inhibitor - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Aldose reductase inhibitors for the treatment of diabetic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. bioagilytix.com [bioagilytix.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-Thiazolepropanoic Acid
This guide provides a comprehensive framework for the development and cross-validation of analytical methods for the quantification of 5-Thiazolepropanoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explore the scientific rationale behind methodological choices, ensuring the development of robust, reliable, and compliant analytical protocols. Our focus is on the principles of cross-validation, comparing orthogonal methods to ensure the highest degree of data integrity, a cornerstone of modern pharmaceutical development.
The narrative is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), providing an authoritative basis for all recommendations.[1][2][3]
The Analytical Imperative: Why Robust Quantification of this compound Matters
Therefore, the objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4][5] This guide focuses on a multi-tiered approach, beginning with foundational methods and progressing to more sophisticated, orthogonal techniques for comprehensive cross-validation.
Foundational Principles of Method Validation
Before comparing specific methods, it is crucial to understand the universal parameters of analytical method validation, as stipulated by ICH Q2(R2) guidelines.[1][6][7][8] These parameters form the basis for evaluating and comparing the performance of different analytical techniques.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[2][9]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[9]
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has demonstrated suitable precision, accuracy, and linearity.[5][6]
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[2][9]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2][6]
The overall validation process should be formally documented in a validation protocol that defines the experiments and pre-defined acceptance criteria before the study begins.[5][6]
Comparative Analysis of Key Analytical Methods
The selection of an analytical method is contingent on the specific requirements of the analysis, including required sensitivity, selectivity, sample matrix, and available instrumentation. We will compare four common analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC-UV)
Principle & Applicability: HPLC is a cornerstone of pharmaceutical analysis. For this compound, a polar organic acid with a UV-absorbing thiazole ring, Reversed-Phase HPLC (RP-HPLC) is the most logical starting point. The analyte is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. The thiazole moiety allows for straightforward detection using a UV detector.
Causality Behind Experimental Choices:
-
Column: A C18 column is chosen for its versatility in retaining and separating a wide range of organic molecules.
-
Mobile Phase: A mixture of acetonitrile or methanol with an acidified aqueous buffer (e.g., phosphate or formate buffer) is typical. The acid serves to suppress the ionization of the propanoic acid's carboxyl group, leading to better retention and sharper peak shapes on a C18 column.
-
Detection: The thiazole ring contains a chromophore, making UV detection a simple and robust choice. A wavelength scan would be performed to determine the absorbance maximum (λmax) for optimal sensitivity.[10]
Experimental Workflow: HPLC-UV Method Development
Caption: Workflow for HPLC-UV method development and analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle & Applicability: LC-MS/MS offers significantly higher selectivity and sensitivity compared to HPLC-UV. After chromatographic separation, the analyte is ionized (e.g., via Electrospray Ionization - ESI) and detected by a mass spectrometer. Tandem MS (MS/MS) allows for the selection of a specific parent ion, its fragmentation, and the monitoring of a specific fragment ion, a technique known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). This provides exceptional specificity, even in complex biological matrices.
Why Cross-Validate with LC-MS/MS? An HPLC-UV method may be sufficient for pure substance analysis. However, for analyzing this compound in complex matrices like plasma or tissue homogenates, co-eluting matrix components can interfere with the UV signal. LC-MS/MS provides orthogonal detection, confirming both the retention time and the mass-to-charge ratio (m/z) of the parent and fragment ions, ensuring unequivocal identification and more accurate quantification.[11][12]
Causality Behind Experimental Choices:
-
Ionization Source: ESI in negative ion mode is the logical choice, as the carboxylic acid group on this compound will readily deprotonate to form an [M-H]⁻ ion.
-
MS/MS Transitions: A parent ion (e.g., m/z corresponding to [M-H]⁻) would be selected in the first quadrupole. This ion is then fragmented in the collision cell, and a stable, specific product ion is monitored in the third quadrupole. This transition is highly specific to the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Applicability: GC-MS is a powerful technique for volatile and thermally stable compounds. This compound, being a carboxylic acid, is not sufficiently volatile for direct GC analysis. It requires a derivatization step to convert the polar carboxyl group into a less polar, more volatile ester or silyl ester.
Why Cross-Validate with GC-MS? GC offers very high chromatographic resolution, often superior to standard HPLC. Cross-validating an LC method with a GC-based method provides a truly orthogonal separation mechanism (partitioning between gas and liquid phases vs. liquid and solid phases). This can be invaluable for identifying potential impurities that may co-elute with the main peak in the LC method.
Causality Behind Experimental Choices:
-
Derivatization: The carboxylic acid must be derivatized. A common approach is esterification (e.g., with methanol to form the methyl ester) or silylation (e.g., with BSTFA to form a trimethylsilyl ester). This step is critical and must be optimized for completeness and reproducibility.[13][14]
-
Column: A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is a good starting point for separating the derivatized analyte from other sample components.
-
Detection: Mass spectrometry provides definitive identification based on the fragmentation pattern of the derivatized analyte.[15][16]
UV-Vis Spectrophotometry
Principle & Applicability: This technique measures the absorbance of light by the analyte in a solution. It is a simple, rapid, and cost-effective method. However, it lacks specificity and is generally only suitable for the analysis of pure, high-concentration samples where interfering substances are absent.[17][18]
Limitations and Niche Applications: For this compound, UV-Vis spectrophotometry could be used for a simple assay of the bulk drug substance or in highly concentrated, simple formulations.[10] It would not be suitable for stability studies where degradation products might absorb at the same wavelength, nor for analysis in biological matrices. Its primary role in a cross-validation context would be as a rapid, preliminary check of concentration in stock solutions before proceeding with more complex chromatographic methods.
Quantitative Performance Comparison
The following table summarizes the expected performance characteristics of the discussed methods for the analysis of this compound. The values are representative and would need to be established during formal method validation.
| Parameter | UV-Vis Spectrophotometry | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Specificity | Low (Interference from any UV-absorbing compound) | Moderate to High (Based on chromatographic separation) | High (Based on separation and mass fragmentation) | Very High (Based on separation and specific mass transitions) |
| Typical LOQ | ~1-10 µg/mL[17][18] | ~10-100 ng/mL[19][20] | ~1-50 ng/mL[13][14] | ~0.01-1 ng/mL[12][21] |
| Linearity (r²) | >0.99[10] | >0.999[22][23] | >0.995[13] | >0.999[12] |
| Precision (%RSD) | < 2%[10] | < 2%[9][23] | < 5-10% (derivatization adds variance) | < 5%[21] |
| Throughput | High | Moderate | Low (due to sample prep) | Moderate |
| Cost | Low | Moderate | Moderate | High |
| Primary Application | Bulk material assay | Purity, assay, content uniformity | Impurity profiling, orthogonal method | Bioanalysis, trace-level quantification |
Detailed Experimental Protocols
Protocol 1: RP-HPLC-UV Method for Assay and Purity
-
Chromatographic System: HPLC with a UV/DAD detector, autosampler, and column oven.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water.[24]
-
Solvent B: Acetonitrile.
-
-
Elution: Isocratic elution with 50:50 (v/v) A:B at a flow rate of 1.0 mL/min.[20]
-
Column Temperature: 30 °C.[20]
-
Detection: UV at the determined λmax (e.g., 225 nm).[20]
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound in methanol (1 mg/mL). Serially dilute with the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration within the calibration range.
-
System Suitability: Before analysis, perform five replicate injections of a mid-range standard. The relative standard deviation (%RSD) for peak area and retention time should be ≤ 2.0%.[9]
-
Validation: Perform full validation as per ICH Q2(R2) guidelines, assessing specificity (placebo, degradation), linearity, range, accuracy (spike/recovery), precision (repeatability and intermediate), and robustness (varying flow rate, mobile phase composition).
Logical Framework for Method Cross-Validation
Caption: Decision framework for cross-validating analytical methods.
Protocol 2: LC-MS/MS Method for Bioanalysis
-
Chromatographic System: UPLC coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: UPLC C18, 50 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Elution: Gradient elution (e.g., 5% B to 95% B over 5 minutes) at a flow rate of 0.4 mL/min.
-
MS Detection: ESI in negative mode.
-
MRM Transitions:
-
Analyte: Determine the specific parent ion [M-H]⁻ and a stable product ion.
-
Internal Standard (IS): Use a stable isotope-labeled version of the analyte if available.
-
-
Sample Preparation (Plasma): Protein precipitation. Add 3 parts cold acetonitrile (containing IS) to 1 part plasma. Vortex, then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. Transfer the supernatant for injection.
-
Calibration Curve: Prepare calibration standards by spiking known amounts of the analyte into the blank biological matrix (e.g., blank plasma) and process them alongside the unknown samples.
-
Validation: Perform full validation as per FDA Bioanalytical Method Validation guidelines, which includes assessing selectivity, matrix effect, recovery, and stability (freeze-thaw, short-term, long-term).[2][3]
Conclusion: An Integrated Approach to Data Confidence
The cross-validation of analytical methods is not merely a regulatory hurdle but a fundamental scientific practice that ensures the reliability and accuracy of data. For a compound like this compound, a tiered strategy is recommended. An RP-HPLC-UV method serves as an excellent primary tool for routine analysis of less complex samples due to its robustness and cost-effectiveness.
However, when the analytical challenge involves complex matrices, low concentrations, or the need for unequivocal identification, cross-validation against a more specific, orthogonal method like LC-MS/MS or GC-MS is essential. This dual-method approach provides a self-validating system where the concordance of results from two fundamentally different analytical techniques builds ultimate confidence in the data. By understanding the causality behind each methodological choice and adhering to rigorous validation standards, researchers can ensure their data is defensible, reproducible, and fit for its intended purpose in the drug development lifecycle.
References
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. propharmagroup.com [propharmagroup.com]
- 3. fda.gov [fda.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. database.ich.org [database.ich.org]
- 6. m.youtube.com [m.youtube.com]
- 7. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. jppres.com [jppres.com]
- 11. Simultaneous LC-MS/MS analysis of the plasma concentrations of a cocktail of 5 cytochrome P450 substrate drugs and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC-MS/MS analysis of the plasma concentrations of a cocktail of 5 cytochrome P450 and P-glycoprotein probe substrates and their metabolites using subtherapeutic doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. phcogj.com [phcogj.com]
- 16. Frontiers | Integrated GC-MS and UPLC-ESI-QTOF-MS based untargeted metabolomics analysis of in vitro raised tissues of Digitalis purpurea L [frontiersin.org]
- 17. ijisrt.com [ijisrt.com]
- 18. researchgate.net [researchgate.net]
- 19. chemijournal.com [chemijournal.com]
- 20. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 21. LC-MS/MS identifies elevated imidazole propionate and gut-derived metabolite alterations in peritoneal dialysis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 22. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 23. files01.core.ac.uk [files01.core.ac.uk]
- 24. cipac.org [cipac.org]
Safety Operating Guide
A-Scientist's-Guide-to-the-Proper-Disposal-of-5-Thiazolepropanoic-Acid
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 5-Thiazolepropanoic acid. Adherence to these protocols is essential for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical.
Hazard Identification and Risk Assessment
Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for your particular product before handling or disposal. In the absence of a specific SDS, the precautionary principle dictates treating the compound with a high degree of caution based on analogs.[4]
Assumed Hazard Profile:
| Hazard Category | Classification | Precautionary Statement |
| Skin Irritation | Category 2 | Causes skin irritation.[1] |
| Eye Irritation | Category 2A/2 | Causes serious eye irritation.[1] |
| Respiratory Irritation | STOT SE 3 | May cause respiratory irritation.[3] |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[3] |
These classifications necessitate that this compound waste be managed as regulated hazardous waste from the moment of generation.[5][6]
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. Before handling this compound for disposal, all personnel must be equipped with the following:
-
Hand Protection : Wear suitable chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected for integrity before use.[7][8]
-
Eye/Face Protection : Use chemical safety goggles or a face shield that complies with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[8][9]
-
Skin and Body Protection : A standard laboratory coat is required. Ensure that all skin is covered.[7][8]
-
Respiratory Protection : Handle the compound and its waste only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or aerosols.[7][9]
Disposal Protocol Decision Framework
The proper disposal path for this compound depends on the nature and quantity of the waste. This decision tree illustrates the correct workflow from waste generation to final disposal.
Caption: Decision workflow for this compound disposal.
Step-by-Step Disposal Procedures
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[1][6] This practice violates regulations set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and can lead to significant environmental contamination and legal penalties.[6][10]
Procedure A: Small Laboratory Spills
This procedure applies to minor spills contained within a chemical fume hood or on a lab bench.
-
Ensure Safety : Confirm you are wearing the full, appropriate PPE as detailed in Section 2.
-
Containment : Prevent the spill from spreading.
-
Absorption : Cover the spill with a dry, inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[9]
-
Collection : Using non-sparking tools, carefully scoop the absorbed material into a designated, chemically compatible waste container.[7] This container should be made of a material that will not react with the acid.[10][11]
-
Final Cleaning : Wipe down the spill area with soap and water. All cleaning materials (e.g., paper towels, wipes) must be collected and placed into the same hazardous waste container.
-
Container Sealing and Labeling : Securely close the waste container. Label it clearly with the words "HAZARDOUS WASTE ," the chemical name "This compound ," and the date of accumulation.[12][13]
-
Storage : Move the sealed container to your laboratory's designated Satellite Accumulation Area (SAA) to await pickup.[12][14]
Procedure B: Unused Product and Contaminated Materials (Bulk Disposal)
This procedure is for the disposal of expired or unused this compound and heavily contaminated items (e.g., PPE, glassware).
-
Waste Segregation : Do not mix this compound waste with other waste streams, especially incompatible chemicals like bases or strong oxidizing agents.[11][15] Keep solid and liquid wastes separate.[11]
-
Container Selection :
-
Original Container : If disposing of the original product, ensure the container is in good condition, not leaking, and the cap seals tightly.[14]
-
Waste Accumulation Container : For collecting contaminated lab materials, use a container that is chemically compatible (e.g., high-density polyethylene or glass for acidic solids) and has a secure, screw-top lid.[6][14] The container must be kept closed except when adding waste.[5][14]
-
-
Labeling : All hazardous waste containers must be labeled with the words "HAZARDOUS WASTE ," list all chemical constituents, and state the approximate percentage of each.[12][13]
-
Satellite Accumulation Area (SAA) Storage : Store the sealed and labeled container in your institution's designated SAA.[14] This area must be at or near the point of generation and under the control of laboratory personnel.[13]
-
Professional Disposal : The final and only acceptable step is disposal through your institution's Environmental Health & Safety (EHS) office, which will coordinate with a licensed hazardous waste disposal company.[12][16] Complete a hazardous materials pickup request form as required by your institution.[13]
Regulatory Compliance
All laboratory waste is regulated from "cradle-to-grave," meaning the generating facility is responsible for it from creation to final disposal.[12] Adherence to federal (EPA), state, and local regulations is mandatory.[5][6] Academic laboratories may have specific regulations under EPA 40 CFR Part 262, Subpart K, which allows for extended accumulation times but requires a formal Laboratory Management Plan.[17] Maintain meticulous records of waste generation and disposal to ensure compliance.[16]
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. aksci.com [aksci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. acewaste.com.au [acewaste.com.au]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
